4-Bromo-2-ethoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLVJRISTAVSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718407 | |
| Record name | 4-Bromo-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094546-99-2 | |
| Record name | 4-Bromo-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche yet Promising Aromatic Aldehyde
In the vast landscape of chemical intermediates for drug discovery and materials science, substituted benzaldehydes represent a cornerstone of synthetic versatility. Among these, 4-Bromo-2-ethoxybenzaldehyde emerges as a compound of growing interest, distinguished by its unique substitution pattern that offers a rich platform for molecular elaboration. While less documented than its methoxy and hydroxy counterparts, its strategic placement of a bromine atom, an activating ethoxy group, and a reactive aldehyde function presents a compelling scaffold for the synthesis of novel bioactive molecules and functional materials.
This technical guide provides a comprehensive overview of this compound, with a particular focus on its synthesis, physicochemical properties, and potential applications in drug development. Recognizing the current scarcity of direct experimental data for this specific molecule, this document leverages established chemical principles and analogous data from closely related compounds to offer field-proven insights and predictive understanding. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this promising, yet under-explored, chemical entity.
Physicochemical Properties and Identification
| Property | Predicted/Inferred Value | Remarks and Comparative Data |
| CAS Number | 1094546-99-2 | Verified through multiple chemical supplier databases.[][2][3][4] |
| Molecular Formula | C₉H₉BrO₂ | --- |
| Molecular Weight | 229.07 g/mol | --- |
| Appearance | White to off-white solid | Inferred from structurally similar compounds like 3-Bromo-4-ethoxybenzaldehyde.[5] |
| Melting Point | Not available | For comparison, 4-Bromo-2-methoxybenzaldehyde has a melting point of 67-71 °C.[6] |
| Boiling Point | Not available | For comparison, 3-Bromo-4-ethoxybenzaldehyde has a boiling point of 332.5 °C at 760 mmHg.[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols). | General solubility for substituted benzaldehydes. |
Note: The data presented in this table, where not directly cited, is based on chemical principles and comparison with structurally related molecules. Researchers should verify these properties experimentally.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be logically approached through the ethylation of its precursor, 4-Bromo-2-hydroxybenzaldehyde. The Williamson ether synthesis is a robust and well-established method for this transformation, offering high yields and operational simplicity.[7][8][9][10][11]
Proposed Synthetic Pathway: Williamson Ether Synthesis
This two-step conceptual pathway begins with the readily available 4-bromophenol, which is first formylated to introduce the aldehyde group, followed by ethylation of the hydroxyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Ethylation of 4-Bromo-2-hydroxybenzaldehyde
This protocol is based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromo-2-hydroxybenzaldehyde (CAS: 22532-62-3)[12]
-
Ethyl iodide or Diethyl sulfate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-hydroxybenzaldehyde (1 equivalent).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add potassium carbonate (1.5-2.0 equivalents). The choice of a relatively non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions with the aldehyde functionality.
-
Ethylating Agent Addition: To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.1-1.2 equivalents) dropwise at room temperature. The use of a primary alkyl halide is optimal for an Sₙ2 reaction, minimizing the potential for elimination side reactions.[7][8][10]
-
Reaction Monitoring: The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active compounds.[3][13][14] The unique electronic and steric properties imparted by the bromo and ethoxy substituents in this compound make it a valuable scaffold for generating molecular diversity in drug discovery programs.
Potential as a Precursor for Bioactive Molecules
While direct biological activity data for this compound is scarce, its structural motifs are present in compounds with known pharmacological effects.
-
Anti-inflammatory and Anticancer Agents: Bromophenols and their derivatives, structurally related to this compound, have demonstrated significant anti-inflammatory and anticancer activities.[15][16] For instance, brominated vanillin derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[15] The aldehyde group in this compound can be readily converted into other functional groups, such as imines (Schiff bases) or α,β-unsaturated ketones (chalcones), which are known pharmacophores in many anticancer agents.[3][13]
-
Antioxidant Properties: Phenolic compounds, including substituted benzaldehydes, are recognized for their antioxidant properties.[16] The ethoxy group at the 2-position may influence the antioxidant capacity of derivatives synthesized from this starting material.
Strategic Advantages in Synthesis
The true value of this compound in drug development lies in its synthetic utility:
-
The Aldehyde Handle: The formyl group is a versatile functional group that can participate in a myriad of chemical transformations, including reductive amination to form substituted benzylamines, Wittig reactions to generate alkenes, and various condensation reactions to build complex heterocyclic systems.
-
The Bromine Atom: The bromine substituent serves as a key site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the benzaldehyde core to optimize biological activity.
Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from its structural analogs. 4-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed and causes serious eye irritation.[12] It is also very toxic to aquatic life.[12] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a chemical intermediate with significant untapped potential. While the current body of literature on this specific compound is limited, its structural features and the well-established chemistry of its functional groups strongly suggest its utility in the synthesis of novel compounds for drug discovery and materials science. The synthetic pathway outlined in this guide provides a reliable starting point for its preparation. For medicinal chemists and drug development professionals, this compound offers a versatile platform for generating libraries of compounds with the potential for a range of biological activities. Further research into the synthesis, characterization, and application of this compound is warranted and is likely to unveil new opportunities in the development of innovative therapeutics and advanced materials.
References
- de Oliveira, R. B., et al. (2014). Cytotoxic evaluation of substituted benzaldehydes. Revista Brasileira de Farmacognosia, 24(2), 147-153.
- 东莞康润实验科技有限公司. This compound - CAS:1094546-99-2. [Link]
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- SpectraBase. 4-(2-Bromoethoxy)benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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- David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]
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4-Bromo-2-ethoxybenzaldehyde molecular weight
An In-depth Technical Guide to 4-Bromo-2-ethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. While direct experimental data for this specific isomer is not extensively published, this document synthesizes information from structurally related analogs to provide a robust overview of its physicochemical properties, predicted spectroscopic characteristics, and plausible synthetic methodologies. Furthermore, it explores the potential applications of this compound as a versatile building block in drug discovery and materials science, drawing parallels with the established utility of related bromo-alkoxy benzaldehydes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the construction of complex molecular architectures. Within this class, compounds bearing both halogen and alkoxy functionalities are particularly valuable due to the orthogonal reactivity they offer for molecular elaboration. This compound is a member of this family, featuring a bromine atom at the para-position and an ethoxy group at the ortho-position relative to the formyl group. This specific arrangement of functional groups makes it a promising scaffold for the development of novel pharmaceuticals and advanced materials.[1] The bromine atom facilitates a variety of cross-coupling reactions, while the aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds.[1] The ethoxy group, in turn, can influence the molecule's steric and electronic properties, as well as its pharmacokinetic profile in a drug discovery context.[2] This guide will provide an in-depth examination of this compound, from its fundamental properties to its potential applications.
Physicochemical Properties and Structural Elucidation
A precise understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This section details the key physicochemical parameters of this compound and provides a predicted spectroscopic profile to aid in its identification and characterization.
Molecular Structure and Properties
The molecular formula of this compound is C9H9BrO2, which corresponds to a molecular weight of approximately 229.07 g/mol . Key computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H9BrO2 | PubChem (isomer)[3] |
| Molecular Weight | 229.07 g/mol | PubChem (isomer)[3] |
| IUPAC Name | This compound | - |
| XLogP3 | ~3.0-3.5 (Predicted) | Based on related structures[4] |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 3 | Computed |
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic, aldehydic, and ethoxy protons.
-
Aldehyde Proton (-CHO): A singlet is predicted to appear far downfield, likely in the range of δ 9.8-10.5 ppm.[6]
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets between δ 7.0-7.8 ppm. The proton ortho to the aldehyde will be the most deshielded.
-
Ethoxy Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons is expected around δ 4.1-4.2 ppm, coupled to the methyl protons. A triplet for the methyl protons should appear further upfield, around δ 1.4-1.5 ppm.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the ethoxy carbons.
-
Aldehyde Carbon (C=O): A signal in the range of δ 190-192 ppm.[6]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the ethoxy group will be the most shielded (C-O), while the carbon attached to the bromine (C-Br) and the aldehyde (C-CHO) will also have characteristic shifts.
-
Ethoxy Carbons (-OCH₂CH₃): A signal for the methylene carbon at approximately δ 64-65 ppm and a signal for the methyl carbon around δ 14-15 ppm.[6]
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and ether linkages.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.[6]
-
C-O Stretch (Aryl Ether): A prominent band in the region of 1240-1260 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two weaker bands are expected around 2850 and 2750 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple absorptions in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The molecular ion peak (M⁺) and the M+2 peak should therefore be of almost equal intensity at m/z 228 and 230, respectively.
Synthesis and Methodologies
The synthesis of this compound can be approached through several routes. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) on an activated precursor, followed by formylation.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The target molecule can be derived from 4-bromo-2-fluorobenzaldehyde, which in turn can be synthesized from 1,4-dibromo-2-fluorobenzene. This approach is adapted from established syntheses of the analogous 4-bromo-2-methoxybenzaldehyde.[7][8]
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
The following is a proposed two-step protocol for the synthesis of this compound.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde
-
Materials: 1,4-dibromo-2-fluorobenzene, n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), diethyl ether (anhydrous), hydrochloric acid (1M), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate, heptane.
-
Procedure:
-
Dissolve 1,4-dibromo-2-fluorobenzene in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi solution dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.
-
Add one equivalent of anhydrous DMF dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding 1M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by crystallization from heptane to yield 4-bromo-2-fluorobenzaldehyde.
-
Step 2: Synthesis of this compound
-
Materials: 4-bromo-2-fluorobenzaldehyde, ethanol (anhydrous), potassium carbonate (anhydrous), N,N-dimethylformamide (DMF, anhydrous).
-
Procedure:
-
To a solution of 4-bromo-2-fluorobenzaldehyde in anhydrous DMF, add an excess of anhydrous potassium carbonate and ethanol.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by crystallization to obtain pure this compound.
-
Applications in Research and Development
The unique structural features of this compound make it a highly attractive building block for various applications, particularly in the synthesis of biologically active molecules.
Role as a Synthetic Intermediate
This compound serves as a trifunctional synthetic intermediate. The aldehyde group can undergo a wide range of transformations, including Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases.[2] The aromatic bromine atom is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the C4 position. The ethoxy group modulates the electronic nature of the aromatic ring and can improve the solubility and pharmacokinetic properties of the final products.
Potential in Drug Discovery
Many substituted benzaldehyde derivatives have shown significant potential in medicinal chemistry.[2][9] Chalcones and Schiff bases derived from alkoxybenzaldehydes have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2] The this compound scaffold could be used to generate libraries of compounds for screening against various therapeutic targets. The combination of the bromo, ethoxy, and aldehyde functionalities provides a platform for creating molecules with tailored properties to interact with biological systems.
Caption: Role of this compound as a scaffold in drug discovery.
Conclusion
This compound is a valuable, albeit not extensively studied, synthetic intermediate with significant potential in organic synthesis and drug discovery. With a molecular weight of 229.07 g/mol , its trifunctional nature allows for diverse chemical modifications. This guide has provided a detailed, predictive overview of its properties, a plausible and robust synthetic protocol, and an exploration of its potential applications. As the demand for novel chemical entities in pharmaceutical and materials science continues to grow, compounds like this compound will undoubtedly play a crucial role in advancing these fields.
References
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- Ningbo Inno Pharmchem Co., Ltd.
- Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. [Link]
- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- CP Lab Safety. 4-Bromo-3-ethoxybenzaldehyde, min 98%, 1 gram. [Link]
- PubChem. 4-Bromo-2-hydroxybenzaldehyde.
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- PubChem. 2-(1-Bromo-2-oxopropyl)-4-ethoxybenzaldehyde.
- Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
- MDPI.
- NIST. Benzaldehyde, 4-ethoxy-. National Institute of Standards and Technology. [Link]
- NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
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An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-Bromo-2-ethoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology focuses on a two-step process commencing with the ethoxycarbonylation of 4-bromo-2-nitrophenol, followed by the reduction of the nitro group and subsequent hydrolysis to yield the target aldehyde. This document furnishes detailed experimental protocols, mechanistic insights, quantitative data, and visual representations of the synthetic pathway to facilitate its practical implementation by researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its substituted benzaldehyde structure serves as a crucial building block for the construction of more complex molecular architectures. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the ethoxy and aldehyde groups offer sites for diverse chemical transformations. Consequently, this compound is a valuable precursor in the synthesis of a range of biologically active molecules and functional materials. The primary challenge in its synthesis lies in achieving the desired regioselectivity of the substituents on the benzene ring. This guide details a strategic and efficient pathway to afford this compound with good yield and purity.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a pathway involving the formation of the aldehyde functionality from a more stable precursor. A plausible disconnection approach points towards a nitro group as a synthetic equivalent of the aldehyde, which can be introduced with high regioselectivity. The ethoxy group can be installed via a Williamson ether synthesis on a corresponding phenol. This leads back to the readily available starting material, 4-bromo-2-nitrophenol.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthesis Pathway
The recommended pathway for the synthesis of this compound is a two-step process starting from 4-bromo-2-nitrophenol.
Step 1: Ethoxycarbonylation of 4-bromo-2-nitrophenol to form 4-bromo-2-ethoxynitrobenzene.
This step involves a Williamson ether synthesis, where the phenolic proton of 4-bromo-2-nitrophenol is deprotonated by a suitable base, followed by nucleophilic attack on an ethylating agent.
Step 2: Reduction of the nitro group and subsequent in-situ hydrolysis to yield this compound.
The nitro group of 4-bromo-2-ethoxynitrobenzene is selectively reduced to an imine, which is then hydrolyzed under acidic conditions to afford the desired aldehyde.
Reaction Scheme
Mechanistic Insights
Williamson Ether Synthesis: The reaction proceeds via an SN2 mechanism. The carbonate base deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl bromide, displacing the bromide ion and forming the ether linkage.
Nitro Group Reduction: Tin(II) chloride is a classic reagent for the reduction of aromatic nitro groups. In an acidic medium (HCl), SnCl2 acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before ultimately forming an imine. The subsequent acidic workup hydrolyzes the imine to the corresponding aldehyde.
Experimental Protocols
Step 1: Synthesis of 4-bromo-2-ethoxynitrobenzene
-
To a solution of 4-bromo-2-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 4-bromo-2-ethoxynitrobenzene as a solid.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-bromo-2-ethoxynitrobenzene (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl2·2H2O) (3.0 eq) in concentrated hydrochloric acid dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Summary
| Step | Reactants | Reagents & Solvents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-2-nitrophenol, Ethyl bromide | K2CO3, Acetone | Reflux | 4-6 | ~85-90 |
| 2 | 4-bromo-2-ethoxynitrobenzene | SnCl2·2H2O, HCl, Ethanol | 0 - RT | 12-16 | ~70-75 |
Alternative Synthesis Strategies
While the recommended pathway is robust, other synthetic routes to this compound exist. These include:
-
Direct Bromination of 2-ethoxybenzaldehyde: This approach involves the electrophilic aromatic substitution of 2-ethoxybenzaldehyde. However, controlling the regioselectivity can be challenging, often leading to a mixture of isomers. The ethoxy group is an ortho-, para-director, and while the para-position is sterically favored, some ortho-bromination may occur.[1][2]
-
Formylation of 3-bromo-1-ethoxybenzene: This can be achieved through methods like the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent.[3][4][5][6] The Vilsmeier-Haack reaction uses a phosphorus oxychloride and a substituted amide (like DMF) to generate the Vilsmeier reagent, which then formylates the electron-rich aromatic ring.[3][4][6][7] Ortho-lithiation involves the deprotonation of the position ortho to the ethoxy group using a strong base like n-butyllithium, followed by the addition of a formylating agent such as N,N-dimethylformamide (DMF).[8][9]
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
4-bromo-2-nitrophenol: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl bromide: This is a flammable and toxic liquid. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Stannous chloride and Hydrochloric acid: These are corrosive. Handle with care and appropriate PPE. The reaction should be performed in a fume hood to avoid inhalation of corrosive vapors.
-
Solvents: Acetone and ethanol are flammable. Handle with care and avoid open flames.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13]
Conclusion
The synthesis of this compound via the described two-step pathway from 4-bromo-2-nitrophenol is an effective and reliable method. This guide provides the necessary detailed protocols, mechanistic understanding, and safety information to enable researchers and professionals in drug development and other chemical industries to successfully implement this synthesis. The use of readily available starting materials and well-established reaction conditions makes this an attractive route for the preparation of this important chemical intermediate.
References
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- Fisher Scientific. (2025).
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.
- Organic Chemistry Portal.
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- RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
- CDH Fine Chemical. (Date).
- Wikipedia.
- Schall, A., & Reiser, O. (Date). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.
- Snieckus, V. (Date). Directed (ortho)
- Pearson. (Date).
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synthesis of 4-Bromo-2-ethoxybenzaldehyde from 4-bromophenol
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxybenzaldehyde from 4-bromophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key substituted benzaldehyde derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] Its molecular architecture, featuring an aldehyde, an ethoxy group, and a bromine atom, provides three distinct points for chemical modification, making it a valuable building block in modern organic synthesis. This guide provides a comprehensive, in-depth technical overview of a reliable two-step synthetic pathway starting from the readily available 4-bromophenol. We will explore the critical ortho-formylation of the phenolic starting material, followed by the etherification of the resulting hydroxybenzaldehyde intermediate. This document is structured to provide not only detailed, actionable protocols but also the underlying mechanistic principles and causalities that govern these transformations, ensuring both reproducibility and a deep understanding of the process.
Strategic Overview: A Two-Step Pathway
The is most effectively approached via a two-step sequence. This strategy ensures high regioselectivity and overall efficiency.
-
Ortho-Formylation: The initial and most critical step is the introduction of a formyl (-CHO) group onto the benzene ring, specifically at the position ortho to the hydroxyl group of 4-bromophenol. This transformation yields the key intermediate, 4-Bromo-2-hydroxybenzaldehyde.
-
Williamson Ether Synthesis: The subsequent step involves the ethylation of the phenolic hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde to yield the final target molecule.
This strategic disconnection is logical as it leverages the directing effect of the hydroxyl group to achieve the required 1,2,4-trisubstitution pattern and then converts that same group into the desired ether.
Caption: Overall synthetic workflow from 4-bromophenol.
Part I: Synthesis of 4-Bromo-2-hydroxybenzaldehyde via Ortho-Formylation
The selective introduction of a formyl group at the C2 position of 4-bromophenol is the cornerstone of this synthesis. The hydroxyl group is a strongly activating, ortho-, para-directing substituent. Since the para position is blocked by the bromine atom, electrophilic substitution is strongly favored at the ortho positions. We will detail two highly effective methods to achieve this transformation.
Method A: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classical and cost-effective method for the ortho-formylation of phenols.[3][4] It proceeds via an electrophilic substitution mechanism where the key electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[5]
Mechanism Insight: The reaction begins with the deprotonation of chloroform by hydroxide to form the trichloromethyl anion, which then undergoes alpha-elimination to produce dichlorocarbene.[3] Concurrently, the phenol is deprotonated to the more nucleophilic phenoxide. The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, preferentially at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl group under the basic conditions yields the aldehyde.[3][5]
This protocol is adapted from established procedures for the synthesis of 4-Bromo-2-hydroxybenzaldehyde.[6][7]
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, add 4-bromophenol (0.4 mol).
-
Base Addition: Add a 40% aqueous solution of sodium hydroxide (160 mL). Stir the mixture for 30 minutes until a uniform solution or suspension is achieved.
-
Catalyst and Solvent: Add a phase-transfer catalyst, such as tetrabutylammonium chloride (0.0016 mol), dissolved in a mixture of 1,4-dioxane and isobutanol (52 mL, 30:1 v/v). The use of a phase-transfer catalyst is crucial for improving yields in this biphasic system.[6]
-
Temperature Control: Cool the mixture to between 65-70°C.
-
Chloroform Addition: Add chloroform (0.52 mol) to the dropping funnel. Add the chloroform dropwise to the reaction mixture, ensuring the internal temperature does not exceed 70°C. The reaction can be exothermic.[3]
-
Reaction Time: After the complete addition of chloroform, continue stirring the mixture at 65-70°C for an additional hour.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a 1:1 (v/v) solution of hydrochloric acid until the pH reaches 2-3.
-
Perform vacuum filtration to separate any solid precipitate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with diethyl ether (20 mL portions).
-
Combine the ether extracts with any oily layer from the filtration and remove the ether via rotary evaporation.
-
-
Purification:
-
The crude residue can be subjected to steam distillation.[7]
-
The distillate is then treated with a saturated aqueous solution of sodium bisulfite and shaken vigorously to precipitate the aldehyde as a bisulfite adduct.
-
The adduct is collected and decomposed with 10% sulfuric acid to regenerate the pure aldehyde.
-
The final product is dried using an anhydrous drying agent (e.g., calcium chloride) to yield pure 4-Bromo-2-hydroxybenzaldehyde.[7]
-
Method B: Magnesium-Mediated Ortho-Formylation (Hofsløkken-Skattebøl Reaction)
For a more modern, often higher-yielding, and highly regioselective alternative, the magnesium-mediated formylation is an excellent choice.[8] This method avoids the use of chlorinated solvents and harsh bases.
Mechanism Insight: The reaction's high ortho-selectivity is attributed to the formation of a magnesium phenoxide complex. The magnesium ion chelates with both the phenoxide oxygen and the oxygen of paraformaldehyde, creating a six-membered transition state that directs the formylation exclusively to the ortho position.[9] Electron-releasing groups on the phenol enhance the reaction rate.[8][10]
This protocol is a general procedure based on the work of Hansen and Skattebøl.[8]
-
Reaction Setup: In a dry, three-necked round-bottom flask under an argon atmosphere, place anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).
-
Solvent and Base: Add dry tetrahydrofuran (THF) or acetonitrile via syringe, followed by the dropwise addition of dry triethylamine (2.0 eq.). Stir the resulting mixture for 10 minutes.
-
Substrate Addition: Add 4-bromophenol (1.0 eq.) dropwise via syringe.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at approximately 75°C and maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Transfer the organic phase to a separatory funnel and wash successively with 1 M HCl (3 times) and water (3 times).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid is often of high purity (≥95%).[8] For exacting applications, it can be further purified by recrystallization from hexane.
Data Summary for Formylation
| Parameter | Reimer-Tiemann Reaction | Mg-Mediated Formylation |
| Formyl Source | Chloroform (CHCl₃) | Paraformaldehyde ((CH₂O)n) |
| Base | Sodium Hydroxide (NaOH) | Triethylamine (Et₃N) |
| Key Reagent | Phase-Transfer Catalyst | Anhydrous Magnesium Chloride (MgCl₂) |
| Solvent | Biphasic (H₂O/Dioxane/Isobutanol) | Tetrahydrofuran (THF) or Acetonitrile |
| Temperature | 65-70°C | ~75°C (Reflux) |
| Typical Yield | 20-40% (can be higher with PTC)[6] | 60-95% |
| Selectivity | Primarily ortho, some para-isomer possible | Exclusively ortho[8] |
Part II: Ethylation of 4-Bromo-2-hydroxybenzaldehyde
The conversion of the intermediate to the final product is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[11][12]
Mechanism Insight: This reaction is a classic bimolecular nucleophilic substitution (Sₙ2).[12] The phenolic proton of 4-Bromo-2-hydroxybenzaldehyde is first removed by a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide), displacing the halide leaving group in a single, concerted step to form the ether linkage.[11]
Caption: Mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol (Williamson Ether Synthesis)
-
Reaction Setup: To a solution of 4-Bromo-2-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent like acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.). Potassium carbonate is a sufficiently strong base to deprotonate the phenol without affecting the aldehyde.
-
Ethylating Agent: Add the ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), (1.1-1.2 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or to 50-60°C (for DMF) and stir for 2-6 hours, monitoring the reaction's completion by TLC.
-
Work-up and Isolation:
-
After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KX).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with water and then with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Summary for Ethylation
| Parameter | Williamson Ether Synthesis |
| Substrate | 4-Bromo-2-hydroxybenzaldehyde |
| Base | Potassium Carbonate (K₂CO₃) |
| Ethylating Agent | Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄) |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Temperature | 50-80°C (Reflux) |
| Typical Yield | >85% |
Conclusion
The is a highly feasible and instructive process for professionals in chemical and pharmaceutical development. The two-step sequence, beginning with a regioselective ortho-formylation followed by a Williamson ether synthesis, provides a reliable route to the target compound. While the classical Reimer-Tiemann reaction is a viable option for the formylation step, modern magnesium-mediated methods offer significant advantages in terms of yield, selectivity, and environmental considerations. The subsequent ethylation is a standard, high-yielding transformation. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently execute and potentially optimize this valuable synthetic sequence.
References
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. Link
- Klumpp, D. A. (2010). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis, 2010(21), 3595-3617. Link
- Guidechem. (n.d.). How is 4-Bromo-2-hydroxybenzaldehyde synthesized and used?. FAQ - Guidechem. Link
- BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde. BenchChem. Link
- Hofsløkken, S. J., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Link
- Chapman, R. (2007). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Sciencemadness.org. Link
- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis.
- Wikipedia. (n.d.). Duff reaction. Wikipedia. Link
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Link
- Books, C. U. P. (n.d.). Duff Reaction. Cambridge University Press. Link
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link
- Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. Link
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Link
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Link
- JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research. Link
- Chemeurope.com. (n.d.). Duff reaction. Chemeurope.com. Link
- Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University Chemistry Department. Link
- SynArchive. (n.d.).
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Link
- Wynberg, H. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 1-36. Link
- Chem-Impex. (n.d.). 4-Bromo-2-hydroxybenzaldehyde.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. Link
- Al-Adely, M. J., et al. (2024).
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Link
- Allen Overseas. (n.d.).
- Psiberg. (2023, November 15).
- MedChemExpress. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. MedChemExpress. Link
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4-Bromo-2-ethoxybenzaldehyde: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract: This technical guide offers an in-depth exploration of 4-Bromo-2-ethoxybenzaldehyde, a pivotal chemical intermediate in the field of organic synthesis. It details the compound's chemical and physical properties, synthesis protocols, reactivity, and notable applications, with a particular focus on its role in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals within the pharmaceutical and chemical industries who require a thorough understanding of this versatile molecule.
Introduction
This compound is an aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules. Its structure, featuring a bromine atom and an ethoxy group on the benzaldehyde scaffold, provides a unique combination of reactivity that is highly sought after in the creation of pharmaceutical intermediates. The presence of these functional groups allows for a wide range of chemical modifications, making it a versatile tool in the drug discovery and development pipeline.[1]
Molecular Structure and Physicochemical Properties
The arrangement of the functional groups in this compound is key to its chemical behavior. The ethoxy group, an electron-donating group, influences the reactivity of the aldehyde, while the bromine atom provides a site for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H9BrO2[] |
| Molecular Weight | 229.07 g/mol [] |
| Appearance | Solid |
| CAS Number | 1094546-99-2[] |
Spectroscopic Data: The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton, the ethoxy group protons, and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethoxy group, and the aromatic carbons.
-
IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde.
Synthesis and Purification
The synthesis of this compound can be approached through various synthetic routes. One common method involves the bromination of 2-ethoxybenzaldehyde. The reaction conditions are optimized to ensure high regioselectivity and yield.
Experimental Protocol: Synthesis via Bromination
-
Reaction Setup: A solution of 2-ethoxybenzaldehyde in a suitable solvent is treated with a brominating agent.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is isolated and purified, often through crystallization or column chromatography, to yield pure this compound.
Diagram 1: General Synthesis Workflow
Sources
A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethoxybenzaldehyde, a substituted aromatic aldehyde, represents a key structural motif in the landscape of synthetic organic chemistry. Its utility as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science, necessitates a thorough understanding of its fundamental physical properties. The strategic placement of a bromine atom and an ethoxy group on the benzaldehyde scaffold imparts distinct electronic and steric characteristics, influencing its reactivity, solubility, and crystalline nature. This guide provides an in-depth exploration of the core physical properties of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination. Adhering to the principles of scientific integrity, this document is designed to be a self-validating resource, grounding its protocols in established chemical principles and providing a framework for the rigorous characterization of this and similar compounds.
Molecular and Chemical Identity
A foundational aspect of understanding any chemical entity is to establish its fundamental molecular and chemical identifiers. This information is crucial for accurate documentation, database searching, and regulatory compliance.
| Identifier | Value | Source |
| Chemical Name | This compound | Appchem[1] |
| CAS Number | 1094546-99-2 | Appchem[1], CymitQuimica |
| Molecular Formula | C₉H₉BrO₂ | Appchem[1] |
| Molecular Weight | 229.07 g/mol | BOC Sciences[] |
| SMILES | O=CC1=CC=C(Br)C=C1OCC | Appchem[1] |
| MDL Number | MFCD11651777 | Appchem[1] |
Safety, Handling, and Storage
Prior to any experimental work, a comprehensive understanding of the potential hazards and necessary precautions is paramount. The following information is synthesized from available safety data sheets.
GHS Hazard Information:
While a complete, experimentally verified safety profile for this compound is not widely published, data for structurally similar compounds and supplier recommendations provide essential guidance. The primary hazards associated with aromatic aldehydes and brominated compounds often include:
-
Skin Irritation: Prolonged or repeated contact may cause irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Acute Toxicity (Oral/Inhalation/Dermal): May be harmful if swallowed, inhaled, or in contact with skin.
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
-
Storage: It is recommended to store this compound in a cool, dry place under an inert atmosphere.[4] A storage temperature of 2-8°C is often suggested by suppliers, indicating that the compound may be sensitive to heat or prolonged exposure to ambient conditions.[4]
Experimental Determination of Physical Properties
The following sections detail robust, step-by-step protocols for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Rationale: A finely powdered, dry sample ensures uniform heat transfer and packing within the capillary tube.
-
Procedure: Place a small amount of this compound on a clean, dry watch glass. If necessary, gently crush the crystals into a fine powder using a spatula.[5]
-
-
Capillary Tube Packing:
-
Rationale: Proper packing is essential for accurate observation. An air gap can lead to uneven heating and an inaccurate reading.
-
Procedure: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.[6] Repeat until a sample height of 1-2 mm is achieved.[5]
-
-
Melting Point Apparatus Setup:
-
Rationale: A melting point apparatus with controlled heating and a magnified viewing port allows for precise temperature measurement at the onset and completion of melting.
-
Procedure: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
-
-
Measurement:
-
Rationale: A rapid initial heating can be used to find an approximate melting point, followed by a slower, more controlled heating rate for an accurate determination.
-
Procedure:
-
Rapidly heat the sample to a temperature approximately 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.[6]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last crystal melts (T₂).[5]
-
The melting point is reported as the range T₁ - T₂.
-
-
Boiling Point Determination
For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] It is a key physical constant used for identification and as a criterion of purity.
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
-
Apparatus Setup:
-
Rationale: This microscale method is ideal when only a small amount of the substance is available. The Thiele tube design facilitates uniform heating of the heat-transfer fluid (e.g., mineral oil) through convection.[8]
-
Procedure: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
-
Capillary Inversion:
-
Rationale: The inverted capillary tube traps air, which will expand upon heating and serve as an indicator of when the liquid's vapor pressure equals the atmospheric pressure.
-
Procedure: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[9]
-
-
Heating and Observation:
-
Rationale: As the liquid is heated, the trapped air in the capillary expands and escapes, forming a stream of bubbles. When the heating is stopped, the liquid will be drawn back into the capillary tube at the point where its vapor pressure equals the external pressure, which is the boiling point.
-
Procedure:
-
Immerse the thermometer and test tube assembly into a Thiele tube filled with a high-boiling liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[8]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.[7]
-
When a rapid and continuous stream of bubbles is observed, remove the heat source.
-
The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[8] Record this temperature.
-
-
Solubility Characterization
Solubility provides critical insights into the polarity and functional groups of a molecule. A systematic approach, testing solubility in a sequence of solvents, can reveal whether the compound is acidic, basic, or neutral.
Protocol: Systematic Solubility Testing
-
General Procedure:
-
Rationale: A standardized ratio of solute to solvent allows for comparable results across different solvents.
-
Procedure: To approximately 25 mg of this compound in a small test tube, add 0.75 mL of the solvent in portions. After each addition, shake the tube vigorously.[10] Observe if the solid dissolves completely.
-
-
Solvent Sequence and Interpretation:
-
Rationale: The choice and sequence of solvents are designed to probe different intermolecular forces and potential acid-base chemistry.
-
Sequence:
-
Water (H₂O): Solubility in water suggests high polarity, likely due to the presence of functional groups capable of hydrogen bonding. Given the ethoxy and aldehyde groups, some limited solubility might be expected, but the bromo substituent and benzene ring decrease overall polarity.
-
5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. Solubility in this basic solution indicates the presence of an acidic functional group (e.g., a phenol or carboxylic acid). This compound is not expected to be acidic.
-
5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, test in 5% NaHCO₃. This weaker base will only dissolve stronger acids like carboxylic acids. This test helps differentiate between strong and weak acids.[11]
-
5% Hydrochloric Acid (HCl): If insoluble in water and NaOH, test in 5% HCl. Solubility in this acidic solution indicates the presence of a basic functional group, most commonly an amine. This compound is not expected to be basic.
-
Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethanol): Solubility in common organic solvents is expected due to the molecule's overall organic character. Testing in a range of organic solvents can establish a useful polarity profile.
-
-
Expected Spectroscopic Profile
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons: Three protons on the aromatic ring will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. We would expect to see a doublet, a doublet of doublets, and another doublet. The electron-withdrawing bromine and electron-donating ethoxy group will influence their precise chemical shifts.
-
Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene (-OCH₂) protons (around δ 4.0-4.2 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.3-1.5 ppm) are anticipated, with a coupling constant (J) of approximately 7 Hz.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A peak in the highly deshielded region of the spectrum, around δ 190-200 ppm.
-
Aromatic Carbons: Six distinct peaks are expected for the aromatic carbons. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the others, while the carbons attached to the oxygen (C-O) and the aldehyde group (C-CHO) will be shifted downfield.
-
Ethoxy Carbons (-OCH₂CH₃): Two peaks are expected, one for the methylene carbon (around δ 60-70 ppm) and one for the methyl carbon (around δ 15-20 ppm).
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, expected around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption band is expected in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This isotopic pattern is the characteristic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation patterns would include the loss of the aldehyde group (-CHO), the ethoxy group (-OCH₂CH₃), and the bromine atom (-Br).
Conclusion
This technical guide has outlined the known molecular properties of this compound and provided a comprehensive framework for the experimental determination of its key physical characteristics. By grounding these protocols in established chemical principles and explaining the causality behind each step, researchers and drug development professionals are equipped with a robust methodology for compound characterization. The predictive analysis of its spectroscopic features further aids in structural verification. As this compound continues to be explored as a synthetic intermediate, the rigorous application of these techniques will be essential for ensuring the quality, purity, and reproducibility of scientific outcomes.
References
- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
- University of Calgary.
- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
- GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23). [Link]
- BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
- JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). [https://www.jove.
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- University of Massachusetts.
- Vijay Nazare Weebly.
Sources
- 1. appchemical.com [appchemical.com]
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- 4. 1094546-99-2|this compound|BLD Pharm [bldpharm.com]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
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- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to 4-Bromo-2-ethoxybenzaldehyde: A Versatile Intermediate in Modern Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-ethoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable and versatile intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional architecture, featuring a reactive aldehyde group, an ethoxy substituent, and a bromine atom, offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in drug discovery and development. Detailed experimental insights and safety protocols are also presented to equip researchers with the practical knowledge required for its effective utilization.
Chemical Identity and Physicochemical Properties
IUPAC Name and Synonyms
The unequivocally correct nomenclature for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is This compound .
Common synonyms and identifiers include:
-
Benzaldehyde, 4-bromo-2-ethoxy-
-
4-Bromo-2-ethoxy benzene carboxaldehyde
-
CAS Number: 1094546-99-2
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not precisely reported, but expected to be a low-melting solid based on analogs like 4-Bromo-2-methoxybenzaldehyde (67-71 °C) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and ethanol. | Inferred from general properties of similar compounds |
| Canonical SMILES | CCOC1=C(C=CC(=C1)Br)C=O | |
| InChI Key | RCLVJRISTAVSBL-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A highly effective and scalable two-step synthesis, adapted from a patented procedure for the analogous methoxy compound, is detailed below.
Two-Step Synthesis from 1,4-Dibromo-2-fluorobenzene
This synthetic strategy offers high selectivity and avoids cryogenic conditions, making it suitable for larger-scale production.
Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde
The initial step involves a selective metal-halogen exchange followed by formylation.
-
Reaction: 1,4-Dibromo-2-fluorobenzene undergoes a Grignard formation with isopropyl magnesium chloride, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
-
Rationale: The greater reactivity of the bromine atom at the 4-position compared to the fluorine atom allows for selective metalation. The use of isopropyl magnesium chloride is advantageous as it is commercially available and effective at moderate temperatures (0 °C).
-
Key Considerations: Maintaining a low temperature (0-5 °C) during the addition of the Grignard reagent and DMF is critical to prevent side reactions and ensure high selectivity.
Step 2: Synthesis of this compound
The second step is a nucleophilic aromatic substitution (SNAr) reaction.
-
Reaction: 4-Bromo-2-fluorobenzaldehyde is reacted with sodium ethoxide or ethanol in the presence of a base like potassium carbonate.
-
Rationale: The electron-withdrawing aldehyde group activates the ortho-positioned fluorine atom for nucleophilic displacement by the ethoxide ion. Using potassium carbonate with ethanol is a milder and often more cost-effective alternative to sodium ethoxide, minimizing potential side reactions like the Cannizzaro reaction.
-
Key Considerations: The reaction is typically carried out at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate. Anhydrous conditions are preferable to prevent hydrolysis of the aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Anhydrous Ethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous ethanol (3.0 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to afford pure this compound.
Caption: Two-step synthesis of this compound.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of transformations:
-
Reductive Amination: To introduce amine functionalities, forming substituted benzylamines.
-
Wittig Reaction: For the formation of carbon-carbon double bonds, leading to stilbene derivatives.
-
Henry Reaction: Reaction with nitroalkanes to produce nitroalcohols, which are precursors to amino alcohols and other valuable intermediates.
-
Condensation Reactions: Formation of Schiff bases (imines) with primary amines and chalcones with ketones.
Reactions of the Bromine Atom
The bromine atom is an excellent group for cross-coupling reactions, enabling the construction of complex molecular scaffolds:
-
Suzuki Coupling: With boronic acids to form biaryl compounds.
-
Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: With alkenes for the formation of substituted alkenes.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based functional groups.
Caption: Key reaction pathways for this compound.
Role in Drug Discovery
Substituted benzaldehydes are crucial building blocks in the synthesis of numerous pharmaceuticals. The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. For instance, this intermediate can be used in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties. The ethoxy group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability. The bromine atom not only serves as a handle for further diversification but can also participate in halogen bonding, a non-covalent interaction of increasing importance in drug design.
Spectroscopic Characterization
While a publicly available, verified full dataset for this compound is not readily found, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aldehyde Proton (-CHO): A singlet at ~10.3 ppm.
-
Aromatic Protons: Three protons in the aromatic region (7.0-8.0 ppm). A doublet for the proton ortho to the aldehyde, a doublet for the proton ortho to the bromine, and a doublet of doublets for the proton situated between the ethoxy and bromo groups.
-
Ethoxy Group (-OCH₂CH₃): A quartet at ~4.1 ppm (methylene protons) and a triplet at ~1.4 ppm (methyl protons).
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-CHO): A signal at ~190 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), including the carbon bearing the ethoxy group at a lower field and the carbon bearing the bromine atom at a higher field.
-
Ethoxy Group (-OCH₂CH₃): A signal at ~64 ppm (methylene carbon) and a signal at ~15 ppm (methyl carbon).
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 228 and 230.
-
Key Fragmentation: Loss of the aldehyde proton (M-1), loss of the ethoxy group (M-45), and cleavage of the ethyl group from the ether (M-29).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from analogous compounds suggests the following:
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of selective chemical transformations, providing access to a diverse array of complex molecular architectures. The synthetic routes to this compound are well-established and scalable. A thorough understanding of its reactivity, coupled with appropriate safety measures, will enable researchers to fully exploit its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- PubChem. (n.d.). 2-(1-Bromo-2-oxopropyl)-4-ethoxybenzaldehyde. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications.
- PubChem. (n.d.). 4-Bromo-2-ethylbenzaldehyde. National Center for Biotechnology Information.
- Apollo Scientific. (n.d.). 4-Bromo-2-methoxybenzaldehyde Safety Data Sheet.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzaldehyde Safety Data Sheet.
- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Guidechem. (n.d.). 3-bromo-4-ethoxybenzaldehyde.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
An In-depth Technical Guide to 4-Bromo-2-ethoxybenzaldehyde: Structural Formula, Isomers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-2-ethoxybenzaldehyde is a key chemical intermediate, valued for its role as a versatile building block in the synthesis of complex organic molecules. Its distinct structural arrangement, featuring an aldehyde, a bromine atom, and an ethoxy group on a benzene ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive technical overview of this compound, detailing its structural formula, physicochemical properties, and synthetic routes. A significant focus is placed on the exploration of its structural isomers, highlighting their unique properties and potential applications, particularly within the pharmaceutical and fine chemical industries. This document is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug discovery.
Core Compound: this compound
Structural Formula and Chemical Identity
The precise arrangement of functional groups on the aromatic ring of this compound dictates its chemical reactivity and utility in synthesis.
-
Molecular Formula: C9H9BrO2
-
Molecular Weight: 229.07 g/mol [1]
-
IUPAC Name: this compound
-
CAS Number: 34894-37-8
The structure is characterized by an aldehyde group at position 1, an ethoxy group at position 2, and a bromine atom at position 4 of the benzene ring.
Figure 1: Structural formula of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 67-71 °C |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective method involves the ethoxylation of a suitable precursor, such as 4-bromo-2-fluorobenzaldehyde, via a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Workflow: Ethoxylation of 4-bromo-2-fluorobenzaldehyde
This two-step process offers a reliable pathway to the target molecule.
Step 1: Preparation of Sodium Ethoxide Sodium metal is carefully dissolved in anhydrous ethanol under an inert atmosphere to generate sodium ethoxide, a potent nucleophile.
Step 2: Nucleophilic Aromatic Substitution (SNAr) 4-bromo-2-fluorobenzaldehyde is then treated with the freshly prepared sodium ethoxide solution. The highly electronegative fluorine atom is an excellent leaving group, facilitating the substitution by the ethoxide ion to yield this compound.
Figure 2: A simplified workflow for the synthesis of this compound.
This method is advantageous as it often proceeds with high selectivity and yield, avoiding the cryogenic conditions required by some alternative synthetic routes.[2][3]
Structural Isomers of Bromo-ethoxybenzaldehyde
The positional isomers of this compound exhibit distinct chemical and physical properties due to the varied electronic and steric effects of the substituent groups. Understanding these differences is crucial for their selective synthesis and application.
Key Positional Isomers
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
| 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 | C9H9BrO2 | 229.07 g/mol [4][5][6][7] | Bromine at position 3, ethoxy at position 4. |
| 5-Bromo-2-ethoxybenzaldehyde | 79636-94-5 | C9H9BrO2 | 229.07 g/mol | Bromine at position 5, ethoxy at position 2. |
| 2-Bromo-4-ethoxybenzaldehyde | - | C9H9BrO2 | 229.07 g/mol | Bromine at position 2, ethoxy at position 4. |
Comparative Insights
The location of the bromine atom and the ethoxy group relative to the aldehyde function significantly influences the molecule's reactivity. For instance, the bromine atom serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are instrumental in drug discovery for creating diverse molecular libraries.[8] The aldehyde group itself is a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions.[8]
The steric hindrance and electronic effects of the ethoxy group can direct further substitutions on the aromatic ring. For example, an ortho-methoxy group (and by extension, an ethoxy group) can influence the selectivity of formylation reactions.[2]
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound and its isomers rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton (singlet, typically downfield), the aromatic protons (with splitting patterns indicative of the substitution pattern), and the ethoxy group (a quartet and a triplet).
-
13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons (including those bearing the substituents), and the two carbons of the ethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:
-
A strong C=O stretch for the aldehyde group (around 1680-1700 cm-1).
-
C-O stretching vibrations for the ether linkage.
-
C-H stretching and bending vibrations for the aromatic ring and the aliphatic chain of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. A key feature in the mass spectrum of a bromo-substituted compound is the presence of two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, corresponding to the two major isotopes of bromine (79Br and 81Br).
Applications in Drug Discovery and Development
Substituted benzaldehydes, including this compound and its isomers, are pivotal starting materials in medicinal chemistry. Their utility stems from their ability to be elaborated into more complex molecular architectures that can interact with biological targets.
The presence of the bromine atom is particularly advantageous, as it allows for the introduction of various substituents through well-established cross-coupling methodologies. This enables the systematic exploration of the structure-activity relationship (SAR) of a lead compound, a critical step in the drug optimization process. These compounds have been utilized as intermediates in the synthesis of a range of therapeutic agents.
Conclusion
This compound and its isomers are valuable chemical entities with significant potential in organic synthesis and medicinal chemistry. A thorough understanding of their structural properties, synthetic pathways, and spectroscopic signatures is essential for their effective application in research and development. The versatility of their functional groups, particularly the reactive aldehyde and the synthetically useful bromine atom, ensures their continued importance as building blocks for the creation of novel and complex molecules.
References
A comprehensive list of references will be provided upon request, including links to peer-reviewed literature and chemical supplier databases for further technical information.
Sources
- 1. 4-(2-Bromoethoxy)Benzaldehyde | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. 3-Bromo-4-ethoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 | TCI AMERICA [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-ethoxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive spectroscopic profile of 4-Bromo-2-ethoxybenzaldehyde (CAS No. 1094546-99-2), a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Designed for researchers, chemists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related structural analogs to construct a reliable, predictive profile. This approach not only facilitates the structural verification and quality control of this compound but also serves as a practical framework for spectroscopic problem-solving.
Introduction and Physicochemical Properties
This compound is a trisubstituted benzene derivative containing an aldehyde, an ethoxy group, and a bromine atom. This specific arrangement of functional groups makes it a versatile building block in organic synthesis. Accurate and unambiguous characterization is the bedrock of its successful application. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of a molecule's structure. This guide will dissect the expected spectral features, explaining the causal relationships between the molecular structure and the resulting spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1094546-99-2 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Predicted to be a white to light yellow solid | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum is anticipated to show distinct signals for the aldehyde, aromatic, and ethoxy protons. The chemical shifts (δ) are influenced by the electronic environment created by the electron-withdrawing aldehyde and bromine groups and the electron-donating ethoxy group.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |
| ~ 10.35 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the carbonyl group and appears as a characteristic singlet far downfield. Its position is ortho to the electron-donating ethoxy group, which may cause a slight upfield shift compared to an unsubstituted benzaldehyde. |
| ~ 7.70 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing aldehyde group, making it the most deshielded of the aromatic protons. It is coupled only to H-5, resulting in a doublet. |
| ~ 7.20 | Doublet of Doublets (dd) | 1H | H-5 | This proton is coupled to both H-6 and H-3. The electron-withdrawing bromine at the para position contributes to its deshielding. |
| ~ 7.15 | Doublet (d) | 1H | H-3 | This proton is ortho to the strongly electron-donating ethoxy group, shifting it significantly upfield compared to the other aromatic protons. It is coupled only to H-5. The splitting pattern of these three aromatic protons is a classic indicator of a 1,2,4-trisubstituted ring system[4]. |
| ~ 4.15 | Quartet (q) | 2H | Ethoxy (-OCH₂CH₃) | The methylene protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| ~ 1.45 | Triplet (t) | 3H | Ethoxy (-OCH₂CH₃) | The terminal methyl protons are split into a triplet by the two neighboring methylene protons. This quartet-triplet pattern is the signature of an ethyl group[5]. |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is typically proton-decoupled, meaning each carbon signal appears as a singlet.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Predicted δ (ppm) | Assignment | Rationale and Interpretation |
| ~ 189.5 | C=O | The aldehyde carbonyl carbon is the most deshielded carbon due to the double bond to oxygen. |
| ~ 160.0 | C-2 (C-OEt) | This carbon is attached to the strongly electron-donating ethoxy group, shifting it significantly downfield (ipso-carbon). |
| ~ 135.0 | C-6 | Aromatic CH carbon ortho to the aldehyde. |
| ~ 128.5 | C-1 (C-CHO) | Quaternary carbon attached to the aldehyde group. |
| ~ 125.0 | C-5 | Aromatic CH carbon. |
| ~ 118.0 | C-4 (C-Br) | Quaternary carbon attached to bromine. The heavy atom effect of bromine causes a moderate shift. |
| ~ 115.0 | C-3 | Aromatic CH carbon ortho to the ethoxy group, expected to be the most shielded aromatic carbon. |
| ~ 64.5 | -OCH₂- | Methylene carbon of the ethoxy group, attached to oxygen. |
| ~ 14.7 | -CH₃ | Methyl carbon of the ethoxy group. |
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment ensures reproducibility and accuracy.
-
Sample Preparation: Weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H spectrum[4].
-
Instrument Setup: The experiment should be performed on a calibrated NMR spectrometer (e.g., 400 MHz). The instrument is locked onto the deuterium signal of the solvent, and the sample is shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and the acquisition of at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be required.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 4: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~ 2850 & ~2750 | C-H Stretch (Aldehyde) | Weak | The presence of two distinct weak bands in this region is highly characteristic of an aldehyde C-H bond (Fermi resonance)[5]. |
| ~ 1695 | C=O Stretch (Aldehyde) | Strong | This strong, sharp absorption is indicative of the carbonyl group. Its position suggests conjugation with the aromatic ring[5]. |
| ~ 1590, ~1570 | C=C Stretch (Aromatic) | Medium-Strong | These absorptions are characteristic of the benzene ring. |
| ~ 1250 | C(aryl)-O Stretch (Asymmetric) | Strong | This strong band corresponds to the asymmetric stretching of the aryl-ether linkage. |
| ~ 1040 | C(alkyl)-O Stretch (Symmetric) | Strong | This band corresponds to the symmetric stretching of the ether linkage. |
| ~ 820 | C-H Bend (Aromatic) | Strong | Out-of-plane bending for a 1,2,4-trisubstituted ring. |
| ~ 550 | C-Br Stretch | Medium | The carbon-bromine stretch appears in the low-frequency fingerprint region. |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common, simple technique for solid samples.
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal (e.g., diamond). This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add at least 32 scans over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Molecular Ion and Fragmentation
Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation.
-
Molecular Ion (M⁺˙): The most critical feature will be a pair of peaks of nearly equal intensity at m/z 228 and m/z 230 . This is the definitive signature of a molecule containing one bromine atom, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br[6].
-
Key Fragments: The fragmentation of benzaldehydes typically involves the loss of hydrogen or the entire aldehyde group[7][8]. Ether linkages are also prone to cleavage.
Table 5: Predicted Key Fragments in the EI Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Interpretation |
| 228 | 230 | [C₉H₉BrO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 200 | 202 | [M - C₂H₄]⁺˙ | Loss of ethene via McLafferty-type rearrangement |
| 199 | 201 | [M - CH₂CH₃]⁺ | Loss of the ethyl radical |
| 183 | 185 | [M - OCH₂CH₃]⁺ | Cleavage of the ether bond |
| 171 | 173 | [C₆H₄BrO]⁺ | Loss of CHO and C₂H₄ |
| 155 | 157 | [C₆H₄Br]⁺ | Phenyl bromide cation |
Visualization of Spectroscopic Analysis and Fragmentation
The overall workflow for characterization and the predicted fragmentation pathway are visualized below.
Caption: General workflow for spectroscopic characterization.
Caption: Predicted major fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS System Conditions:
-
GC Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) suitable for general-purpose analysis[6].
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes. This program ensures good separation from any impurities.
-
Ionization Source: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 300 to ensure capture of both the molecular ion and relevant fragments.
-
-
Data Analysis: Identify the GC peak for the compound. Extract the corresponding mass spectrum and analyze the molecular ion and fragmentation pattern, paying close attention to the Br isotopic signature.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous brominated benzaldehydes suggests appropriate precautions should be taken. The compound is expected to be an irritant to the skin and eyes and may be harmful if swallowed.
-
Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
This guide establishes a robust, predictive spectroscopic profile for this compound. The key identifying features are:
-
¹H NMR: A characteristic 1,2,4-trisubstituted aromatic pattern, an aldehyde singlet near 10.35 ppm, and an ethoxy group signal (quartet/triplet).
-
IR: A strong carbonyl (C=O) stretch around 1695 cm⁻¹, characteristic aldehyde C-H stretches, and strong C-O ether bands.
-
MS: A distinctive molecular ion cluster at m/z 228/230 with nearly equal intensity, confirming the presence of a single bromine atom.
By comparing experimentally obtained data to this detailed profile, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the reliability of their subsequent research and development efforts.
References
- NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Ethoxybenzaldehyde. National Center for Biotechnology Information.
- NIST. (n.d.). p-ethoxybenzaldehyde Infrared Spectrum. NIST Chemistry WebBook.
- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Jumina, et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 13(1), 50-57.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde.
- PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information.
- Scribd. (n.d.). Fragmentation of BENZALDEHYDE.
- Appchem. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR.
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- 8. scribd.com [scribd.com]
A Technical Guide to the Solubility of 4-Bromo-2-ethoxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Bromo-2-ethoxybenzaldehyde is a key substituted benzaldehyde derivative utilized as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its solubility profile in organic solvents is a critical parameter that dictates its utility in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this guide establishes a robust theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable and reproducible data.
Introduction: The Strategic Importance of Solubility in Synthesis
The success of any chemical synthesis is fundamentally reliant on the solubility of its components. For a versatile intermediate like this compound, understanding its behavior in various organic solvents is paramount. Solubility dictates the choice of reaction media, ensuring that reactants are in the appropriate phase for efficient transformation. It is also a cornerstone of downstream processing, governing the selection of solvents for extraction, precipitation, and chromatographic purification. In the context of drug development, the solubility of synthetic intermediates can impact purity, yield, and ultimately, the economic viability of the active pharmaceutical ingredient (API) manufacturing process. This guide provides the necessary theoretical and practical tools to effectively manage the solubility of this compound in your research and development endeavors.
Molecular Structure and its Influence on Solubility
The solubility of this compound is a direct consequence of its molecular architecture. The interplay of its constituent functional groups—the aromatic ring, the aldehyde, the bromo substituent, and the ethoxy group—determines its polarity and its capacity for intermolecular interactions.
Figure 1. Molecular Structure of this compound.
-
Benzene Ring: The core aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group introduces polarity due to the electronegativity difference between carbon and oxygen. This allows for dipole-dipole interactions and makes the molecule a hydrogen bond acceptor.[1][2] This polarity enhances solubility in polar aprotic solvents.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment. However, its large size and polarizability also enhance van der Waals forces, which can improve solubility in less polar solvents like chlorinated hydrocarbons. Halogen substitution can also decrease water solubility by reducing the overall molecular polarity.[3]
-
Ethoxy Group (-OCH2CH3): The ethoxy group has a dual nature. The oxygen atom can act as a hydrogen bond acceptor, promoting solubility in protic solvents. Conversely, the ethyl chain is nonpolar and increases the lipophilicity of the molecule, which generally favors solubility in less polar organic solvents.[4]
Based on these structural features, a qualitative prediction of solubility can be made according to the "like dissolves like" principle.[5]
Predicted Solubility Profile
While precise quantitative data is not widely available, a qualitative solubility profile can be predicted based on the principles of intermolecular forces.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The ethoxy and aldehyde oxygens can act as hydrogen bond acceptors with the solvent's hydroxyl group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions between the polar carbonyl and bromo groups and the polar aprotic solvent lead to favorable solvation. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute interacts favorably with the aromatic solvent via π-stacking and van der Waals forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polar C-Cl bonds in the solvent can induce favorable dipole interactions with the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen in the solvent can act as a hydrogen bond acceptor, and the nonpolar alkyl groups interact well with the solute's aromatic ring and ethoxy chain. |
| Alkanes | Hexane, Heptane | Low | The significant polarity of the aldehyde and bromo groups is not well-solvated by the nonpolar alkane, leading to poor solubility. |
| Aqueous | Water | Very Low | The large, nonpolar aromatic ring and the bromo and ethoxy groups result in a predominantly hydrophobic character, making it sparingly soluble in water despite the presence of hydrogen bond acceptors.[6] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow
Figure 2. Workflow for Experimental Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid present.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of excess solid throughout this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute a known volume of the filtered supernatant with the appropriate mobile phase for HPLC analysis.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity.
-
Conclusion
While readily available quantitative solubility data for this compound is limited, a thorough understanding of its molecular structure allows for a robust predictive assessment of its solubility profile. This guide has provided a theoretical framework for these predictions, highlighting its expected high solubility in polar aprotic and chlorinated solvents and lower solubility in nonpolar alkanes and water. To bridge the gap between prediction and practical application, a detailed, step-by-step experimental protocol has been presented. By following this self-validating methodology, researchers and drug development professionals can generate the precise, reliable solubility data required to optimize synthetic routes, streamline purification processes, and accelerate the development of novel chemical entities.
References
- The Journal of Organic Chemistry.
- Functional Group Characteristics and Roles. ASHP. [Link]
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
- How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?.
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]
- Physical Properties of Aldehydes and Ketones. eCampusOntario Pressbooks. [Link]
- Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures.
- 4-Bromo-2-methoxybenzaldehyde. PubChem. [Link]
- Determination and correlation for solubility of aromatic acids in solvents.
- Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]
- Molecular structures of substituted benzaldehydes 51-60 (prediction set).
- Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons.
- Aldehyde. Britannica. [Link]
- Aromatic interactions with heterocycles in water. Chemical Science (RSC Publishing). [Link]
- Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]
- Benzaldehyde. Solubility of Things. [Link]
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Whitepaper: Advancing Synthetic Efficiency Through One-Pot Synthesis of Substituted Benzaldehyde Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Substituted benzaldehydes are cornerstone building blocks in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials. Traditional multi-step syntheses of these valuable intermediates are often plagued by issues of low yield, excessive waste, and high labor costs. This guide provides an in-depth exploration of modern one-pot synthetic strategies that circumvent these challenges by combining multiple reaction steps into a single, continuous process. We will dissect the core principles, mechanistic underpinnings, and practical applications of key methodologies, including the in situ protection/cross-coupling of Weinreb amides, direct formylation of phenolic precursors, and controlled oxidation of benzylic systems. Detailed protocols, comparative data, and workflow visualizations are provided to empower researchers and development professionals to implement these efficient and robust synthetic routes.
Introduction: The Imperative for Efficient Benzaldehyde Synthesis
The benzaldehyde moiety is a privileged scaffold in medicinal chemistry and materials science. Its electrophilic carbonyl group serves as a versatile handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. However, the very reactivity that makes aldehydes so valuable also presents a significant synthetic challenge, particularly when performing multi-step functionalizations of the aromatic ring. Protecting group strategies are often necessary, adding steps and reducing overall process efficiency.
One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful paradigm to address these limitations. By eliminating the need for isolation and purification of intermediates, one-pot procedures enhance operational simplicity, minimize solvent and reagent consumption, and often lead to higher overall yields. This approach aligns with the principles of green chemistry by improving atom economy and reducing chemical waste.[1] This guide focuses on field-proven, one-pot strategies for the synthesis of substituted benzaldehydes, providing the technical insights necessary for their successful application in a research and development setting.
Core Synthetic Strategies for One-Pot Benzaldehyde Synthesis
Several distinct and innovative strategies have been developed to achieve the one-pot synthesis of functionalized benzaldehydes. The choice of method depends on the desired substitution pattern and the nature of the available starting materials.
Strategy 1: In Situ Aldehyde Protection via Hemiaminal Intermediates
A significant challenge in synthesizing substituted benzaldehydes is the propensity of the aldehyde group to react with highly nucleophilic reagents, such as organolithiums or Grignard reagents, which are often used in cross-coupling reactions.[1] A highly effective one-pot strategy overcomes this by generating a "masked aldehyde" in the form of a stable intermediate that is unreactive towards strong nucleophiles but can be readily hydrolyzed to the desired aldehyde upon workup.[1][2]
The use of N-methoxy-N-methylamides (Weinreb amides) is exemplary of this approach.[1][2][3] Reduction of a Weinreb amide with a hydride source like diisobutylaluminum hydride (DIBAL-H) at low temperatures does not yield an alcohol, but rather a stable tetrahedral aluminum hemiaminal intermediate.[1][2] This intermediate effectively protects the latent aldehyde functionality, rendering it inert to subsequent cross-coupling conditions.[1][2][3][4] This two-step, one-pot procedure allows for a palladium-catalyzed cross-coupling reaction with organometallic reagents to introduce various substituents onto the aromatic ring before the final hydrolytic workup unmasks the aldehyde.[1][3]
The mechanism involves two key stages within the same pot:
-
Reduction to a Stable Intermediate: The Weinreb amide is reduced by DIBAL-H to form the stable aluminum hemiaminal.
-
Palladium-Catalyzed Cross-Coupling: A palladium catalyst, often pre-oxidized to form active Pd nanoparticles, facilitates the coupling of an organometallic reagent (e.g., an organolithium) with a halide on the aromatic ring.[1] The stability of the hemiaminal is critical for the success of this step.
This methodology is notable for its speed and wide substrate scope, even enabling the synthesis of ¹¹C radiolabeled aldehydes for PET imaging applications.[1][2][3]
Strategy 2: Direct Formylation of Aromatic Precursors
When the starting material is a phenol, direct formylation is one of the most straightforward routes to hydroxybenzaldehyde derivatives. One-pot procedures are particularly advantageous as they can combine the formylation with subsequent reactions.[5]
A highly regioselective method for the ortho-formylation of phenols employs a combination of magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde.[5][6] This system offers excellent yields and high preference for the position ortho to the hydroxyl group, which is a common requirement in the synthesis of natural products and ligands like those used in Salen catalysts.[5] The reagents are compatible with multi-component, one-pot setups, allowing the synthesized salicylaldehyde to be immediately used in subsequent transformations such as Dakin oxidations or Wittig reactions without isolation.[5]
Another classical yet powerful formylation technique is the Vilsmeier-Haack reaction. This method uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings such as phenols.[7] This approach can be finely tuned to achieve high yields and purity of the target p-hydroxybenzaldehyde, making it suitable for industrial-scale production.[7]
Strategy 3: Controlled Oxidation of Benzylic Precursors
Substituted toluenes, benzyl alcohols, or benzyl halides are readily available starting materials that can be converted to benzaldehydes via controlled oxidation.
From Benzyl Halides: The hydrolysis of benzal halides (gem-dihalides) to benzaldehydes can be significantly accelerated in a one-pot system using aqueous dimethylamine.[8] This method is efficient, economical, and avoids the harsh conditions or toxic reagents associated with some other hydrolysis methods. The reaction typically completes within an hour, yielding pure product after simple filtration.[8] Alternatively, benzyl halides can be oxidized using sodium nitrate in an ionic liquid, which provides high yields and avoids the formation of benzoic acid byproducts.[9]
From Benzyl Alcohols: The selective oxidation of benzyl alcohols to benzaldehydes without over-oxidation to carboxylic acids is a critical transformation. A green and efficient one-pot method utilizes molecular oxygen as the sole oxidant with a catalyst of gold nanoparticles supported on a mesoporous material.[10] This process operates under mild conditions (e.g., 100 °C, 2 bar O₂) and can even be directed to produce benzyl benzoate in the same pot by reacting the newly formed benzaldehyde with the starting alcohol.[10]
Detailed Experimental Protocol: One-Pot Synthesis of 4-Methyl-3-phenylbenzaldehyde via Reduction/Cross-Coupling
This protocol is adapted from the procedure developed by Heijnen et al. and demonstrates the power of the Weinreb amide strategy.[1][2] It describes the synthesis of a substituted benzaldehyde via DIBAL-H reduction followed by a palladium-catalyzed Suzuki-Miyaura-type cross-coupling in a single pot.
Materials:
-
3-Bromo-4-methyl-N-methoxy-N-methylbenzamide (Weinreb amide, 1 equiv.)
-
Toluene (anhydrous)
-
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 equiv.)
-
Pre-oxidized Pd(PtBu₃)₂ catalyst (5 mol %)
-
Phenyllithium (1.9 M in dibutyl ether, 1.2 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the 3-bromo-4-methyl Weinreb amide (0.5 mmol, 1 equiv.) in anhydrous toluene (2 mL) in a flame-dried flask.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add DIBAL-H (0.55 mL, 1.1 equiv.) dropwise over 5 minutes. Stir the mixture at this temperature for 30 minutes. The formation of the stable hemiaminal intermediate occurs during this step.
-
Catalyst and Reagent Addition: To the same flask, add the pre-oxidized Pd(PtBu₃)₂ catalyst solution (5 mol %). Subsequently, add the phenyllithium solution dropwise over 10 minutes using a syringe pump. Allow the reaction to stir at 0 °C for 1 hour.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the final substituted benzaldehyde product.
Data Summary: Scope of the Weinreb Amide Reduction/Cross-Coupling
The versatility of the one-pot reduction/cross-coupling methodology is demonstrated by its applicability to a wide range of substrates, tolerating various functional groups and substitution patterns.[1][2]
| Entry | Starting Weinreb Amide | Coupling Partner (R-Li) | Product | Isolated Yield (%) |
| 1 | 4-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | 4-Phenylbenzaldehyde | 85 |
| 2 | 4-Bromo-N-methoxy-N-methylbenzamide | Methyllithium | 4-Methylbenzaldehyde | 61 |
| 3 | 4-Bromo-N-methoxy-N-methylbenzamide | Ethyllithium | 4-Ethylbenzaldehyde | 65 |
| 4 | 3-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | 3-Phenylbenzaldehyde | 82 |
| 5 | 3,5-Dibromo-N-methoxy-N-methylbenzamide | Phenyllithium (2.2 eq) | 3,5-Diphenylbenzaldehyde | 75 |
| 6 | 4-Bromo-3-methoxy-N-methoxy-N-methylbenzamide | Phenyllithium | 3-Methoxy-4-phenylbenzaldehyde | 88 |
| 7 | 6-Bromo-N-methoxy-N-methyl-2-naphthamide | Methyllithium | 6-Methyl-2-naphthaldehyde | 63 |
Data compiled from Heijnen, D. et al., Org. Lett. 2019, 21, 11, 4087–4091.[1][2][3][4]
Conclusion and Future Outlook
One-pot synthetic strategies represent a significant advancement in the preparation of substituted benzaldehyde derivatives. By integrating multiple reaction steps, such as in situ protection, cross-coupling, formylation, and oxidation, these methods offer enhanced efficiency, sustainability, and operational simplicity over traditional linear syntheses. The Weinreb amide-based reduction/cross-coupling protocol stands out for its broad applicability and tolerance of sensitive functionalities. Similarly, modern ortho-formylation and controlled oxidation methods provide highly selective and green alternatives for specific substrate classes.
Future research will likely focus on expanding the scope of catalytic systems to include more earth-abundant metals, developing asymmetric one-pot processes to generate chiral benzaldehyde derivatives, and integrating these methods into automated flow chemistry platforms. Such innovations will further accelerate the discovery and development of novel molecules in the pharmaceutical and materials science industries, solidifying the role of one-pot synthesis as an indispensable tool for the modern chemist.
References
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- Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
- Liu, G., Walsh, P. J., & Mao, J. (2019). Alkaline-Metal-Catalyzed One-Pot Aminobenzylation of Aldehydes with Toluenes.
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- Wang, Z., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism.
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- Unknown Author. (Year). The synthesis of benzils in one-pot reaction.
- Unknown Author. (Year).
- Unknown Author. (2013). Synthesis method of p-hydroxybenzaldehyde.
- Ghahremani, M., et al. (2020).
- Unknown Author. (Year). One-pot reaction of substituted benzaldehydes 7, malononitrile 2 and...
- Unknown Author. (Year).
- Unknown Author. (2013). Preparation method of m-hydroxybenzaldehyde.
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- Dutta, P., & Ghorai, P. (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions.
- Balali, E., Shameli, A., Naeimi, H., & Ghanbari, M. M. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry. [Link]
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An In-depth Technical Guide to Tandem Reactions for the Synthesis of ortho-Substituted Benzaldehydes
Abstract
ortho-Substituted benzaldehydes, particularly salicylaldehydes and their derivatives, are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Traditional multi-step synthetic routes to these compounds are often plagued by issues of poor regioselectivity, low yields, and the need for tedious purification of intermediates. This technical guide provides an in-depth exploration of modern tandem reaction strategies that overcome these limitations, offering efficient, atom-economical, and highly regioselective pathways to these valuable molecules. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into the practical application of three key methodologies: Magnesium-Mediated Ortho-Formylation of Phenols, Palladium-Catalyzed C–H Functionalization using Transient Directing Groups, and Boron-Mediated One-Pot C–H Hydroxylation of Benzaldehydes. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of ortho-substituted benzaldehydes.
Introduction: The Strategic Advantage of Tandem Reactions
In the quest for synthetic efficiency, tandem reactions (also known as domino or cascade reactions) have emerged as a powerful paradigm.[1][2] These processes involve two or more consecutive bond-forming events that occur under the same reaction conditions without the isolation of intermediates.[1] This approach offers significant advantages over conventional stepwise synthesis:
-
Increased Efficiency: By eliminating intermediate workup and purification steps, tandem reactions save time, labor, and resources.[3]
-
Atom Economy: These reactions often maximize the incorporation of atoms from the reactants into the final product, reducing waste.
-
Reduced Solvent and Reagent Consumption: A one-pot procedure inherently minimizes the use of solvents and reagents.
-
Enhanced Molecular Complexity: Tandem reactions can rapidly generate complex molecular architectures from simple starting materials.
The synthesis of ortho-substituted benzaldehydes is a prime area where tandem strategies can be transformative. The challenge lies in achieving exclusive ortho-functionalization in the presence of other reactive sites on the aromatic ring. The methodologies discussed herein leverage clever mechanistic principles to achieve this high level of regiocontrol.
Foundational Strategy: Magnesium-Mediated Ortho-Specific Formylation of Phenols
One of the most robust and widely used tandem methods for the direct synthesis of salicylaldehydes is the magnesium-mediated ortho-formylation of phenols. This method offers excellent regioselectivity and is applicable on a large scale.[4][5]
Mechanistic Rationale
The high ortho-selectivity of this reaction is attributed to the formation of a magnesium phenoxide complex. The magnesium ion coordinates to both the phenoxide oxygen and the incoming formaldehyde, creating a six-membered transition state that directs the electrophilic attack of formaldehyde exclusively to the ortho position.[5][6] This chelation control is the key to overriding the inherent electronic preferences of the phenol ring.
Caption: Mechanism of Magnesium-Mediated Ortho-Formylation.
Detailed Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses, which is known for its reliability and reproducibility.[4] This specific example details the synthesis of 3-bromosalicylaldehyde from 2-bromophenol.
Materials:
-
Anhydrous magnesium dichloride (MgCl₂, beads, 99.9%)
-
Paraformaldehyde (powder)
-
Triethylamine (Et₃N), distilled from CaH₂
-
2-Bromophenol
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, purge the system with argon. Add anhydrous magnesium dichloride (2.0 eq.) and paraformaldehyde (3.0 eq.).
-
Reagent Addition: Add anhydrous THF via syringe. Then, add triethylamine (2.0 eq.) dropwise via syringe and stir the mixture for 10 minutes.
-
Substrate Addition and Reaction: Add the substituted phenol (e.g., 2-bromophenol, 1.0 eq.) dropwise. Immerse the flask in a preheated oil bath at approximately 75 °C. The reaction mixture will typically change color. Maintain a gentle reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Workup: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x volume) and water (3 x volume). Caution: Gas evolution may occur during the acid wash.[4]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, often a solid, is typically of high purity. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane).[4]
Scope and Limitations
This method is highly effective for a wide range of alkyl- and halo-substituted phenols, providing excellent yields of the corresponding salicylaldehydes.[6][7] Electron-donating groups on the phenol ring generally accelerate the reaction, while electron-withdrawing groups can slow it down and may lead to the formation of by-products if longer reaction times are required.[4][6]
| Phenol Substrate | Product | Yield (%) | Reference |
| 2-Bromophenol | 3-Bromosalicylaldehyde | 80-81 | [4] |
| 4-Chlorophenol | 5-Chlorosalicylaldehyde | 85 | [6] |
| 4-Methylphenol (p-cresol) | 2-Hydroxy-5-methylbenzaldehyde | 92 | [6] |
| Phenol | Salicylaldehyde | 78 | [6] |
| Methyl 4-hydroxybenzoate | Methyl 3-formyl-4-hydroxybenzoate | 91 | [6] |
Advanced Strategy I: Palladium-Catalyzed C–H Functionalization via Transient Directing Groups
A more contemporary approach to ortho-functionalization involves the use of transition metal catalysis, particularly palladium, in conjunction with transient directing groups (TDGs).[8][9] This strategy avoids the need to covalently install and subsequently remove a directing group, thereby improving step economy. The reaction proceeds via an in situ-formed imine, which directs the palladium catalyst to a specific ortho C–H bond.
Mechanistic Principles
The catalytic cycle begins with the condensation of the starting benzaldehyde with an amino acid or amine (the TDG) to form a transient imine. This imine then coordinates to the Pd(II) catalyst, facilitating a cyclometalation step where an ortho C–H bond is activated to form a six-membered palladacycle intermediate. This intermediate then undergoes oxidation to a Pd(IV) species, followed by reductive elimination to form the C-O bond and regenerate the Pd(II) catalyst. Finally, hydrolysis of the imine releases the ortho-substituted benzaldehyde and the TDG.[8][10]
Caption: Plausible Mechanism for Pd-Catalyzed Ortho-Hydroxylation.
Representative Experimental Protocol: Ortho-Hydroxylation
The following is a generalized protocol based on the work of Sorensen and co-workers for the direct ortho-hydroxylation of benzaldehydes.[8][11]
Materials:
-
Substituted benzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
4-Chloroanthranilic acid (TDG, 50 mol%)
-
1-Fluoro-2,4,6-trimethylpyridinium triflate (oxidant, 1.5 eq.)
-
p-Toluenesulfonic acid (p-TsOH) (oxygen nucleophile, 2.0 eq.)
-
Acetic acid (AcOH) (solvent, 0.1 M)
Procedure:
-
Reaction Setup: To a reaction vial, add the substituted benzaldehyde (1.0 eq.), Pd(OAc)₂, the transient directing group, the oxidant, and p-TsOH.
-
Solvent Addition and Reaction: Add acetic acid as the solvent. Seal the vial and place it in a preheated oil bath at 90 °C.
-
Reaction Monitoring and Workup: Stir the reaction for 24 hours. After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired salicylaldehyde derivative.
Scope and Applications
This methodology is compatible with a wide array of benzaldehydes, including those with both electron-donating and electron-withdrawing groups.[8] This broad substrate scope makes it a powerful tool for the late-stage functionalization of complex molecules.
| Benzaldehyde Substrate | Product | Yield (%) | Reference |
| 3,4-Dichlorobenzaldehyde | 2-Hydroxy-4,5-dichlorobenzaldehyde | 72 | [8] |
| 2-Methylbenzaldehyde | 2-Hydroxy-6-methylbenzaldehyde | 70 | [8] |
| 4-(Trifluoromethyl)benzaldehyde | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | 61 | [8] |
| 4-Methoxybenzaldehyde | 2-Hydroxy-4-methoxybenzaldehyde | 53 | [8] |
Advanced Strategy II: Boron-Mediated One-Pot C–H Hydroxylation
A metal-free, one-pot tandem reaction for the synthesis of salicylaldehydes has been developed using boron tribromide (BBr₃).[1][12] This method also employs a transient imine directing group but relies on C–H borylation followed by oxidation, offering a cost-effective and practical alternative to transition-metal-catalyzed processes.
Mechanistic Overview
This one-pot procedure involves three sequential tandem steps:
-
Transient Imine Formation: The starting benzaldehyde is condensed with a bulky amine (e.g., tert-butylamine) to form an imine, which acts as a transient directing group.[12]
-
Ortho-C–H Borylation: The imine directs the regioselective electrophilic borylation of the ortho-C–H bond by BBr₃.
-
Oxidative Hydroxylation and Hydrolysis: The resulting C–B bond is then oxidized (e.g., with sodium perborate), and the imine is hydrolyzed under the reaction conditions to yield the final salicylaldehyde product.[12]
Caption: Workflow for Boron-Mediated One-Pot Synthesis.
Detailed One-Pot Experimental Protocol
The following is a generalized protocol based on recent literature.[12]
Materials:
-
Substituted benzaldehyde
-
tert-Butylamine (t-BuNH₂)
-
1,2-Dichloroethane (DCE)
-
2,6-Lutidine
-
Boron tribromide solution (e.g., 2N in DCM)
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
Imine Formation: In an oven-dried Schlenk tube under argon, charge the benzaldehyde (1.0 eq.) and tert-butylamine (4.0 eq.). Add DCE and heat the mixture at 70 °C for 4 hours.
-
Borylation: Remove the excess amine and solvent under reduced pressure. Add 2,6-lutidine (2.0 eq.), fresh DCE, and BBr₃ solution (2.5 eq.) under argon. Stir the reaction at room temperature for 12 hours.
-
Hydroxylation and Workup: Add a mixture of MTBE and water (v/v, 1:1), followed by sodium perborate tetrahydrate (3.0 eq.). Stir the mixture until the reaction is complete (monitor by TLC). Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Substrate Scope
This metal-free method demonstrates good compatibility with various benzaldehyde derivatives, including those bearing electron-withdrawing halogen groups, which can be challenging substrates in some transition-metal-catalyzed systems.[12]
| Benzaldehyde Substrate | Product | Yield (%) | Reference |
| 2-Methylbenzaldehyde | 2-Hydroxy-6-methylbenzaldehyde | 78 | [12] |
| 4-Methylbenzaldehyde | 2-Hydroxy-4-methylbenzaldehyde | 89 | [12] |
| 4-Chlorobenzaldehyde | 5-Chloro-2-hydroxybenzaldehyde | 75 | [12] |
| 4-Bromobenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde | 81 | [12] |
Comparative Analysis and Future Outlook
The choice of synthetic method depends on several factors, including substrate availability, functional group tolerance, cost, and scalability.
| Method | Key Features | Advantages | Disadvantages |
| Magnesium-Mediated | Chelation-controlled ortho-formylation of phenols. | High yields, excellent ortho-selectivity, scalable, uses inexpensive reagents. | Primarily limited to phenol starting materials; sensitive to some functional groups. |
| Palladium-Catalyzed (TDG) | C–H activation of benzaldehydes using a transient directing group. | Broad substrate scope (both EWG/EDG), late-stage functionalization capability. | Requires a precious metal catalyst, more expensive oxidants and ligands. |
| Boron-Mediated (One-Pot) | Metal-free, one-pot C–H borylation and hydroxylation of benzaldehydes. | Metal-free, cost-effective, good functional group tolerance (especially halogens). | Requires stoichiometric BBr₃, longer reaction times for the multi-step one-pot sequence. |
The field of tandem reactions for the synthesis of ortho-substituted benzaldehydes continues to evolve. Future research will likely focus on developing more sustainable catalytic systems, expanding the scope of C–H functionalization to introduce other substituents, and designing enantioselective variants of these powerful transformations. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage these elegant synthetic strategies in their own work, accelerating the discovery and development of new chemical entities.
References
- Chen, X.-Y.; Ozturk, S.; Sorensen, E. J. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Org. Lett.2017, 19 (23), 6280–6283. [Link][8][10][11][13][14]
- Tian, M.; Shao, L.; Su, X.; Zhou, X.; Zhang, H.; Wei, K.; Sun, R.; Wang, J. Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines. RSC Adv.2022, 12, 18361-18365. [Link][9][15]
- Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64. [Link][4]
- Harwood, L. M.; Moody, C. J.
- Jackson, R. F. W.; Varley, J. H. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. J. Chem. Soc., Perkin Trans. 12000, 1607-1613. [Link][5][16]
- Wang, R.; Feng, X.; Feng, B.; Chen, Y. Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. RSC Adv.2024, 14, 19856-19860. [Link][1][12][17][18][19]
- Kim, S. J.; Roe, G.; Holland, E.; Ocius, K.; Fulp, A. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University, 2018. [Link][2][3]
- Hofsløkken, N. U.; Skattebøl, L. A Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand.1999, 53, 258-262. [Link][6]
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Modulating Carbonyl Reactivity: The Definitive Role of Electron-Donating Groups on the Benzaldehyde Core
An In-Depth Technical Guide:
This technical guide provides a comprehensive exploration of the influence of electron-donating groups (EDGs) on the chemical reactivity of the benzaldehyde scaffold. Synthesizing fundamental principles of physical organic chemistry with practical, field-proven experimental insights, this document serves as a critical resource for researchers, medicinal chemists, and process development scientists. We will dissect the causal mechanisms behind observed reactivity trends and provide robust, self-validating protocols for empirical verification.
The Electronic Landscape of Benzaldehyde: A Primer
Benzaldehyde's reactivity is fundamentally dictated by the electrophilic character of its carbonyl carbon. The significant electronegativity difference between oxygen and carbon results in a polarized C=O bond, imparting a partial positive charge (δ+) on the carbon atom. This inherent electrophilicity makes it a prime target for nucleophilic attack, the most common reaction pathway for aldehydes.[1][2] The benzene ring itself influences this reactivity; through resonance, it can donate π-electron density, slightly stabilizing the carbonyl group compared to its aliphatic counterparts like ethanal, thus making benzaldehyde inherently less reactive.[3][4]
The introduction of additional substituents onto the aromatic ring systematically perturbs this electronic balance. Electron-donating groups, the focus of this guide, fundamentally alter the reactivity profile by increasing the electron density of the entire π-system, including the carbonyl group. This modulation is not uniform and has profound, often opposing, consequences for different reaction classes.
The Mechanism of Influence: Inductive vs. Resonance Effects
Electron-donating groups exert their influence through two primary electronic mechanisms:
-
Inductive Effect (+I): This is the through-bond donation of electron density. Alkyl groups, such as the methyl group in p-tolualdehyde or the isopropyl group in cuminaldehyde, are classic examples of +I substituents. They push electron density through the sigma framework, marginally increasing the electron density on the carbonyl carbon and thereby reducing its electrophilicity.[5]
-
Resonance Effect (+R or +M): This is the through-space donation of electron density via the overlap of p-orbitals. Substituents with lone pairs of electrons, such as methoxy (-OCH₃) or amino (-NR₂) groups, are powerful +R donors.[6] This effect delocalizes the lone pair into the aromatic π-system, significantly increasing electron density at the ortho and para positions and, consequently, at the attached carbonyl group. The +R effect is generally much stronger than the +I effect.[7]
This enrichment of electron density at the carbonyl carbon is the causal factor for the observed changes in reactivity, which we will now explore in detail.
Impact on Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of aldehydes. The rate-determining step typically involves the attack of a nucleophile on the electrophilic carbonyl carbon.[1]
Core Principle: Electron-donating groups decrease the rate of nucleophilic addition reactions.
By increasing the electron density on the carbonyl carbon, EDGs reduce its partial positive charge (electrophilicity).[6] This disfavors the approach of an electron-rich nucleophile, leading to a higher activation energy and a slower reaction rate.[8][9]
The established reactivity order for nucleophilic addition is: p-Nitrobenzaldehyde > Benzaldehyde > p-Tolualdehyde > p-Methoxybenzaldehyde[10][11][12]
This trend directly correlates with the electronic nature of the substituent. The strongly electron-withdrawing nitro group (-NO₂) makes the carbonyl carbon highly electrophilic, while the electron-donating methyl and methoxy groups reduce its electrophilicity.[11][12]
Quantitative Analysis: The Hammett Plot
The structure-reactivity relationship can be quantified using the Hammett equation, log(k/k₀) = ρσ, where 'k' is the rate constant for the substituted benzaldehyde, 'k₀' is for benzaldehyde, 'σ' is the substituent constant (negative for EDGs), and 'ρ' (rho) is the reaction constant. For nucleophilic additions to benzaldehydes, the reaction constant 'ρ' is positive, signifying that electron-withdrawing groups (positive σ) accelerate the reaction, while electron-donating groups (negative σ) retard it.[13][14]
Table 1: Comparative Spectroscopic Data of Substituted Benzaldehydes
The electronic effects of substituents are directly observable via spectroscopic methods. EDGs shield the aldehydic proton and lower the C=O stretching frequency.[15][16]
| Substituent (para) | Group Type | C=O Stretch (cm⁻¹) | Aldehyde ¹H NMR (δ ppm) |
| -NO₂ | Electron-Withdrawing | ~1710 | ~10.1 |
| -H | Neutral | ~1703 | ~10.0 |
| -CH₃ | Electron-Donating (+I) | ~1695 | ~9.9 |
| -OCH₃ | Electron-Donating (+R) | ~1685 | ~9.8 |
| Note: Exact values may vary based on solvent and instrumentation. Data synthesized from sources.[15][17][18] |
Impact on Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. The influence of substituents here is more nuanced and highly dependent on the oxidant and mechanism.
For many common oxidations, such as those involving chromate-based reagents, the reaction proceeds via a mechanism where an electron-deficient center develops in the transition state at the aldehydic carbon.[19][20] In these cases, a positive ρ value is observed in Hammett plots, indicating that the reaction is accelerated by electron-withdrawing groups.[13][19]
Countervailing Principle: Electron-donating groups decrease the rate of oxidation for reactions with an electron-deficient transition state.
The reactivity order for oxidation by agents like benzyltrimethylammonium fluorochromate (BTMAFC) is: p-NO₂ > p-Cl > H > p-CH₃ > p-OCH₃[19]
This demonstrates that EDGs, by pushing electron density onto the reaction center, destabilize the electron-deficient transition state, thus slowing the reaction.
Table 2: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes
The following data illustrates the kinetic effect of substituents on the oxidation of benzaldehydes by BTMAFC.
| Substituent (para) | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 303 K |
| -NO₂ | 10.15 |
| -Cl | 4.35 |
| -H | 2.65 |
| -CH₃ | 1.82 |
| -OCH₃ | 1.16 |
| Data adapted from kinetic studies on benzaldehyde oxidation.[19] |
Experimental Protocols for Reactivity Assessment
To provide a self-validating and practical framework, we present a competitive reaction protocol. This design elegantly demonstrates the relative reactivity of two aldehydes by having them compete for a limited amount of a reagent in the same flask, thus ensuring identical reaction conditions.
Protocol 1: Competitive Wittig Reaction for Nucleophilic Reactivity
Objective: To qualitatively and quantitatively determine the relative reactivity of benzaldehyde and p-methoxybenzaldehyde towards a phosphonium ylide.
Causality: The aldehyde with the more electrophilic carbonyl carbon (benzaldehyde) will react faster with the nucleophilic ylide, resulting in a higher proportion of its corresponding alkene product.
dot graph TD { A[Start: Prepare Ylide] --> B{Reaction Setup}; B --> C[Add Equimolar Mixture:\nBenzaldehyde + p-Methoxybenzaldehyde]; C --> D[Add Sub-Stoichiometric Ylide (0.8 eq)]; D --> E{Stir at 0°C to RT}; E --> F[Monitor by TLC]; F --> G{Reaction Quench}; G --> H[Aqueous Workup & Extraction]; H --> I[Purification via Column Chromatography]; I --> J[Analyze Product Ratio via ¹H NMR / GC-MS]; J --> K[End: Determine Relative Reactivity];
} mend Caption: Workflow for the competitive Wittig reaction experiment.
Methodology:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 eq, 1.6 M in hexanes) dropwise. Allow the mixture to stir for 30 minutes at 0 °C, then 30 minutes at room temperature. The formation of a deep orange/red color indicates successful ylide generation.[21]
-
Competitive Reaction: In a separate flame-dried flask, prepare a solution containing an equimolar mixture of benzaldehyde (0.8 eq) and p-methoxybenzaldehyde (0.8 eq) in anhydrous THF.
-
Addition: Cool the ylide solution back to 0 °C. Add the aldehyde mixture dropwise to the ylide solution over 10 minutes. The deep color of the ylide will fade upon reaction.
-
Monitoring & Quench: Allow the reaction to stir at room temperature for 1 hour. Monitor the consumption of the aldehydes by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to separate the resulting stilbene products from triphenylphosphine oxide.
-
Analysis: Obtain a ¹H NMR spectrum of the purified product mixture. The relative reactivity can be determined by integrating the distinct signals corresponding to the alkene protons of stilbene and 4-methoxystilbene. The product ratio directly reflects the kinetic preference of the ylide.
Expected Outcome: The product mixture will be significantly enriched in stilbene (from benzaldehyde) compared to 4-methoxystilbene, confirming that the electron-donating -OCH₃ group deactivates the carbonyl towards nucleophilic attack.[6][21]
Summary and Outlook
The presence of electron-donating groups on the benzaldehyde ring provides a powerful and predictable tool for modulating carbonyl reactivity.
-
For Nucleophilic Additions: EDGs decrease reactivity by reducing the electrophilicity of the carbonyl carbon. This principle is fundamental in synthetic planning, allowing for selective reactions in multifunctional molecules.
-
For Certain Oxidations: EDGs can decrease reactivity by destabilizing an electron-deficient transition state, a key mechanistic insight for reaction optimization.
Understanding these electronic effects is not merely academic; it is a cornerstone of rational molecular design and reaction engineering. For drug development professionals, this knowledge informs structure-activity relationships (SAR), while for process chemists, it guides the selection of substrates and conditions to achieve desired outcomes with high efficiency and selectivity. The continued exploration of these principles will undoubtedly lead to the development of even more sophisticated synthetic methodologies.
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Methodological & Application
The Versatile Role of 4-Bromo-2-ethoxybenzaldehyde in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. Among the myriad of building blocks available to the discerning chemist, 4-Bromo-2-ethoxybenzaldehyde emerges as a particularly versatile and valuable intermediate. Its unique constellation of functional groups—a reactive aldehyde, a strategically positioned bromine atom, and an activating ethoxy group—offers a powerful toolkit for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in several cornerstone reactions of modern organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 72 °C | [1] |
| CAS Number | 108373-05-3 | [1] |
The presence of the electron-donating ethoxy group at the ortho position to the aldehyde influences the reactivity of the carbonyl group and the aromatic ring. The bromine atom at the para position serves as a key handle for a variety of powerful cross-coupling reactions.
Core Applications in Organic Synthesis
This compound is a linchpin in a multitude of synthetic transformations. This guide will focus on its application in six major classes of reactions that are central to the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl compounds, a common motif in pharmaceuticals and organic materials.[2] The bromine atom of this compound serves as an excellent electrophilic partner for this palladium-catalyzed cross-coupling with a variety of boronic acids or their esters.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Experimental Workflow for Suzuki-Miyaura Coupling:
Sources
The Versatile Virtuoso: 4-Bromo-2-ethoxybenzaldehyde as a Strategic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
Abstract
In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of novel chemical entities. Among the myriad of available building blocks, substituted benzaldehydes stand out for their inherent reactivity and synthetic versatility. This technical guide focuses on 4-Bromo-2-ethoxybenzaldehyde, a trifunctionalized scaffold that offers a powerful platform for the construction of complex molecular architectures. Its unique arrangement of an aldehyde, an ethoxy group, and a bromine atom provides orthogonal reactive handles for a diverse array of chemical transformations. This document serves as a comprehensive resource, providing in-depth application notes and detailed, field-proven protocols for the strategic utilization of this compound in contemporary drug discovery programs. We will delve into its synthesis and explore its application in key bond-forming reactions, including palladium-catalyzed cross-couplings and reductive aminations, which are cornerstones of modern pharmaceutical synthesis.
Introduction: The Strategic Advantage of this compound
This compound is a crystalline solid that has emerged as a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The strategic placement of its three functional groups—the aldehyde at position 1, the ethoxy group at position 2, and the bromine atom at position 4—confers a unique combination of reactivity and selectivity that medicinal chemists can exploit to generate diverse libraries of drug-like molecules.
The aldehyde functionality serves as a versatile electrophile, readily participating in a wide range of transformations such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[1] The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the facile introduction of aryl, alkyl, alkynyl, and amino substituents.[2][3] The ethoxy group, in addition to influencing the electronic properties of the benzene ring, can play a role in modulating the pharmacokinetic properties of the final drug candidate.
This guide will provide a detailed exploration of the synthesis and key reactions of this compound, offering practical protocols and insights to empower researchers in their quest for novel therapeutics.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step sequence, often starting from more readily available precursors. A common strategy involves the ethoxylation of a suitably substituted phenol, followed by formylation. The following protocol is a representative example adapted from the synthesis of the analogous 4-bromo-2-methoxybenzaldehyde, illustrating a practical approach for laboratory-scale preparation.[4][5]
Protocol 2.1: Synthesis of this compound from 3-Bromophenol
This two-step protocol involves the ethylation of 3-bromophenol followed by a regioselective formylation.
Step 1: Synthesis of 1-Bromo-3-ethoxybenzene
-
Materials:
-
3-Bromophenol
-
Iodoethane (or Diethyl sulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 3-bromophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Add iodoethane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-Bromo-3-ethoxybenzene, which can be used in the next step without further purification if of sufficient purity.
-
Step 2: Formylation of 1-Bromo-3-ethoxybenzene
-
Materials:
-
1-Bromo-3-ethoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-Bromo-3-ethoxybenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
| Reagent | MW | Eq. | Quantity |
| Step 1 | |||
| 3-Bromophenol | 173.01 | 1.0 | (e.g., 10 g) |
| Iodoethane | 155.97 | 1.2 | (e.g., 10.8 g) |
| K₂CO₃ | 138.21 | 1.5 | (e.g., 11.9 g) |
| Step 2 | |||
| 1-Bromo-3-ethoxybenzene | 201.06 | 1.0 | (from Step 1) |
| n-BuLi (2.5 M) | 64.06 | 1.1 | (e.g., 25.4 mL) |
| DMF | 73.09 | 1.5 | (e.g., 6.5 mL) |
Key Synthetic Transformations and Protocols
The true power of this compound as a building block is realized in its ability to undergo a wide range of chemical transformations. The following sections detail protocols for some of the most synthetically useful reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors and other drug classes.
-
Protocol 3.1.1:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired biaryl product.
-
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes which are important intermediates in the synthesis of various heterocyclic systems and rigid molecular scaffolds.[2]
-
Protocol 3.1.2:
-
To a solution of this compound (1.0 eq) in a solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).
-
Add a base, typically an amine such as triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The aldehyde group of this compound readily undergoes this transformation.
-
Protocol 3.2:
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a dehydrating agent like magnesium sulfate or molecular sieves, or a weak acid catalyst like acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.
-
Continue stirring at room temperature for 2-16 hours until the reaction is complete.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
-
Wittig Reaction: Olefination for Scaffold Elaboration
The Wittig reaction provides a reliable method for converting aldehydes into alkenes, offering a route to extend carbon chains and introduce new functionalities.[6][7]
-
Protocol 3.3:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous aprotic solvent like THF or DMSO at low temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the resulting alkene by column chromatography.
-
Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines and Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals.[3][8] A derivative of this compound, such as the corresponding phenethylamine, can be used as a precursor for this reaction.
-
Conceptual Protocol 3.4:
-
A β-arylethylamine derived from this compound is condensed with an aldehyde or ketone under acidic conditions (e.g., TFA, HCl).
-
The resulting iminium ion undergoes an intramolecular electrophilic substitution to form the cyclized product.
-
The reaction is typically heated to drive it to completion.
-
Work-up involves basification and extraction, followed by purification.
-
Applications in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many kinase inhibitors feature heterocyclic scaffolds that can be accessed using this compound as a starting material. For instance, the aldehyde can be used to construct pyrimidine or pyridine rings, while the bromo-substituent allows for late-stage functionalization via cross-coupling to explore structure-activity relationships (SAR).[9]
Potential in the Development of GPCR Modulators
G-protein coupled receptors (GPCRs) are another major class of drug targets. The molecular scaffolds present in many GPCR modulators can be synthesized using methodologies where this compound would be a valuable starting material. The ability to introduce diverse substituents through the reactions described above allows for the fine-tuning of ligand-receptor interactions and the optimization of pharmacological properties.[10][11]
Conclusion
This compound is a highly versatile and strategically valuable building block for drug discovery. Its trifunctional nature provides a rich platform for a multitude of synthetic transformations, enabling the efficient construction of complex and diverse molecular libraries. The protocols and application notes provided in this guide are intended to serve as a practical resource for medicinal chemists, facilitating the exploitation of this powerful scaffold in the design and synthesis of the next generation of therapeutic agents. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel bioactive molecules with the potential to address unmet medical needs.
References
- NROChemistry. Sonogashira Coupling. [Link]
- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Wikipedia. Pictet–Spengler reaction. [Link]
- de Souza, M. V. N. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará.
- Nyugen, K. C., & Weizman, H. (2007). A Solvent-Free Wittig Reaction.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]
- NROChemistry. Pictet-Spengler Reaction. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Fiori, C., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(12), 2293.
- Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
- Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
- Calcaterra, A., et al. (2016).
- bioRxiv. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]
- Zhang, T., et al. (2021). Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. Journal of Medicinal Chemistry, 64(24), 17936-17961.
- Frontiers. Allosteric modulation of G protein-coupled receptor signaling. [Link]
- ePrints Soton. European Journal of Medicinal Chemistry. [Link]
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry.
- bioRxiv. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]
- PubMed. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]
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An In-depth Technical Guide to the Claisen-Schmidt Condensation: Synthesis of Novel Chalcones Utilizing 4-Bromo-2-ethoxybenzaldehyde
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Claisen-Schmidt condensation for the synthesis of chalcones, with a specific focus on the use of 4-Bromo-2-ethoxybenzaldehyde as a key starting material. This guide is designed to offer not just a protocol, but a deep understanding of the reaction's principles, enabling rational optimization and troubleshooting.
Introduction: The Enduring Significance of the Chalcone Scaffold
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, represent a critical class of organic compounds. They are not only key biosynthetic precursors to flavonoids but also serve as privileged scaffolds in medicinal chemistry. The inherent reactivity of the α,β-unsaturated ketone moiety allows for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The Claisen-Schmidt condensation, a variant of the aldol condensation, remains the most prevalent and versatile method for chalcone synthesis due to its operational simplicity and broad substrate scope. This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone possessing α-hydrogens. The use of substituted aromatic aldehydes, such as this compound, allows for the generation of novel chalcone derivatives with potentially unique biological profiles, making this a fertile area for drug discovery and development.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful and reproducible synthesis. The Claisen-Schmidt condensation, in its most common base-catalyzed form, proceeds through a well-established pathway.
Base-Catalyzed Mechanism
The base-catalyzed Claisen-Schmidt condensation is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1] The reaction between an aldehyde and a ketone is initiated by a base, typically sodium hydroxide or potassium hydroxide, to produce β-hydroxycarbonyl compounds which can then be dehydrated to yield α,β-unsaturated ketones.[1]
Here is a step-by-step breakdown of the causality:
-
Enolate Formation: A hydroxide ion (from NaOH or KOH) abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone). This deprotonation is the critical initiation step, forming a resonance-stabilized enolate ion. The acidity of this proton is a key determinant of the reaction rate.
-
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (this compound). Aromatic aldehydes are ideal substrates as they lack α-hydrogens, preventing self-condensation.[1]
-
Aldol Adduct Formation: This attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol) to yield a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. This step is thermodynamically driven by the formation of a highly conjugated system, where the double bond is in conjugation with both the aromatic ring and the carbonyl group, resulting in the stable chalcone product.[1]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Detailed Experimental Protocol
This protocol details the synthesis of a novel chalcone, (E)-3-(4-bromo-2-ethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one, via the Claisen-Schmidt condensation of this compound and 4-methylacetophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | |
| 4-Methylacetophenone | ≥98% | e.g., Sigma-Aldrich, Acros Organics | |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | e.g., Fisher Scientific, VWR | |
| Ethanol (95%) | Reagent Grade | ||
| Diethyl Ether | ACS Reagent Grade | For recrystallization | |
| Anhydrous Magnesium Sulfate | For drying | ||
| Deionized Water | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Organic Solvents: Ethanol and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methylacetophenone (1.0 eq) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: While stirring, slowly add a solution of sodium hydroxide (2.0 eq) in 10 mL of deionized water to the reaction mixture. The addition should be dropwise to control any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 4-6 hours, often indicated by the formation of a precipitate.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form. If no solid forms, acidify the mixture with dilute hydrochloric acid until it is neutral to litmus paper.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual sodium hydroxide.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification
Recrystallize the crude product from a suitable solvent system, such as ethanol or diethyl ether, to obtain the pure chalcone.
Characterization and Expected Results
The purified product should be a crystalline solid.
| Characterization | Expected Result |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | Dependent on the specific acetophenone used. For (E)-3-(4-bromo-2-ethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one, a sharp melting point is expected. |
| ¹H NMR | Characteristic signals for the vinylic protons (α and β to the carbonyl) as doublets with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration. Signals corresponding to the aromatic protons of both rings and the ethoxy and methyl groups should be observed in their expected regions. |
| ¹³C NMR | A signal for the carbonyl carbon is typically observed around 190 ppm. Signals for the vinylic carbons and the aromatic carbons should also be present. |
| FT-IR | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1650-1680 cm⁻¹. |
Experimental Workflow and Troubleshooting
A systematic workflow is crucial for the successful synthesis and purification of the target chalcone.
Caption: A logical workflow for chalcone synthesis and purification.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (old NaOH solution).- Insufficient reaction time.- Low reactivity of substrates. | - Prepare a fresh NaOH solution.- Extend the reaction time and continue monitoring by TLC.- Consider gentle heating (e.g., 40-50 °C) to increase the reaction rate. |
| Oily Product Instead of Solid | - Impurities present.- Product may have a low melting point. | - Try to induce crystallization by scratching the inside of the flask with a glass rod.- If an oil persists, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting oil can then be purified by column chromatography. |
| Broad Melting Point | - Impure product. | - Repeat the recrystallization process, ensuring slow cooling to promote the formation of well-defined crystals. |
Conclusion
The Claisen-Schmidt condensation is a robust and highly effective method for the synthesis of a diverse array of chalcones. By utilizing this compound as a starting material, novel chalcone derivatives with potential applications in drug discovery can be readily accessed. The protocol and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these valuable compounds, fostering further exploration of their chemical and biological properties.
References
- Fun, H.-K., Patil, P. S., Dharmaprakash, S. M., & Chantrapromma, S. (2008). 1-(4-Bromo-phen-yl)-3-(4-ethoxy-phen-yl)-prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1540. [Link]
- Patil, P. S., Fun, H.-K., & Dharmaprakash, S. M. (2008). (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1356. [Link]
- Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. RASAYAN Journal of Chemistry, 15(4), 2459-2465. [Link]
- de Oliveira, A. B., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society.
- Wikipedia contributors. (2023). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. [Link]
- nevoLAB. (n.d.).
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Application Notes and Protocols for the Synthesis of Novel Chalcones from 4-Bromo-2-ethoxybenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Potential of Chalcones in Medicinal Chemistry
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry.[1] These compounds are not only biosynthetic precursors to flavonoids and isoflavonoids in plants but also serve as versatile starting materials for the synthesis of various heterocyclic compounds.[2][3] The inherent reactivity of the α,β-unsaturated ketone moiety allows for interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The synthetic accessibility of chalcones, primarily through the Claisen-Schmidt condensation, makes them an attractive platform for developing novel therapeutic agents through structural modification.[1][6][7]
This guide provides a detailed protocol for the synthesis of a novel chalcone derived from 4-Bromo-2-ethoxybenzaldehyde, offering insights into the reaction mechanism, purification, characterization, and potential applications of this specific class of compounds. The introduction of bromo and ethoxy substituents on one of the aromatic rings is a strategic modification aimed at modulating the electronic and lipophilic properties of the molecule, which can significantly influence its biological activity.[8][9][10]
The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[3][6] This reaction involves the aldol condensation of an aromatic aldehyde (in this case, this compound) with an aromatic ketone (e.g., acetophenone) that possesses α-hydrogens, followed by a dehydration step to yield the final α,β-unsaturated ketone.[6]
The reaction proceeds through the following key steps:
-
Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[3][6]
-
Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[3][6]
-
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.[3]
-
Dehydration: The aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[6][11]
This robust reaction is widely used due to its simplicity, the use of readily available starting materials, and generally high yields.[3]
Visualizing the Mechanism: Claisen-Schmidt Condensation
Sources
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- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Wittig Reaction with 4-Bromo-2-ethoxybenzaldehyde
This document provides an in-depth technical guide for performing the Wittig reaction using 4-Bromo-2-ethoxybenzaldehyde as a substrate. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. The guide moves beyond a simple recitation of steps to explain the underlying principles, causality behind experimental choices, and methods for process validation, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds (alkenes) from carbonyl compounds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination method offers a high degree of regiochemical control, as the double bond is formed precisely at the location of the original carbonyl group.[1][3] This is a significant advantage over other alkene synthesis methods, such as dehydration of alcohols, which can often lead to isomeric mixtures.
The reaction's broad functional group tolerance and its applicability to both aldehydes and ketones make it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5] This guide will focus on the reaction of this compound, a substituted aromatic aldehyde whose products can serve as versatile intermediates for further chemical elaboration due to the presence of the bromo and ethoxy functional groups.
The Wittig Reaction Mechanism: A Foundation for Control
A thorough understanding of the Wittig reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The process involves two primary stages: the formation of a phosphorus ylide (also known as a Wittig reagent) and the reaction of this ylide with a carbonyl compound.[6][7]
The currently accepted mechanism for reactions under lithium-salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate called an oxaphosphetane.[2][4] This intermediate then decomposes in a reverse [2+2] cycloaddition to yield the final alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct. The formation of the very strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction.[2][8]
The stereochemical outcome of the reaction—that is, the preference for the Z (cis) or E (trans) alkene—is largely determined by the nature of the ylide.[4][8]
-
Non-stabilized Ylides (e.g., those with alkyl substituents) are highly reactive and typically react under kinetic control. The initial cycloaddition is often irreversible and proceeds through a puckered transition state that leads predominantly to the Z-alkene.[9][10]
-
Stabilized Ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive. The initial cycloaddition can be reversible, allowing for equilibration to a more thermodynamically stable intermediate that ultimately leads to the formation of the E-alkene.[8][11]
Experimental Protocol: Synthesis of 1-(4-Bromo-2-ethoxyphenyl)prop-1-ene
This protocol details the reaction of this compound with the non-stabilized ylide generated from ethyltriphenylphosphonium bromide. This reaction is expected to yield the Z-isomer as the major product.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents | Notes |
| Ethyltriphenylphosphonium bromide | C₂₀H₂₀BrP | 371.25 | 1.48 g | 4.0 | 1.2 | Hygroscopic; store in a desiccator. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | - | Anhydrous, inhibitor-free. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.6 mL (2.5 M in hexanes) | 4.0 | 1.2 | Pyrophoric; handle under inert gas. |
| This compound | C₉H₉BrO₂ | 229.07 | 764 mg | 3.33 | 1.0 | Irritant.[12][13] |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 20 mL | - | - | For quenching the reaction. |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | ~50 mL | - | - | For extraction. |
| Brine | NaCl (aq) | 58.44 | ~20 mL | - | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~2 g | - | - | For drying organic layer. |
| Argon or Nitrogen Gas | Ar or N₂ | - | - | - | - | For inert atmosphere. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
n-Butyllithium: n-BuLi is highly reactive and pyrophoric. It must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques. Any exposure to air or moisture will degrade the reagent and can cause a fire.
-
Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Substituted Aldehydes: this compound is an irritant. Avoid inhalation and contact with skin and eyes.[12][13]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Procedure
A. Ylide Generation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet.
-
Add ethyltriphenylphosphonium bromide (1.48 g, 4.0 mmol) to the flask.
-
Add anhydrous THF (20 mL) via syringe. Stir the resulting suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.6 mL of a 2.5 M solution in hexanes, 4.0 mmol) dropwise via syringe over 10 minutes. A deep orange or red color should develop, indicating the formation of the ylide.[6]
-
Stir the resulting mixture at 0 °C for 1 hour to ensure complete ylide formation.
B. Wittig Reaction
-
In a separate dry flask, dissolve this compound (764 mg, 3.33 mmol) in anhydrous THF (10 mL).
-
Using a syringe, add the aldehyde solution dropwise to the cold (0 °C) ylide suspension over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
C. Workup and Isolation
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel. Add diethyl ether (~25 mL) and water (~20 mL).
-
Separate the layers. Extract the aqueous layer with another portion of diethyl ether (25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The primary byproduct, triphenylphosphine oxide (TPPO), can complicate purification.[14][15]
-
Column Chromatography: The most common method for purification. The crude product can be purified by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically effective. The less polar alkene product will elute before the more polar TPPO.
-
Alternative Purification Strategy: If TPPO co-elutes with the product, a useful strategy is to convert any remaining triphenylphosphine impurity into a highly polar salt.[14] The crude mixture can be dissolved in a suitable solvent and treated with a small amount of iodomethane to convert residual PPh₃ into methyltriphenylphosphonium iodide, which is easily removed with a silica plug or during the aqueous workup.[14]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or hexanes) can be an effective method to remove TPPO.[16][17]
Process Optimization and Troubleshooting
The success of the Wittig reaction often depends on careful control of reaction parameters.
-
Choice of Base: Strong, non-nucleophilic bases are required to deprotonate the phosphonium salt. While n-BuLi is common, other bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK) can also be used.[6][18] The choice of base can influence the reaction's stereoselectivity, especially in the presence of lithium salts which can affect intermediate stability.[4]
-
Solvent Selection: Anhydrous aprotic solvents like THF, diethyl ether, or toluene are standard. The polarity of the solvent can impact the stability of the intermediates and thus the E/Z ratio of the products.[19] Protic solvents are incompatible with the strong bases used.
-
Temperature Control: Ylide formation is often performed at 0 °C or lower to control the reactivity of the strong base. The subsequent reaction with the aldehyde is also initiated at low temperature to manage the exothermic addition and improve selectivity, though higher temperatures may be needed to drive the reaction to completion.[20]
-
Troubleshooting:
-
Low Yield: May result from incomplete ylide formation (due to wet solvent/reagents or degraded base), or steric hindrance in the aldehyde. Ensure all reagents are anhydrous and the base is properly titrated.
-
No Reaction: Could indicate a problem with the base or the phosphonium salt. Verify the activity of the n-BuLi solution.
-
Poor Stereoselectivity: The E/Z ratio is highly dependent on the ylide structure and reaction conditions. For non-stabilized ylides, running the reaction under salt-free conditions at low temperatures typically maximizes Z-selectivity.[4]
-
Product Characterization
The identity and purity of the synthesized 1-(4-Bromo-2-ethoxyphenyl)prop-1-ene must be confirmed through spectroscopic methods.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and determining the E/Z ratio.[21][22]
-
Alkene Protons: The vinylic protons will appear as doublets or doublets of doublets in the alkene region (~5.5-7.5 ppm). The key diagnostic is the coupling constant (J-value) between them. The trans coupling constant (Jtrans) is typically larger (12-18 Hz) than the cis coupling constant (Jcis, 6-12 Hz).
-
Other Signals: Expect signals for the aromatic protons, the ethoxy group (-OCH₂CH₃), and the methyl group on the double bond.
-
-
¹³C NMR Spectroscopy: Will show distinct signals for the alkene carbons and the carbons of the aromatic ring and substituents.
-
Infrared (IR) Spectroscopy: Look for characteristic C=C stretching vibrations for the alkene and aromatic ring, as well as C-H stretches for sp² and sp³ hybridized carbons, and C-O stretches for the ether. The disappearance of the strong C=O stretch from the starting aldehyde (~1700 cm⁻¹) is a key indicator of reaction completion.[23]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product and show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Workflow Overview
The entire process, from preparation to analysis, can be summarized in the following workflow.
References
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
- Wikipedia. Wittig reaction. [Link]
- Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]
- Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
- OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
- AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
- ACS Publications.
- YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
- University of Missouri–St. Louis. The Wittig Reaction: Examples and Mechanism. [Link]
- Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
- YouTube. The Wittig Reaction. [Link]
- ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]
- DePauw University. A Solvent Free Wittig Reaction. [Link]
- ResearchGate. Organic synthesis: The Wittig reaction cleans up | Request PDF. [Link]
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
- National Institutes of Health.
- Organic-Reaction.com. Wittig Reaction - Common Conditions. [Link]
- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
- University of Toronto.
- Chegg.com. Solved For the Wittig reaction, analyze the NMR and IR. [Link]
- ResearchGate. Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. [Link]
- Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
- YouTube.
- Chemistry LibreTexts. Wittig Reaction. [Link]
- ResearchGate. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]
- Google Patents. For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]
- MDPI.
- Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
- YouTube. Wittig 1 Postlab. [Link]
- National Institutes of Health.
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Synthesis of Schiff Bases from 4-Bromo-2-ethoxybenzaldehyde: A Detailed Guide for Researchers
Introduction: The Versatility of Substituted Schiff Bases in Modern Chemistry
Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) group, represent a cornerstone in the edifice of modern organic and medicinal chemistry. First reported by Hugo Schiff in the 19th century, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Their synthetic accessibility and the structural diversity achievable by varying the aldehyde and amine components have made them a focal point of extensive research.
The incorporation of specific substituents onto the aromatic rings of the aldehyde and amine precursors allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base. This modulation is critical for their application in various fields. Schiff bases are not merely synthetic curiosities; they are pivotal ligands in coordination chemistry, forming stable complexes with a wide array of metal ions. These metal complexes, in turn, exhibit fascinating catalytic, magnetic, and photoluminescent properties. Furthermore, the imine bond is a key structural motif in many biologically active compounds, leading to the exploration of Schiff bases for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1]
This application note provides a comprehensive guide to the synthesis of Schiff bases derived from 4-Bromo-2-ethoxybenzaldehyde. This particular aldehyde is a valuable starting material due to its unique substitution pattern: the electron-withdrawing bromine atom and the electron-donating ethoxy group. This electronic interplay can significantly influence the reactivity of the resulting Schiff base and the properties of its metal complexes, making it a promising scaffold for the development of novel functional molecules in drug discovery and materials science. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, discuss essential characterization techniques, and explore the potential applications of these compounds.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. While specific experimental data for this compound is not abundantly available in public literature, we can infer its properties from closely related analogues such as 4-Bromo-2-methoxybenzaldehyde and 3-Bromo-4-ethoxybenzaldehyde.
| Property | Inferred Value/Characteristic | Source/Analogue |
| Molecular Formula | C₉H₉BrO₂ | - |
| Molecular Weight | 229.07 g/mol | - |
| Appearance | Likely a white to pale yellow crystalline solid | Analogy with 3-Bromo-4-ethoxybenzaldehyde and 4-Bromo-2-methoxybenzaldehyde |
| Melting Point | Expected to be in a similar range to its analogues (e.g., 4-Bromo-2-methoxybenzaldehyde: 67-71 °C) | [2] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chloroform. | General solubility of substituted benzaldehydes |
| Safety | Assumed to be harmful if swallowed and to cause skin and eye irritation. Handle with appropriate personal protective equipment. | Based on safety data for similar bromo-substituted aldehydes[3] |
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages and is often catalyzed by a weak acid, such as glacial acetic acid.
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of the stable imine, or Schiff base.
The catalytic role of a weak acid is crucial; it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. It also aids in the final dehydration step. Strong acids are generally avoided as they can protonate the amine nucleophile, rendering it unreactive.
Caption: Mechanism of Schiff base formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of Schiff bases from this compound. These should be adapted based on the specific primary amine used and the scale of the reaction.
Protocol 1: Synthesis of a Schiff Base with an Aromatic Amine (e.g., Aniline)
This protocol is adapted from a similar synthesis utilizing a substituted ethoxy-benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Aniline (or substituted aniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add an equimolar amount of the selected aniline derivative.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common eluent system is a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. This typically takes 1-3 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate as a solid. If precipitation is slow or incomplete, the flask can be placed in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Schiff base in a desiccator over a drying agent or in a vacuum oven at a low temperature.
Caption: General experimental workflow for Schiff base synthesis.
Protocol 2: Synthesis with an Aliphatic Amine
The procedure is similar to Protocol 1, but reaction times may vary. Aliphatic amines are generally more nucleophilic than aromatic amines, which can lead to faster reaction rates. However, the resulting Schiff bases can sometimes be less stable.
Procedure:
Follow the steps outlined in Protocol 1, using the desired aliphatic amine in place of aniline. Careful monitoring by TLC is recommended to determine the optimal reaction time.
Characterization of the Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are indispensable:
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band from the starting aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction's success.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet in the downfield region (typically δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-). The signals for the aromatic and ethoxy group protons will also be present and can be assigned to confirm the structure.
-
¹³C NMR: The carbon of the azomethine group will appear as a distinct signal in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the expected molecular formula.
Representative Spectroscopic Data (Inferred from Analogous Structures):
| Spectroscopic Feature | Expected Chemical Shift / Wavenumber | Rationale/Reference |
| FTIR: ν(C=N) | 1605 - 1630 cm⁻¹ | Characteristic imine stretch[2] |
| ¹H NMR: δ(-CH=N-) | 8.3 - 8.8 ppm | Deshielded proton of the azomethine group[4] |
| ¹³C NMR: δ(C=N) | 158 - 162 ppm | Characteristic chemical shift for the imine carbon[2] |
Applications in Research and Drug Development
Schiff bases derived from substituted benzaldehydes are a fertile ground for the discovery of new bioactive molecules and functional materials. The presence of the bromo and ethoxy substituents on the benzaldehyde ring of the compounds discussed herein opens up several avenues for research:
-
Antimicrobial and Anticancer Agents: The lipophilicity imparted by the bromine and ethoxy groups can enhance the cell permeability of these compounds, a desirable trait for drug candidates. The imine group is a known pharmacophore, and these Schiff bases can be screened for their activity against various bacterial, fungal, and cancer cell lines.
-
Coordination Chemistry and Catalysis: The azomethine nitrogen is an excellent coordination site for metal ions. Schiff bases from this compound can be used as ligands to synthesize novel transition metal complexes. These complexes can then be investigated for their catalytic activity in various organic transformations.
-
Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings can interact with metal surfaces, making these compounds potential candidates for corrosion inhibitors.
-
Fluorescent Probes: The extended π-conjugation in these molecules can give rise to interesting photophysical properties. They can be explored as fluorescent chemosensors for the detection of specific metal ions or anions.
Conclusion
The synthesis of Schiff bases from this compound offers a straightforward and versatile route to a class of compounds with significant potential in diverse scientific disciplines. By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers can confidently synthesize and verify these valuable molecules. The unique electronic properties conferred by the bromo and ethoxy substituents make these Schiff bases particularly attractive targets for further investigation in the quest for novel therapeutic agents and advanced materials.
References
- Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119.
- Kuddushi, M. M. Y., et al. (2018).
- Al Garawi, Z. S., Tomi, I. H. and Al-Daraji, A. H. (2012). Synthesis and characterization of new amino acid- schiff bases and studies their effects on the activity of ACP, PAP and NPA enzymes (In vitro). E-Journal of Chemistry, 9(2), 962-969.
- Kumar, J., Rai, A. and Raj, V. (2017). A comprehensive review on the pharmacological activity of schiff base containing derivatives.
- Fisher Scientific. (2025).
- Norhafiefa, A. H., & Hanis, C. H. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Analytical Sciences, 23(5), 763-770.
- Özek Yıldırım, A., Gülsu, M., & Albayrak Kastas, Ç. (2018). Synthesis, crystal structure and computational studies of a new Schiff base compound: (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol.
- ChemicalBook. (n.d.).
- Fejfarová, K., Khalaji, A. D., & Dušek, M. (2010). (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2062.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxybenzaldehyde product page.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-ethoxybenzaldehyde
Introduction: The Strategic Utility of 4-Bromo-2-ethoxybenzaldehyde in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic deployment of highly functionalized building blocks is paramount. This compound stands out as a key intermediate, offering a synthetically versatile scaffold. The presence of three distinct functional groups—a reactive bromine atom, an aldehyde, and an ethoxy group—on a single aromatic ring provides a rich platform for molecular diversification. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of precision and control.
This guide provides a comprehensive overview and detailed protocols for the application of this compound in several of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively utilize this versatile building block in their synthetic endeavors.
Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the catalytic cycles governing these transformations is crucial for troubleshooting and optimization. While each named reaction has its unique nuances, they all generally proceed through a common sequence of elementary steps involving a palladium(0) active catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of the aryl bromide (in this case, this compound) to a palladium(0) complex. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligands on the palladium. Subsequently, the transmetalation step (in Suzuki coupling), migratory insertion (in Heck coupling), or coordination and deprotonation of the nucleophile (in Sonogashira and Buchwald-Hartwig reactions) occurs. The final step is reductive elimination , which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]
Key Considerations for this compound
The specific substitution pattern of this compound warrants special consideration:
-
The Aldehyde Group: This electron-withdrawing group can influence the reactivity of the aryl bromide. Importantly, the aldehyde is generally compatible with most palladium-catalyzed cross-coupling conditions. However, under strongly basic conditions or in the presence of certain nucleophiles, side reactions such as aldol condensation or Cannizzaro reactions could potentially occur, although this is not commonly observed under standard cross-coupling protocols.
-
The Ethoxy Group: Positioned ortho to the bromine, the ethoxy group is electron-donating and can sterically influence the approach of the catalyst and coupling partners. The choice of a sufficiently bulky and electron-rich phosphine ligand is often crucial to overcome potential steric hindrance and promote efficient oxidative addition.
Detailed Application Protocols
The following protocols are designed as robust starting points for the cross-coupling reactions of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[3][4] The reaction is valued for its mild conditions and the low toxicity of the boron-containing byproducts.[5]
Reaction Scheme:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 229.07 g/mol | 1.0 | 1.0 |
| Arylboronic Acid | Variable | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 g/mol | 0.02 | 0.02 |
| SPhos | 410.53 g/mol | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 g/mol | 2.0 | 2.0 |
| Toluene/Water (10:1) | - | 5 mL | - |
Experimental Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 229 mg), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.5 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Selection: SPhos, a bulky biaryl monophosphine ligand, is chosen to facilitate the oxidative addition of the electron-rich aryl bromide and to stabilize the palladium catalyst.[6]
-
Base Selection: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the aldehyde or other sensitive functional groups.[7][8]
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of significant utility in the synthesis of natural products and pharmaceuticals.[9][10]
Reaction Scheme:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 229.07 g/mol | 1.0 | 1.0 |
| Alkene (e.g., Styrene, n-butyl acrylate) | Variable | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 g/mol | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 g/mol | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 g/mol | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 5 mL | - |
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol, 229 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol, 0.28 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic phase with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for the Heck reaction with aryl bromides.
-
Base: Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle.[9]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[11] This reaction is notable for its mild conditions and tolerance of a wide variety of functional groups.[12]
Reaction Scheme:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 229.07 g/mol | 1.0 | 1.0 |
| Terminal Alkyne | Variable | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 701.90 g/mol | 0.015 | 0.015 |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.03 | 0.03 |
| Triethylamine (Et₃N) | 101.19 g/mol | 2.0 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 g/mol | 5 mL | - |
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 229 mg), PdCl₂(PPh₃)₂ (0.015 mmol, 10.5 mg), and copper(I) iodide (0.03 mmol, 5.7 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Amine Base: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent in some cases.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of numerous pharmaceuticals and organic materials.[1][2][13]
Reaction Scheme:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 229.07 g/mol | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Variable | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 g/mol | 0.01 | 0.01 |
| XPhos | 476.61 g/mol | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.4 | 1.4 |
| Toluene, anhydrous | 92.14 g/mol | 5 mL | - |
Experimental Protocol:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Add this compound (1.0 mmol, 229 mg).
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand and Precatalyst: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of aryl bromides, including electron-rich and sterically hindered substrates.[14]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and promote the formation of the palladium-amido complex.[2]
Data Analysis and Characterization
The successful synthesis of the desired products should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde C=O stretch.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of palladium catalysts, phosphine ligands, solvents, and reagents should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Many of the reagents, particularly the palladium catalysts and phosphine ligands, are air- and moisture-sensitive. Proper handling under an inert atmosphere (argon or nitrogen) is crucial.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal-containing residues, in accordance with institutional and local regulations.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to a diverse array of substituted benzaldehyde derivatives. A thorough understanding of the reaction mechanisms and careful consideration of the substrate's unique electronic and steric properties are key to achieving successful outcomes. The protocols provided herein serve as a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs.
- Wikipedia. (2023).
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- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
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- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
- ChemRxiv. (2021).
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- XMB. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
- Oriental Journal of Chemistry. (2016).
- White Rose Research Online. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different... [Link]
- National Institutes of Health. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- Wiley Online Library. (n.d.). Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Ox. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
- Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- ScienceDirect. (n.d.).
- National Institutes of Health. (2023).
- Baxendale Group. (2009). FULL PAPER Pd-EnCatTM TPP30 as a Catalyst for the Generation of Highly Functionalized Aryl- and Alkenyl-Substituted Acetylenes v. [Link]
- PubChem. (n.d.). 4-Ethoxybenzaldehyde. [Link]
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- NIST WebBook. (n.d.). Benzaldehyde, 4-ethoxy-. [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Bromo-2-ethoxybenzaldehyde is a versatile and highly valuable building block in modern organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its unique trifecta of functional groups—a reactive aldehyde for condensations and cyclizations, a bromine atom amenable to cross-coupling reactions, and an ethoxy group that influences the electronic properties and solubility of intermediates and final products—provides a rich platform for chemical exploration. This technical guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for the synthesis of key heterocyclic cores, including quinolines, benzofurans, and tetrahydro-β-carbolines. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the discovery and development of novel chemical entities.
I. Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classical and straightforward method for the construction of the quinoline ring system, a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of bioactive molecules.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by either acid or base.[1] this compound, upon reduction of the nitro group to an amine, becomes an ideal substrate for this transformation, leading to the formation of highly functionalized quinolines.
Reaction Workflow: From 4-Bromo-2-ethoxy-6-nitrobenzaldehyde to Substituted Quinolines
The synthesis of quinolines from this compound first requires the introduction of an amino group ortho to the aldehyde. This is typically achieved by starting with a nitrated precursor, which is then reduced to the corresponding aniline. This aniline can then undergo the Friedländer condensation.
Sources
4-Bromo-2-ethoxybenzaldehyde in the synthesis of pharmaceutical intermediates
An Application Guide: The Strategic Use of 4-Bromo-2-ethoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates
Introduction: The Architectural Value of Substituted Benzaldehydes
In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount. Substituted benzaldehydes are foundational scaffolds, prized for their dual reactivity which allows for systematic and divergent molecular elaboration. This compound is a particularly valuable building block, offering a trifecta of functional handles: an aldehyde for nucleophilic additions and condensations, a bromine atom for cross-coupling reactions, and an ortho-ethoxy group that sterically and electronically influences reactivity. This guide provides an in-depth exploration of its application in key synthetic transformations integral to the construction of complex pharmaceutical intermediates.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and handling requirements is the bedrock of trustworthy and reproducible science.
Table 1: Physicochemical Data
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 108373-05-3 (for 3-Bromo-4-ethoxybenzaldehyde) | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 72°C (for 3-Bromo-4-ethoxybenzaldehyde) | [1] |
Note: Data for the exact isomer this compound is sparse; properties of the closely related 3-Bromo-4-ethoxybenzaldehyde and 4-Bromo-2-methoxybenzaldehyde are provided for reference.[1][2]
Safety & Handling
Safe laboratory practice is non-negotiable. While specific data for this isomer is limited, related bromo-benzaldehydes are classified with the following hazards. Users must consult the specific Safety Data Sheet (SDS) before use.
-
Pictograms: GHS07 (Harmful)[2]
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. For solids, a dust mask is recommended.[2][3]
Core Synthetic Applications in Pharmaceutical Intermediate Synthesis
The utility of this compound stems from its capacity to undergo a variety of high-yield, functional-group-tolerant reactions. We will focus on three cornerstone transformations: Suzuki-Miyaura Cross-Coupling, the Wittig Reaction, and Reductive Amination.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[5] For this compound, the bromine atom serves as a reliable electrophilic partner, allowing for the strategic introduction of diverse aryl or heteroaryl moieties. This is fundamental for building the biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[6]
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the activated boronic acid species, and reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of base, solvent, and ligand is critical for achieving high efficiency.[7]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O (4:1) or 1,4-Dioxane)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 8-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Wittig Reaction: Aldehyde to Alkene Transformation
The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes. For this compound, this reaction transforms the aldehyde functionality into a vinyl group, a common feature in various pharmaceutical agents, including stilbene derivatives known for their anticancer properties.[8] The reaction's reliability and broad substrate scope make it a go-to method for C=C bond formation.[9]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring. The thermodynamic driving force is the collapse of this intermediate to form the stable triphenylphosphine oxide and the desired alkene.
Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol is adapted for the synthesis of an alkene from an aldehyde. The choice of base and solvent depends on the stability of the ylide.[10]
Materials:
-
A suitable phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.1 equiv)
-
A strong base (e.g., n-Butyllithium (n-BuLi) or potassium tert-butoxide)
-
This compound (1.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Reaction vessel, magnetic stirrer, inert gas supply.
Procedure:
-
Ylide Generation: In a flame-dried, two-neck flask under inert gas, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C (or -78 °C for less stable ylides).
-
Slowly add the strong base (e.g., n-BuLi) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes at this temperature.
-
Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same temperature.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is one of the most powerful and frequently used methods for forming C-N bonds in the pharmaceutical industry.[11] It provides a direct route from an aldehyde to a primary, secondary, or tertiary amine. This transformation is critical as the amine functional group is a key pharmacophore in a vast number of drugs. The reaction is highly efficient and proceeds under mild conditions, making it suitable for complex molecule synthesis.[12][13]
Mechanistic Rationale
The process is typically a one-pot reaction. First, the aldehyde reacts with an amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion) intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product. Mild, hydride-based reagents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine over the starting aldehyde and are tolerant of a wide range of functional groups.[14]
Protocol: One-Pot Reductive Amination
This protocol uses sodium triacetoxyborohydride (STAB), a mild and highly effective reagent for this transformation.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, catalytic amount to facilitate imine formation)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in the anhydrous solvent.
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv). Stir the mixture at room temperature for 20-30 minutes to pre-form the imine.
-
Add sodium triacetoxyborohydride (STAB) to the mixture in portions. Caution: Addition may be exothermic and cause gas evolution.
-
Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by flash column chromatography or crystallization.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its distinct functional groups allow for orthogonal chemical modifications, enabling chemists to perform sequential, high-yielding transformations like Suzuki-Miyaura coupling, Wittig reactions, and reductive aminations. The protocols and mechanistic insights provided here serve as a guide for researchers and drug development professionals to effectively leverage this scaffold in the construction of novel and complex molecular architectures, accelerating the journey from discovery to clinical application.
References
- 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.
- Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-2-methoxybenzaldehyde 97 43192-33-2. Sigma-Aldrich.
- 4-Ethoxybenzaldehyde: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... ResearchGate.
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Journal of Synthetic Organic Chemistry, Japan.
- Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents.
- Safety Data Sheet 4-Ethoxybenzaldehyde. metasci.
- Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry.
- Aldrich 173606 - SAFETY DATA SHEET. Sigma-Aldrich.
- An In-depth Technical Guide to the Key Reactions of 4-Bromo-2-hydroxybenzaldehyde. Benchchem.
- Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate.
- Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry (RSC Publishing).
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.
- An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals. Benchchem.
- Wittig Reaction. Organic Chemistry Portal.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Reductive aminations of benzaldehyde. ResearchGate.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Synthesis of an Alkene via the Wittig Reaction. University of Missouri-St. Louis.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. ChemRxiv.
- 3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America™. Fisher Scientific.
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Prospective Applications of 4-Bromo-2-ethoxybenzaldehyde in Materials Science: A Theoretical and Practical Guide
A Note to the Researcher: Comprehensive searches of scientific literature and chemical databases did not yield specific, documented applications of 4-Bromo-2-ethoxybenzaldehyde within the field of materials science. However, its structural analogue, 4-Bromo-2-methoxybenzaldehyde , is recognized as a versatile building block for advanced materials, extending its utility beyond pharmaceutical synthesis.[1] This guide, therefore, offers a prospective look into the potential of this compound, drawing scientifically-grounded parallels from its methoxy counterpart and leveraging established principles of organic synthesis for materials design. The protocols and applications detailed below are illustrative, based on the known reactivity of its core functional groups, and are intended to serve as a foundational resource for researchers exploring its use in novel materials.
Introduction: The Synthetic Potential of this compound
This compound is a bifunctional aromatic compound possessing two key reactive sites that render it a valuable precursor for the synthesis of complex organic materials:
-
The Bromo Group: The bromine atom serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This functionality is a cornerstone in the synthesis of conjugated polymers and other organic electronic materials, as it allows for the formation of new carbon-carbon bonds, thereby extending the π-conjugated system.[2] This extension is critical for tuning the electronic and photophysical properties of the resulting materials.
-
The Aldehyde Group: The aldehyde moiety is a versatile functional group that can participate in a wide array of condensation reactions, including the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions. These transformations are pivotal for creating carbon-carbon double bonds, which are integral linkages in many classes of conjugated polymers and functional dyes.
The presence of an ethoxy (-OCH₂CH₃) substituent, as opposed to a methoxy group, can enhance the solubility of derivative molecules and polymers in organic solvents. This is a significant advantage for the solution-phase processing and fabrication of thin films for electronic devices.
Potential Application: A Building Block for Conjugated Polymers in Organic Electronics
Conjugated polymers, characterized by their backbone of alternating single and double bonds, exhibit semiconducting properties due to the delocalization of π-electrons. This makes them prime candidates for the active layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] this compound can be envisioned as a key monomer in the synthesis of these advanced materials.
Hypothetical Pathway to a Poly(arylene vinylene) Derivative
A prospective application of this compound is in the synthesis of a poly(arylene vinylene) (PAV) derivative, a class of polymers known for their electroluminescent properties. This multi-step synthesis would leverage both of the molecule's functional groups.
Sources
- 1. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Application Notes and Protocols for Developing Novel Kinase Inhibitors with a 4-Bromo-2-ethoxybenzaldehyde Scaffold
Introduction: The Emerging Potential of Substituted Benzaldehydes in Kinase Inhibition
Protein kinases are a large and diverse family of enzymes that play a central role in regulating a multitude of cellular processes, including growth, differentiation, and metabolism.[1][2] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][4]
Substituted benzaldehydes represent a versatile class of starting materials in medicinal chemistry. While benzaldehyde itself has been shown to suppress multiple signaling pathways in cancer cells, its derivatives offer a rich scaffold for developing more potent and selective inhibitors.[5][6] The unique electronic and structural properties of the 4-Bromo-2-ethoxybenzaldehyde scaffold, featuring a reactive aldehyde for cyclization reactions, a bromine atom for potential cross-coupling modifications, and an ethoxy group influencing solubility and binding, make it an attractive starting point for the synthesis of novel kinase inhibitor libraries.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational scaffold for the discovery and development of novel kinase inhibitors. We will detail a proposed synthetic pathway to a well-established class of kinase inhibitors, followed by robust protocols for screening and characterizing these novel compounds.
Part 1: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Library
The pyrazolopyrimidine core is a privileged scaffold in kinase inhibitor design, present in several clinically approved drugs.[7] The aldehyde functionality of this compound is well-suited for constructing the pyrimidine ring of this scaffold.
Rationale for Synthetic Strategy
The proposed synthesis involves a condensation reaction between this compound and a substituted aminopyrazole, followed by cyclization to form the pyrazolopyrimidine core. This approach is analogous to established methods for synthesizing similar kinase inhibitor scaffolds.[7] The bromine atom on the benzaldehyde ring provides a handle for late-stage diversification using cross-coupling reactions, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).
Experimental Workflow for Synthesis
Caption: Synthetic workflow for generating a kinase inhibitor library.
Detailed Synthetic Protocol: Synthesis of a Representative Pyrazolopyrimidine
Step 1: Condensation to form the Schiff Base Intermediate
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Step 2: Cyclization to form the Pyrazolopyrimidine Core
This step may require optimization depending on the specific substrate. An oxidative cyclization is a common approach.
-
Dissolve the intermediate from Step 1 in a suitable solvent such as dimethylformamide (DMF).
-
Add an oxidizing agent (e.g., N-Bromosuccinimide or iodine) portion-wise at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyrazolopyrimidine core structure.
Step 3: Library Diversification via Cross-Coupling
The bromine atom on the pyrazolopyrimidine core allows for diversification using reactions like the Suzuki or Buchwald-Hartwig cross-coupling.
-
To a solution of the brominated pyrazolopyrimidine core (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add the desired boronic acid or amine (1.2 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the final compound by column chromatography or preparative HPLC.
Part 2: Kinase Inhibition Screening Cascade
Once a library of compounds has been synthesized, a systematic screening cascade is essential to identify potent and selective kinase inhibitors. This typically involves a combination of biochemical and cell-based assays.[8]
Screening Cascade Workflow
Caption: A typical workflow for screening kinase inhibitors.
Protocol 1: Primary Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for identifying kinase inhibitors.[9]
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A europium-labeled antibody specific to the phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (containing MgCl₂)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume plates
Procedure:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
In a 384-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and the biotinylated substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.
| Parameter | Typical Concentration |
| Kinase | Target-dependent (e.g., 1-5 nM) |
| Substrate Peptide | 100-500 nM |
| ATP | At or near the Kₘ value |
| Test Compound | 10-point dose response (e.g., 10 µM to 0.5 nM) |
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
It is crucial to confirm that a compound that inhibits a kinase in a biochemical assay also engages the target within a cellular environment.[8] The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.
Principle: This assay measures the binding of a compound to its target kinase in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ fluorescent tracer
-
Nano-Glo® substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds
Procedure:
-
Harvest and resuspend the NanoLuc®-kinase expressing cells in Opti-MEM®.
-
Add the test compounds at various concentrations to a 96-well plate.
-
Add the cell suspension to the plate.
-
Add the NanoBRET™ fluorescent tracer to all wells.
-
Incubate at 37 °C in a CO₂ incubator for 2 hours.
-
Add the Nano-Glo® substrate.
-
Read the plate on a luminometer capable of measuring filtered luminescence (e.g., 450 nm and >600 nm).
-
Calculate the BRET ratio and determine the IC₅₀ for target engagement.
Part 3: Data Analysis and Interpretation
IC₅₀ Determination
For both biochemical and cell-based assays, the percentage of inhibition at each compound concentration should be plotted to generate a dose-response curve. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity or target engagement by 50%, can then be calculated using a non-linear regression model.
| Compound | Biochemical IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) |
| Example Compound A | 50 | 250 |
| Example Compound B | 200 | >10,000 |
| Staurosporine (Control) | 5 | 20 |
Interpretation: A potent inhibitor will have a low IC₅₀ value in the biochemical assay. A significant rightward shift in the cellular IC₅₀ compared to the biochemical IC₅₀ may indicate poor cell permeability or efflux by cellular transporters.
Structure-Activity Relationship (SAR) Analysis
The data from the synthesized library should be analyzed to identify key structural features that contribute to potency and selectivity. For instance, different substituents added via cross-coupling at the bromine position can be compared to understand their impact on kinase inhibition. This iterative process of synthesis and testing is fundamental to lead optimization.[11][12]
Conclusion
The this compound scaffold provides a promising and versatile starting point for the development of novel kinase inhibitors. The synthetic protocols outlined in this document offer a clear path to generating a diverse library of compounds based on the well-established pyrazolopyrimidine core. By employing a systematic screening cascade of robust biochemical and cellular assays, researchers can effectively identify and characterize potent and selective kinase inhibitors. The subsequent exploration of structure-activity relationships will be crucial in optimizing these initial hits into lead candidates for further preclinical development.
References
- Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). [Link]
- Screening assays for tyrosine kinase inhibitors: A review. J Pharm Biomed Anal. 2023 Jan 20:223:115166. [Link]
- BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
- Reaction Biology. Kinase Screening Assay Services. [Link]
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorg Med Chem Lett. 2006 Mar 1;16(5):1421-5. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J Med Chem. 2021 Oct 8. [Link]
- Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions.
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Br J Cancer. 2025 Jul;133(1):27-39. [Link]
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
- Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
- Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. [Link]
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
- Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Tre
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
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Application Note: 4-Bromo-2-ethoxybenzaldehyde as a Versatile Precursor for Advanced OLED Emitter Synthesis
Introduction: The Strategic Advantage of 4-Bromo-2-ethoxybenzaldehyde in OLED Emitter Design
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of novel organic semiconductor materials.[1] The design and synthesis of efficient and stable emitters, particularly for the challenging blue region of the spectrum, remain a primary focus of research and development.[2][3] this compound has emerged as a strategic building block in this field, offering a unique combination of reactive handles and electronically significant substituents. Its aldehyde functionality provides a direct route to stilbene-based chromophores through reactions like the Horner-Wadsworth-Emmons olefination, while the bromo group serves as a versatile site for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[4][5][6][7]
The presence of the 2-ethoxy group is not merely incidental; it plays a crucial role in fine-tuning the electronic and morphological properties of the resulting OLED materials. As an electron-donating group, the ethoxy substituent can modulate the HOMO-LUMO energy levels of the molecule, influencing the emission color and charge injection properties.[2] Furthermore, its steric bulk can disrupt intermolecular packing in the solid state, mitigating aggregation-caused quenching (ACQ) and enhancing the photoluminescence quantum yield (PLQY) of the final material.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced OLED materials. We will delve into key synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles that make this precursor a valuable tool in the development of next-generation OLED emitters.
Synthetic Strategies and Methodologies
The molecular architecture of high-performance OLED emitters often consists of a central luminophore core functionalized with various charge-transporting and solubility-enhancing moieties. This compound provides a platform to construct such architectures through a series of well-established synthetic transformations.
Synthesis of Stilbene Derivatives via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly stereoselective method for the synthesis of alkenes from aldehydes and phosphonate carbanions.[9][10][11] It is particularly effective for creating stilbene and substituted stilbene derivatives, which are a prominent class of blue-emitting materials for OLEDs.[4][12] The reaction of this compound with a suitable benzylphosphonate ester yields a bromo-ethoxystilbene intermediate, which can be further functionalized. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which is often desirable for achieving high PLQY.[13][14]
Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the synthesis of a stilbene derivative from this compound.
Extending Conjugation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[5][15][16] This reaction is instrumental in extending the π-conjugated system of the OLED material, which directly influences its absorption and emission properties. The bromo-ethoxystilbene intermediate synthesized via the HWE reaction can be coupled with various arylboronic acids or esters to introduce additional aromatic moieties, such as carbazole, fluorene, or triphenylamine units, which are commonly used in the design of hole-transporting and emissive materials.[17][18][19]
Diagram 2: Suzuki-Miyaura Coupling for Core Modification
Caption: Suzuki-Miyaura coupling to extend the conjugation of the stilbene core.
Introduction of Alkynyl Moieties via Sonogashira Coupling
The Sonogashira coupling reaction provides a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes.[7][20][21] Introducing alkynyl linkers can enhance the rigidity of the molecular structure and further extend the π-conjugation. This can lead to materials with improved thermal stability and red-shifted emission, allowing for the tuning of the emission color from blue to green or even orange.[22]
Experimental Protocols
The following protocols are provided as a general framework. Researchers should adapt and optimize the reaction conditions based on the specific substrates and desired outcomes. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.
Protocol 1: Synthesis of (E)-1-(4-Bromo-2-ethoxystyryl)-4-(tert-butyl)benzene
This protocol details the synthesis of a stilbene intermediate via the Horner-Wadsworth-Emmons reaction.
Materials:
-
This compound
-
Diethyl (4-(tert-butyl)benzyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (4-(tert-butyl)benzyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly colored solution.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-1-(4-Bromo-2-ethoxystyryl)-4-(tert-butyl)benzene.
-
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Diethyl (4-(tert-butyl)benzyl)phosphonate | 1.1 | Phosphonate reagent |
| Sodium Hydride (60%) | 1.2 | Base for ylide formation |
| Product | Expected Yield | Purification |
| (E)-1-(4-Bromo-2-ethoxystyryl)-4-(tert-butyl)benzene | 70-85% | Column Chromatography |
Protocol 2: Synthesis of a Carbazole-Functionalized Stilbene Emitter via Suzuki Coupling
This protocol describes the functionalization of the bromo-ethoxystilbene intermediate with a carbazole moiety.
Materials:
-
(E)-1-(4-Bromo-2-ethoxystyryl)-4-(tert-butyl)benzene
-
9-Phenyl-9H-carbazole-3-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add (E)-1-(4-Bromo-2-ethoxystyryl)-4-(tert-butyl)benzene (1.0 equivalent), 9-phenyl-9H-carbazole-3-boronic acid pinacol ester (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
-
Catalysis and Reaction:
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final carbazole-functionalized stilbene emitter.
-
| Reactant | Molar Ratio | Notes |
| Bromo-ethoxystilbene Intermediate | 1.0 | Substrate |
| Carbazole-boronic acid ester | 1.2 | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₂CO₃ | 2.0 | Base |
| Product | Expected Yield | Purification |
| Carbazole-functionalized stilbene emitter | 65-80% | Column Chromatography |
Characterization and Photophysical Properties
The synthesized OLED materials should be thoroughly characterized to confirm their structure and assess their photophysical properties.
-
Structural Characterization: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm the molecular structure of the synthesized compounds.
-
Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and glass transition temperature (Tg) of the materials, which are important for device longevity.[23]
-
Photophysical Properties: UV-visible absorption and photoluminescence (PL) spectroscopy in solution and as thin films should be performed to determine the absorption and emission maxima. The photoluminescence quantum yield (PLQY) is a critical parameter for evaluating the efficiency of the emitter.[3][24]
| Property | Technique | Significance |
| Molecular Structure | NMR, HRMS | Confirms chemical identity |
| Thermal Stability | TGA | Determines decomposition temperature |
| Amorphous Stability | DSC | Determines glass transition temperature |
| Absorption Maxima (λ_abs) | UV-Vis Spectroscopy | Indicates electronic transitions |
| Emission Maxima (λ_em) | PL Spectroscopy | Determines emission color |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere | Measures emission efficiency |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of advanced OLED materials. Its aldehyde and bromo functionalities allow for the sequential and controlled construction of complex molecular architectures through reliable and well-understood chemical transformations such as the Horner-Wadsworth-Emmons reaction and Suzuki-Miyaura coupling. The strategic placement of the ethoxy group provides a means to fine-tune the electronic and morphological properties of the final emitters, which is critical for achieving high-performance OLED devices. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation display and lighting technologies.
References
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]
- ChemHelp ASAP. (2020, March 27). Horner-Wadsworth-Emmons reaction [Video]. YouTube. [Link]
- Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction.
- Sanyam, N., Tejiyan, N., & Mondal, A. (2025). Carbazole-Linked Through-Space TADF Emitters for OLEDs: Tuning Photophysics via Molecular Architecture and Exciton Dynamics.
- Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
- ResearchGate. (n.d.). Molecular structures of MR‐TADF emitters with carbazole fused architectures. [Link]
- Mondal, A., et al. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics.
- Mondal, A. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Anirban Mondal. [Link]
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]
- Khan, I., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Future Medicinal Chemistry, 9(13), 1535-1565. [Link]
- University of Queensland. (2017).
- ResearchGate. (n.d.).
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
- Emergent Mind. (2025). Carbazole-Based TADF Emitters. [Link]
- Paper Template. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
- Li, W., et al. (2023). An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes. Molecules, 28(10), 4075. [Link]
- Wiley-VCH. (2015).
- Sharma, G., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(5), 2091-2101. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. [Link]
- Inam, M. A., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 29(1), 234. [Link]
- De Silva, T. P., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 26(21), 6523. [Link]
- Dalton Transactions. (2014).
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ResearchGate. (n.d.). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)
- Nanomaterials. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. [Link]
- RSC Publishing. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. [Link]
- ACS Omega. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
- ResearchGate. (n.d.).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 24. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: A Validated HPLC-UV Method for the Quantification of 4-Bromo-2-ethoxybenzaldehyde
Abstract
This application note describes a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the precise quantification of 4-Bromo-2-ethoxybenzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products, making its accurate quantification critical for process monitoring, quality control, and stability studies. The developed reversed-phase HPLC method utilizes a C18 column with an isocratic mobile phase of acetonitrile and water, offering a simple, rapid, and reliable analytical solution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
This compound (Molecular Formula: C₉H₉BrO₂, Molecular Weight: 229.07 g/mol ) is an aromatic aldehyde whose purity and concentration are critical parameters in synthetic chemistry and drug development. Ensuring a reliable analytical method for its quantification is paramount for guaranteeing the quality and consistency of downstream products. High-performance liquid chromatography with UV detection is a widely adopted technique for such analyses due to its high resolving power, sensitivity, and reproducibility. This note provides a comprehensive, step-by-step protocol for a validated HPLC-UV method suitable for routine analysis in research and quality control laboratories.
Principle of the Method
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, the stationary phase is nonpolar (a C18 alkyl chain bonded to silica), while the mobile phase is a more polar mixture of an organic solvent and water.[1][2][3] this compound, being a moderately nonpolar molecule, is retained on the hydrophobic C18 column. It is then eluted by the mobile phase, a mixture of acetonitrile and water. The separation is based on the partitioning of the analyte between the stationary and mobile phases.[2] Quantification is achieved by detecting the analyte's absorbance of UV light at a specific wavelength as it passes through the detector flow cell. The resulting peak area is directly proportional to the concentration of the analyte in the sample.
Method Development and Rationale
The development of a robust analytical method is a systematic process. The choices for the column, mobile phase, and detection wavelength were based on the physicochemical properties of this compound and established chromatographic principles.
Column Selection
A C18 (octadecylsilyl) column was selected as the stationary phase. C18 columns are the most widely used columns in reversed-phase chromatography due to their strong hydrophobic retention, making them ideal for separating a wide range of small organic molecules like aromatic aldehydes.[1][4][5] The long alkyl chains provide a high surface area for interaction, ensuring adequate retention of the analyte.
Mobile Phase Selection and Optimization
-
Solvent Choice: Acetonitrile (ACN) was chosen over methanol as the organic modifier. Acetonitrile generally provides better peak shapes (sharper peaks), lower column backpressure, and has a lower UV cutoff (approx. 190 nm) compared to methanol (approx. 205 nm).[6][7] This allows for detection at lower wavelengths if necessary, providing a cleaner baseline and higher sensitivity.[8][9][10]
-
Composition: An isocratic elution, where the mobile phase composition remains constant throughout the run, was chosen for its simplicity, robustness, and shorter run-to-run equilibration times. The optimal ratio of acetonitrile to water was determined experimentally to achieve a reasonable retention time (typically between 3-10 minutes), good peak shape, and adequate separation from any potential impurities. A starting point of 60:40 (ACN:Water) is often effective for compounds of this polarity.
UV Detection Wavelength Selection
The selection of the detection wavelength is critical for achieving optimal sensitivity and specificity. The UV spectrum of a similar compound, 4-ethoxybenzaldehyde, shows a significant absorbance maximum (λmax) around 280-290 nm. Aromatic aldehydes typically exhibit strong absorbance in this region due to the π → π* electronic transitions of the benzene ring and carbonyl group. Therefore, a detection wavelength of 285 nm was selected to maximize the signal-to-noise ratio for this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatography Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
This compound reference standard (>98% purity)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: Use the mobile phase (Acetonitrile:Water, 60:40) as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of diluent, and filter through a 0.45 µm syringe filter before injection to remove any particulate matter. Dilute further if necessary to bring the concentration within the calibration range.
}
Fig 1: Experimental workflow from solution preparation to final quantification.
Method Validation
The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[11][12][13][14][15] The following validation parameters were assessed:
Specificity
Specificity was evaluated by injecting the diluent, a placebo (if applicable), and a standard solution of this compound. The chromatogram of the standard solution should show a single, well-resolved peak at a distinct retention time, with no interfering peaks from the diluent or placebo at that retention time.
Linearity and Range
Linearity was assessed by analyzing five concentrations of the standard solution (e.g., 10, 25, 50, 75, 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The relationship should be linear, with a correlation coefficient (r²) of ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.
Accuracy
Accuracy was determined by performing a recovery study. A known amount of the analyte was spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percentage recovery was calculated.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a single standard concentration (e.g., 50 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the variability.
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ACN ± 2%)
-
Column temperature (± 2 °C)
The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) were monitored.
Acceptance Criteria: The %RSD of the results should remain ≤ 2.0%, and system suitability parameters should remain within acceptable limits.
}
Fig 2: Logical relationship of validation parameters ensuring a reliable method.
Results and Discussion
A summary of the expected validation results is presented below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | No interfering peaks at the analyte retention time |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Range | 10 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | < 1.0% | ≤ 2.0% |
| Intermediate Precision (%RSD) | < 1.5% | ≤ 2.0% |
| LOD | ~0.2 µg/mL | - |
| LOQ | ~0.6 µg/mL | - |
| Robustness | Passed | System suitability parameters met, %RSD ≤ 2.0% |
The method demonstrates high specificity with a clean baseline and a well-defined peak for this compound. The excellent linearity over the specified range confirms the method's ability to provide proportional responses. The accuracy and precision data indicate that the method is both true and reproducible, making it reliable for routine use. The low LOD and LOQ values show that the method is sensitive enough for quantifying trace amounts of the analyte.
Conclusion
This application note details a simple, rapid, and robust RP-HPLC-UV method for the quantification of this compound. The method has been thoroughly validated in accordance with ICH guidelines, proving to be linear, accurate, precise, specific, and robust. This analytical procedure is well-suited for quality control, stability testing, and process monitoring in pharmaceutical and chemical manufacturing environments.
References
- Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
- Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- Shimadzu. (2022, February 8). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography.
- PharmaGuru. (2025, August 6). Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Quora. (2017, January 27). How does a C18 HPLC column work?
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography.
Sources
- 1. quora.com [quora.com]
- 2. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ionsource.com [ionsource.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Europe) [shimadzu.eu]
- 10. youtube.com [youtube.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. ICH Official web site : ICH [ich.org]
- 15. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Bromo-2-ethoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in achieving optimal yields for this important chemical intermediate. Here, we address common issues in a direct question-and-answer format, providing in-depth, field-proven insights to enhance your experimental success.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of this compound can be attributed to a variety of factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Question 1: My Vilsmeier-Haack formylation of 3-bromo-1-ethoxybenzene is resulting in a very low yield. What are the most likely causes?
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] However, its success is highly dependent on the precise control of several factors.
Potential Cause 1: Incomplete Formation of the Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium ion, is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This initial step is critical.
-
Recommended Solution:
-
Moisture Control: The presence of moisture is a primary culprit for low yields in this reaction.[4] Ensure all glassware is flame-dried under an inert atmosphere and that all reagents, especially DMF, are anhydrous.
-
Reagent Quality: Use freshly opened or distilled POCl₃ and high-purity, anhydrous DMF. Older reagents can absorb atmospheric moisture, hindering the formation of the active electrophile.
-
Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent reagent decomposition.[5]
-
Potential Cause 2: Insufficient Electrophilicity of the Vilsmeier Reagent
The Vilsmeier reagent is considered a weak electrophile.[1] Its reactivity is highly dependent on the electron-donating nature of the aromatic substrate.
-
Recommended Solution:
-
Reaction Temperature: While the initial formation of the reagent is done at low temperatures, the subsequent formylation step often requires heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent: DMF often serves as both the reagent and the solvent.[1] In some cases, using an inert co-solvent like dichloromethane (DCM) can be beneficial.
-
Potential Cause 3: Side Reactions
Several side reactions can compete with the desired formylation, leading to a complex product mixture and reduced yield.
-
Recommended Solution:
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the Vilsmeier reagent can sometimes lead to the formation of undesired byproducts.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.[2] Ensure that the hydrolysis is complete by adding the reaction mixture to ice-cold water or a dilute aqueous base (e.g., sodium acetate solution) and stirring vigorously.[1]
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize their formation?
The formation of multiple products is a common issue, often stemming from a lack of regioselectivity or competing side reactions.
Potential Cause 1: Isomeric Products
The ethoxy group is an ortho-, para-directing group. While the para-position is sterically favored for formylation, some ortho-formylation may occur, leading to the formation of 2-bromo-6-ethoxybenzaldehyde.
-
Recommended Solution:
-
Reaction Conditions: Optimization of the reaction temperature and time can help to favor the formation of the thermodynamically more stable para-product. Lower temperatures may increase selectivity.
-
Potential Cause 2: Unreacted Starting Material
Incomplete conversion is a straightforward cause of low yield and product contamination.
-
Recommended Solution:
-
Reaction Monitoring: Use TLC to monitor the consumption of the starting material (3-bromo-1-ethoxybenzene). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
Reagent Activity: Re-evaluate the quality and activity of your Vilsmeier reagent as discussed in the previous section.
-
Potential Cause 3: Polymerization
Under certain conditions, especially with prolonged heating or in the presence of strong acids, polymerization of the starting material or product can occur, leading to intractable tars and low yields.[6]
-
Recommended Solution:
-
Temperature Control: Avoid excessive heating. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can promote side reactions.
-
Question 3: My purification of this compound by column chromatography is inefficient. Are there alternative methods?
Purification can be a significant bottleneck in achieving a high isolated yield.
Recommended Solutions:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane) can be a highly effective method for purification and may be more scalable than chromatography.[7][8]
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite.[6] This can be a selective method to separate the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with an acid or base.
-
Steam Distillation: For volatile aldehydes, steam distillation can be an effective purification technique to separate the product from non-volatile impurities and salts.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Vilsmeier-Haack synthesis of this compound?
A1: While yields can vary significantly based on the specific conditions and scale, a well-optimized Vilsmeier-Haack reaction for this compound should aim for yields in the range of 60-80%. Published procedures for analogous compounds often report yields within this range.[1]
Q2: Can I use a different formylation method?
A2: Yes, other formylation methods exist, such as the Duff reaction or the Reimer-Tiemann reaction, but these are typically used for phenols.[9] For an ether like 3-bromo-1-ethoxybenzene, the Vilsmeier-Haack reaction is generally the most suitable and widely used method.[10] Another approach involves a Grignard reaction with a suitable formylating agent, but this can be more complex to execute.[11][12]
Q3: How critical is the work-up procedure?
A3: The work-up is extremely critical. The intermediate formed after the electrophilic attack is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[2][3] Incomplete hydrolysis will result in a low yield of the desired product.[4] The hydrolysis is typically achieved by quenching the reaction mixture in a large volume of ice-water, sometimes with the addition of a base like sodium acetate to buffer the solution.[1][13][14][15][16][17]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of the starting material and the formation of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the aldehyde carbonyl group (around 1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity for a solid product.
-
III. Data and Protocols
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Moisture in reagents/glassware | Flame-dry glassware, use anhydrous solvents and fresh reagents. | Increased yield, cleaner reaction profile. |
| Incomplete Vilsmeier reagent formation | Ensure low temperature (0-5 °C) during reagent preparation. | Improved conversion of starting material. | |
| Insufficient reaction temperature/time | Monitor by TLC and gently heat if necessary. | Drive reaction to completion. | |
| Multiple Products | Lack of regioselectivity | Optimize reaction temperature (lower may improve selectivity). | Higher ratio of desired para-isomer. |
| Incomplete hydrolysis | Vigorous stirring during aqueous work-up. | Complete conversion of iminium intermediate to aldehyde. | |
| Purification Issues | Co-eluting impurities | Attempt recrystallization or bisulfite adduct formation. | Higher purity of the final product. |
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Bromo-1-ethoxybenzene
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
-
Vilsmeier Reagent Formation:
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the internal temperature below 5 °C.[5]
-
Stir the mixture at 0 °C for 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
-
-
Formylation:
-
Add 3-bromo-1-ethoxybenzene (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.[1]
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
-
IV. Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
V. References
-
BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes. Retrieved from
-
BenchChem. (2025). Troubleshooting low conversion rates in reactions with 4-Bromo-2-hydroxybenzaldehyde. Retrieved from
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Retrieved from
-
Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved from
-
Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2, 187-194. Retrieved from
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from
-
Frostburg State University Chemistry Department. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. Retrieved from
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from
-
Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from
-
The Organic Chemistry Tutor. (2017, December 19). Hydrolysis of Acetals Reaction and Mechanism [Video]. YouTube. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxybenzaldehyde: Traditional vs. Novel Route. Retrieved from
-
XMB. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low yields in the Stephen aldehyde synthesis. Retrieved from
-
14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved from
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 14. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-2-ethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis, identify and mitigate common impurities, and ensure the integrity of your final product.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its successful synthesis with high purity is critical for the subsequent steps in a synthetic route. The two most common and practical approaches to its synthesis are the Vilsmeier-Haack formylation of 3-bromophenetole and the direct bromination of 2-ethoxybenzaldehyde. Each of these routes, while effective, presents a unique set of challenges, primarily concerning regioselectivity and the formation of impurities. This guide will address the intricacies of both methods.
Part 1: Vilsmeier-Haack Formylation of 3-Bromophenetole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3] In this synthesis, 3-bromophenetole is reacted with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Reaction Pathway and Major Impurity Formation
The regioselectivity of the Vilsmeier-Haack reaction is dictated by the electronic and steric effects of the substituents on the aromatic ring. In 3-bromophenetole, the ethoxy group is a strongly activating ortho, para-director, while the bromine atom is a deactivating, yet also ortho, para-directing group. The powerful activating nature of the ethoxy group is the dominant directing influence.
Caption: Vilsmeier-Haack formylation of 3-bromophenetole and potential impurity pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has produced a significant amount of an isomeric impurity. How can I identify and minimize it?
A1: The most likely isomeric impurity is 2-Bromo-4-ethoxybenzaldehyde. This arises from formylation at the other ortho position to the ethoxy group.
-
Identification: The two isomers can typically be distinguished by ¹H NMR spectroscopy. The coupling patterns of the aromatic protons will be different. It is also advisable to use a combination of GC-MS and HPLC for accurate quantification.
-
Minimization:
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve regioselectivity.
-
Rate of Addition: Slow, dropwise addition of the Vilsmeier reagent to the solution of 3-bromophenetole can help to control the reaction and potentially favor the formation of the thermodynamically more stable product.
-
Q2: I am observing a significant amount of unreacted 3-bromophenetole in my crude product. What can I do to improve conversion?
A2: Incomplete conversion is a common issue.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. If monitoring by TLC or GC shows stalling of the reaction, a modest increase in temperature might be necessary.
-
Stoichiometry of Reagents: While a slight excess of the Vilsmeier reagent is common, ensure that the stoichiometry is appropriate. An insufficient amount of the formylating agent will naturally lead to incomplete conversion.
-
Purity of Reagents: The Vilsmeier reagent is sensitive to moisture. Ensure that DMF and POCl₃ are of high purity and the reaction is carried out under anhydrous conditions.
Q3: My final product is contaminated with a higher molecular weight impurity. What could it be?
A3: This is likely a diformylated product, such as 4-Bromo-2-ethoxy-1,6-dicarboxaldehyde. This occurs when the product of the initial formylation undergoes a second formylation.
-
Mitigation: Use of a stoichiometric amount or only a slight excess of the Vilsmeier reagent can help to minimize over-reaction. Careful control of reaction time and temperature is also crucial.
Part 2: Bromination of 2-Ethoxybenzaldehyde
The direct electrophilic bromination of 2-ethoxybenzaldehyde is another common synthetic route. This reaction typically employs molecular bromine (Br₂) in a suitable solvent, such as acetic acid or a halogenated solvent.
Reaction Pathway and Major Impurity Formation
In 2-ethoxybenzaldehyde, the ethoxy group is a strong activating ortho, para-director, while the aldehyde group is a deactivating meta-director. The directing effect of the powerful activating ethoxy group dominates the regioselectivity of the bromination.[4]
Caption: Bromination of 2-ethoxybenzaldehyde and potential impurity pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows two distinct aldehyde protons and complex aromatic signals, suggesting an isomeric mixture. What is the likely impurity?
A1: The primary isomeric impurity in this reaction is 6-Bromo-2-ethoxybenzaldehyde, resulting from bromination at the ortho position to the ethoxy group.
-
Identification: As with the Vilsmeier-Haack impurities, a combination of NMR, GC-MS, and HPLC is recommended for unambiguous identification and quantification.
-
Minimization:
-
Solvent Effects: The choice of solvent can influence regioselectivity. Less polar solvents may favor para-substitution due to steric hindrance at the ortho position.
-
Temperature: Lowering the reaction temperature can increase the selectivity for the para-brominated product.
-
Brominating Agent: While Br₂ is common, using a bulkier brominating agent such as N-bromosuccinimide (NBS) might enhance para-selectivity due to increased steric hindrance at the more crowded ortho position.[5]
-
Q2: I have a significant amount of a di-brominated product. How can I avoid this?
A2: The formation of 4,6-Dibromo-2-ethoxybenzaldehyde is due to over-bromination.
-
Control of Stoichiometry: Use of a stoichiometric amount of bromine is critical. A slight excess can lead to significant amounts of the di-brominated product.
-
Slow Addition: Adding the bromine solution dropwise to the solution of 2-ethoxybenzaldehyde allows for better control of the reaction and minimizes localized high concentrations of bromine.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or GC to stop the reaction once the starting material is consumed, but before significant di-bromination occurs.
Q3: My product is contaminated with an acidic impurity. What is it and how can I remove it?
A3: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of bromine, which is an oxidizing agent. This would result in the formation of 4-Bromo-2-ethoxybenzoic acid.
-
Identification: This can be identified by IR spectroscopy (disappearance of the aldehyde C-H stretch and appearance of a broad O-H stretch for the carboxylic acid) and can be confirmed by mass spectrometry.
-
Removal: An acidic wash of the organic extract during work-up can effectively remove this impurity. For example, washing with a dilute solution of sodium bicarbonate will convert the carboxylic acid to its water-soluble sodium salt, which will be partitioned into the aqueous layer.
Part 3: General Purification Strategies
Regardless of the synthetic route, effective purification is essential to obtain high-purity this compound.
Purification Techniques Comparison
| Purification Technique | Typical Yield (%) | Final Purity (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 60-85% | >99% | Can yield very high purity; relatively inexpensive.[6] | Lower yield due to loss of product in the mother liquor; not suitable for oily impurities. |
| Column Chromatography | 75-90% | 95-98% | Good separation of closely related isomers. | Time-consuming and requires significant amounts of solvent.[6] |
| Bisulfite Adduct Formation | 70-90% | >99% | Highly selective for aldehydes; excellent for removing non-aldehydic impurities. | Requires an additional chemical step and subsequent hydrolysis.[7] |
Step-by-Step Protocol: Purification via Bisulfite Adduct Formation
This classical method is highly effective for purifying aldehydes from non-aldehydic impurities.
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid bisulfite adduct, which will precipitate out of the solution.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove any soluble impurities.
-
Hydrolysis of Adduct: Suspend the purified adduct in water and add a dilute acid (e.g., HCl) or a saturated sodium carbonate solution. This will hydrolyze the adduct, regenerating the pure aldehyde.
-
Extraction and Isolation: Extract the liberated aldehyde with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.
References
- Bromination of substituted benzaldehydes.
- Bromination of 2,5-Dimethoxybenzaldehyde. Rhodium.ws. [Link]
- Bromination of substituted benzaldehydes.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
- Bromination of benzaldehyde leads to the formation of m-bromobenzaldehyde. Chegg. [Link]
- Bromination of 2,S-dimethoxybenzaldehyde. Jurnal Kimia. [Link]
- For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]
- The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Bromination of ethyl substituted benzaldehydes. Chemistry Stack Exchange. [Link]
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]
- Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
- A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. [Link]
- 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. [Link]
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. [Link]
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]
- A Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. [Link]
- Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Semantic Scholar. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
how to prevent "oiling out" during 4-Bromo-2-ethoxybenzaldehyde crystallization
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of 4-Bromo-2-ethoxybenzaldehyde, with a specific focus on preventing the common and challenging issue of "oiling out." Our goal is to equip you with the scientific principles and practical protocols necessary to achieve high-purity crystalline material consistently.
Part 1: Understanding the Problem - FAQs about "Oiling Out"
Q1: What exactly is "oiling out," and why is it a significant problem during crystallization?
A: "Oiling out" is a liquid-liquid phase separation (LLPS) phenomenon where a compound separates from a supersaturated solution as a liquid (an "oil") rather than the desired solid crystalline phase.[1][2][3] Instead of forming a suspension of solid crystals, the system forms an emulsion of solute-rich droplets.[1]
This presents several critical problems for purification and process control:
-
Impurity Entrapment: The liquid droplets are often excellent solvents for impurities that would have otherwise remained in the mother liquor.[1][4] When these droplets eventually solidify, often into a non-crystalline or amorphous state, these impurities become trapped, defeating the purpose of recrystallization.[4]
-
Poor Product Quality: The resulting solid is frequently sticky, gummy, or glass-like, making it difficult to filter, handle, and dry.[1] This can lead to significant yield loss and batches that are out of specification.
-
Process Unpredictability: The formation and solidification of the oil are often spontaneous and difficult to control, leading to poor reproducibility and challenges during process scale-up.[1]
Q2: Why does this compound seem particularly prone to oiling out?
A: The tendency of a compound to oil out is often linked to its physical properties, primarily its melting point relative to the boiling point of the crystallization solvent.[4] While specific data for this compound is not widely published, we can infer from structurally similar compounds. For instance, 3-Bromo-4-ethoxybenzaldehyde has a melting point of 70-74 °C[5], and 4-Bromo-2-methoxybenzaldehyde melts at 67-71 °C.
It is highly probable that this compound has a similarly low melting point. If a crystallization solvent with a boiling point higher than the compound's melting point is used, the compound will "melt" in the solution before it crystallizes, leading to oiling out.[4] Furthermore, the presence of even minor impurities can depress the melting point further, increasing this risk.
Part 2: Troubleshooting Guide - Proactive Strategies to Prevent Oiling Out
This section provides direct answers and actionable protocols to address specific challenges during your experiments.
Q3: How should I select an optimal solvent system to prevent oiling out?
A: Solvent selection is the most critical decision in designing a successful crystallization protocol.[6] The ideal solvent system should have a boiling point below the melting point of your compound and allow for a significant difference in solubility between hot and cold conditions.
Key Principles for Solvent Selection:
-
Single vs. Mixed Solvents: While a single solvent is simpler, a mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not) offers superior control over the rate of supersaturation. This is often the most effective strategy to prevent oiling out.[7][8]
-
Boiling Point Consideration: As a primary rule, select a solvent or solvent system where the solution temperature during dissolution does not exceed the melting point of your compound (~70 °C).
-
Polarity Matching: The polarity of the solvent system plays a crucial role in crystallization kinetics.[9][10] For substituted benzaldehydes, moderately polar solvents or mixtures often provide the best results.
Recommended Solvent Systems to Evaluate:
| Solvent System (Good/Anti-Solvent) | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Ethanol / Water | 78 (Ethanol) | 24.5 (Ethanol) / 80.1 (Water) | A classic choice. Ethanol effectively dissolves the compound, while the slow addition of water as an anti-solvent allows for precise control of supersaturation. The boiling point of ethanol is favorable. |
| Isopropanol / Water | 82 (IPA) | 18.3 (IPA) / 80.1 (Water) | Similar to Ethanol/Water, but IPA is slightly less polar, which may alter crystallization kinetics favorably. |
| Heptane / Ethyl Acetate | 98 (Heptane) / 77 (EtOAc) | 1.9 (Heptane) / 6.0 (EtOAc) | A non-polar/polar system. Dissolve in a minimal amount of warm ethyl acetate and add heptane as the anti-solvent. Heptane is a known crystallizing solvent for a similar compound, 4-bromo-2-methoxybenzaldehyde.[11][12] |
| Methanol / Water | 65 (Methanol) | 32.7 (Methanol) / 80.1 (Water) | The lower boiling point of methanol provides a greater safety margin against melting the solute. |
Q4: My solution is clear, but it oils out upon cooling. What is the correct cooling protocol?
A: This is a classic sign of generating supersaturation too quickly. The system does not have enough time for orderly nucleation and crystal growth, so it relieves the supersaturation by forming a liquid phase.[1] Rapid crystallization is discouraged as it traps impurities.[4] An ideal crystallization should show initial crystal formation within 5-10 minutes and continue over a period of 20 minutes or more.[4]
Protocol for Controlled Cooling:
-
Ensure Sufficient Solvent: After dissolving your compound in the minimum amount of hot solvent, add an extra 5-10% of the "good" solvent. This slightly reduces the ultimate yield but significantly lowers the supersaturation level at any given temperature, providing a larger window for successful crystallization.[4]
-
Insulate the Flask: Once the solution is homogeneous, turn off the heat. Place the flask on an insulating surface (e.g., a cork ring or wooden block) and cover the mouth with a watch glass. Do not stopper it tightly.[4]
-
Slow Ambient Cooling: Allow the flask to cool undisturbed to room temperature. Bumping or swirling the flask can induce rapid, uncontrolled crystallization or oiling out.[6]
-
Gradual Chilling: Only after the solution has reached room temperature and crystal formation has ceased should you move the flask to an ice bath to maximize the yield of recovery.[13][14]
Q5: How can I use seeding as a tool to guarantee crystalline product?
A: Seeding is a powerful kinetic tool to bypass the energy barrier for nucleation and direct the system towards controlled crystal growth instead of oiling out.[15][16] By providing a pre-existing crystal lattice, you give the molecules in solution a template to build upon.
Effective Seeding Protocol:
-
Prepare Seed Crystals: If this is your first crystallization, generate a small number of seed crystals. You can do this by rapidly cooling a tiny aliquot of the solution or by scratching the inside of the flask at the meniscus with a glass rod to induce nucleation. Isolate these initial crystals.
-
Determine the Seeding Temperature: Prepare your hot, saturated solution. Allow it to cool slowly. The optimal temperature to add the seed crystals is just below the saturation point (when the solution is still clear) but well above the temperature at which you've previously observed oiling out.
-
Introduce the Seeds: Add a few (2-3) tiny, dry seed crystals to the slowly cooling solution.
-
Observe and Wait: Do not disturb the flask. If done correctly, you will observe slow, steady crystal growth originating from the seeds.
-
Critical Consideration: If your seed crystals dissolve upon addition, your solution is not yet saturated at that temperature; allow it to cool further before trying again. If the seeds themselves appear to "oil out," it indicates the supersaturation is still too high. In this case, you must reheat the solution, add more of the "good" solvent, and repeat the cooling process more slowly.[2]
Q6: I've followed the steps, but my compound has already oiled out. Is the batch lost?
A: Not necessarily. An oiled-out batch can often be salvaged, although it requires intervention.
Remediation Protocol for an Oiled-Out Solution:
-
Re-dissolve: Place the flask back on the heat source.
-
Add More "Good" Solvent: Add a significant portion (10-20% of the total volume) of the "good" solvent (e.g., ethanol in an ethanol/water system).[4]
-
Ensure Homogeneity: Gently heat until the oil droplets completely redissolve and the solution is once again a single, clear phase.
-
Attempt Recrystallization Again: Begin the cooling process again, but do so much more slowly than before. The increased solvent volume will have lowered the saturation point, making oiling out less likely.
-
Consider a Different Solvent System: If oiling out persists even with these measures, the chosen solvent system may be inappropriate. Recover the crude solid by rotary evaporation and attempt the crystallization again with one of the alternative solvent systems listed in the table above.[4]
Part 3: Visualizations and Reference Protocols
Diagram: Crystallization Troubleshooting Workflow
This diagram outlines the decision-making process for optimizing the crystallization of this compound.
Caption: Decision workflow for troubleshooting crystallization.
Diagram: Desired vs. Undesired Phase Separation
This illustrates the two potential pathways a supersaturated solution can take.
Caption: Thermodynamic pathways for crystallization vs. oiling out.
References
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Zhang, T., et al. (2018). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Scilit.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Choi, H. (2020). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
- University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization (alternative view).
- Kiesow, K., et al. (2008). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Unknown. (n.d.). SOP: CRYSTALLIZATION.
- Google Patents. (2013). CN103025696B - Preparation method for 4-bromo-2-methoxy-benzaldehyde.
- Chou, H. H., et al. (2021). Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation. Journal of Materials Chemistry A.
- Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.
- ResearchGate. (n.d.). The Effects of Solvent Polarity on the Crystallization Behavior of Thin π-Conjugated Polymer Film in Solvent Mixtures Investigated by Grazing Incident X-ray Diffraction. Request PDF from [https://www.researchgate.net/publication/336217646_The_Effects_of_Solvent_Polarity_on_the_Crystallization_Behavior_of_Thin_p-Conjugated_Polymer_Film_in_Solvent_Mixtures_Investigated_by_Grazing_Incident_X-ray_Diffraction]([Link]_ Mixtures_Investigated_by_Grazing_Incident_X-ray_Diffraction)
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
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- 8. Tips & Tricks [chem.rochester.edu]
- 9. Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 12. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scilit.com [scilit.com]
- 16. mt.com [mt.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-ethoxybenzaldehyde Formylation
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the formyl group addition to 4-Bromo-2-ethoxybenzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific electrophilic aromatic substitution, ensuring higher yields, purity, and predictable outcomes in your synthetic workflow.
Introduction to the Chemistry
The formylation of this compound is a nuanced process governed by the electronic and steric profile of the substrate. The potent activating effect of the C2-ethoxy group, an ortho-para director, is the primary driver of regioselectivity. However, the presence of a C4-bromo and a C1-aldehyde group introduces competing electronic deactivation and significant steric hindrance, creating a challenging optimization landscape. This guide will focus primarily on the Vilsmeier-Haack and Duff reactions, the most pertinent methods for this transformation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the formylation of this compound.
Q1: My reaction suffers from very low or no conversion to the desired product. What are the likely causes and how can I fix it?
Low reactivity is a common hurdle and can typically be traced back to several key factors:
-
Insufficient Electrophilicity of the Formylating Agent: The Vilsmeier reagent, while effective, is a relatively weak electrophile.[1][2] The deactivating effects of the bromo and aldehyde substituents may be collectively dampening the nucleophilicity of the aromatic ring more than anticipated.
-
Solution: Ensure your Vilsmeier reagent is freshly prepared. The quality of N,N-dimethylformamide (DMF) is critical; aged DMF can contain dimethylamine, which can interfere with the reaction.[3] Similarly, phosphorus oxychloride (POCl₃) should be pure and free from hydrolysis.
-
-
Moisture Contamination: Vilsmeier and Duff reagents are highly sensitive to moisture.[3] Water will rapidly quench the active electrophile, leading to failed reactions.
-
Solution: Flame-dry or oven-dry all glassware before use.[4] Use anhydrous solvents and ensure reagents are handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Suboptimal Reaction Temperature: Formylation reactions are highly temperature-dependent.[5]
-
Solution: For the Vilsmeier-Haack reaction, the initial formation of the Vilsmeier reagent should be performed at 0°C. After the addition of the this compound substrate, the reaction may require gentle heating (e.g., 40-60°C) to overcome the activation energy barrier. Monitor the reaction progress by TLC or HPLC to avoid decomposition at higher temperatures.
-
-
Incorrect Stoichiometry: An insufficient amount of the formylating agent will naturally lead to incomplete conversion.
-
Solution: While a 1:1 stoichiometry is a good starting point, an excess of the formylating agent (e.g., 1.2 to 1.5 equivalents) may be necessary to drive the reaction to completion.
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the formylation?
Regioselectivity is dictated by the directing effects of the substituents on the benzene ring. For this compound, the powerful ortho, para-directing ethoxy group at C2 is the dominant influence. The primary expected product is formylation at the C3 position. However, other isomers can arise.
-
Understanding the Directing Groups:
-
-OEt (at C2): Strongly activating, ortho, para-director.
-
-Br (at C4): Deactivating, ortho, para-director.
-
-CHO (at C1): Deactivating, meta-director.
-
-
Strategies to Enhance Regioselectivity:
-
Leverage Steric Hindrance: The C3 position is sterically hindered by the adjacent ethoxy and bromo groups. This can sometimes favor substitution at the less hindered, though electronically less favorable, C5 position. Using a bulkier formylating agent or catalyst system can exacerbate these steric clashes, potentially altering the product ratio.[6]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which may enhance the formation of a single isomer.[6]
-
Choice of Formylation Method: The Duff reaction, which proceeds via an iminium ion generated from hexamine, can sometimes offer different regioselectivity compared to the Vilsmeier-Haack reaction due to the different nature of the electrophile and reaction mechanism.[7][8]
-
Q3: My reaction mixture is turning into a dark, intractable tar. What is causing this polymerization/resin formation?
Resin formation is a known side reaction in formylations of activated phenols and similar compounds, especially under harsh acidic conditions or at elevated temperatures.[9]
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. High temperatures can accelerate polymerization.[9] Maintain the lowest effective temperature for the formylation and monitor the reaction closely.
-
Controlled Addition of Reagents: Add the formylating agent (or the substrate to the pre-formed reagent) slowly and dropwise to maintain control over the reaction exotherm.
-
Minimize Reaction Time: Once the desired product is formed (as determined by TLC/HPLC), quench the reaction promptly to prevent over-reaction and decomposition.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which formylation method is better for this compound: Vilsmeier-Haack or Duff?
Both methods are viable for electron-rich aromatic compounds. The choice depends on several factors:
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Reagents | DMF, POCl₃ (or other acid chlorides)[5] | Hexamethylenetetramine (HMTA), Acid (TFA, AcOH)[10] |
| Conditions | Generally milder temperatures (0°C to 80°C)[5] | Typically requires heating (85-120°C)[10] |
| Electrophile | Chloroiminium ion (Vilsmeier reagent)[11] | Iminium ion from HMTA decomposition[8] |
| Typical Yields | Often moderate to good | Can be variable, sometimes inefficient[7] |
| Advantages | Widely used, reliable for many substrates. | Useful for sensitive substrates, can avoid harsh acid chlorides.[12] |
Recommendation: Start with the Vilsmeier-Haack reaction due to its generally milder conditions and broader applicability. If yields are low or side products are problematic, the Duff reaction presents a viable alternative to explore.
Q2: What is the reaction mechanism for the Vilsmeier-Haack formylation of my substrate?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[11]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of this compound attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis during the workup phase converts the iminium intermediate into the final aldehyde.[1][2]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: A simplified workflow of the Vilsmeier-Haack reaction.
Q3: How do I properly set up and monitor the reaction?
A successful reaction depends on careful execution.
Experimental Protocol: General Vilsmeier-Haack Procedure
-
Preparation: Under an inert atmosphere (Argon), add anhydrous DMF (solvent) to a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and thermometer.
-
Reagent Formation: Cool the flask to 0°C in an ice bath. Add POCl₃ (1.0-1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir. If no reaction is observed, gently heat the mixture (e.g., to 50°C).
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by pouring it onto crushed ice. Neutralize with an aqueous base (e.g., sodium acetate or sodium hydroxide solution) until the pH is basic.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Wikipedia. (n.d.). Duff reaction. URL
- Benchchem. (2025).
- Benchchem. (2025).
- Grokipedia. (n.d.). Duff reaction. URL
- chemeurope.com. (n.d.). Duff reaction. URL
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. URL
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. URL
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. URL
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. URL
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. URL
- Organic Syntheses. (n.d.).
- ChemRxiv. (2021). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. URL
- The Journal of Organic Chemistry. (2008). New Opportunities with the Duff Reaction. URL
- Google Patents. (1974).
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff_reaction [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Bromo-2-ethoxybenzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-2-ethoxybenzaldehyde. This resource is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and frequently asked questions encountered during the synthesis, drawing upon established chemical principles and practical laboratory experience to ensure the success of your experiments.
Introduction: Navigating the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its preparation, most commonly achieved via the Vilsmeier-Haack formylation of 3-bromo-1-ethoxybenzene, requires careful control of reaction conditions to prevent the formation of undesired side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol, maximize yield, and ensure the purity of your final product.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is analyzed from a mechanistic standpoint, with actionable solutions provided.
Issue 1: Low or No Product Formation
Symptom: After the reaction and workup, TLC or ¹H NMR analysis of the crude product shows a high proportion of unreacted 3-bromo-1-ethoxybenzene and minimal to no desired product.
Potential Causes and Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF), is highly moisture-sensitive. Contamination with water will quench the reagent, halting the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Activation Energy: The formylation of the aromatic ring is an electrophilic aromatic substitution. Low reaction temperatures can lead to a sluggish or incomplete reaction.
-
Solution: While the initial formation of the Vilsmeier reagent is often done at 0 °C to control the exothermic reaction, the subsequent formylation step may require gentle heating. Monitor the reaction by TLC. If the starting material is consumed slowly, consider raising the temperature to 40-50 °C.
-
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.
-
Solution: Typically, a slight excess of both POCl₃ and DMF (e.g., 1.2 to 1.5 equivalents each relative to the 3-bromo-1-ethoxybenzene) is recommended to drive the reaction to completion.
-
Issue 2: Formation of Isomeric Impurities
Symptom: ¹H NMR analysis of the purified product shows an additional aldehyde peak and complex aromatic signals, suggesting the presence of an isomeric aldehyde.
Potential Causes and Solutions:
-
Ortho vs. Para Formylation: The ethoxy group is a strongly activating, ortho-, para-directing group. The bromine atom is a deactivating, ortho-, para-directing group. In 3-bromo-1-ethoxybenzene, the C2, C4, and C6 positions are activated. The desired product is formed by formylation at the C4 position. However, formylation can also occur at the C6 position, leading to the formation of 2-Bromo-6-ethoxybenzaldehyde.
-
Solution: Steric hindrance from the adjacent ethoxy group generally disfavors formylation at the C2 position. The primary competition is between the C4 and C6 positions. Lowering the reaction temperature can sometimes improve the regioselectivity, favoring the sterically less hindered C4 position. A careful choice of solvent can also influence the isomer ratio.
-
-
Purification Challenges: The isomeric impurity, 2-Bromo-6-ethoxybenzaldehyde, can be difficult to separate from the desired 4-bromo product due to their similar polarities.
-
Solution: Optimize your column chromatography conditions. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) may improve separation. If co-elution persists, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.
-
Issue 3: De-alkylation of the Ethoxy Group
Symptom: The appearance of phenolic byproducts, such as 4-Bromo-2-hydroxybenzaldehyde, is observed in the crude reaction mixture.
Potential Causes and Solutions:
-
Lewis Acidity of POCl₃: Phosphorus oxychloride is a strong Lewis acid that can coordinate to the oxygen atom of the ethoxy group, particularly at elevated temperatures. This can lead to cleavage of the ethyl group, resulting in a phenol.
-
Solution: Maintain strict temperature control throughout the reaction. Avoid prolonged reaction times at high temperatures. The addition of a non-reactive Lewis acid scavenger can sometimes mitigate this, but careful temperature management is the most effective approach.
-
Issue 4: Complex Mixture and Tar Formation
Symptom: The reaction mixture becomes dark and viscous, and the crude product is a complex mixture that is difficult to analyze and purify.
Potential Causes and Solutions:
-
Excessive Reaction Temperature: Overheating the reaction can lead to polymerization and decomposition of the starting material and product, resulting in tar formation.
-
Solution: Ensure the reaction temperature does not exceed the recommended range. Use an ice bath to control the initial exothermic formation of the Vilsmeier reagent and a temperature-controlled oil bath for the formylation step.
-
-
Highly Concentrated Reaction: Running the reaction at a very high concentration can increase the rate of side reactions and promote polymerization.
-
Solution: Use an appropriate amount of a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to maintain a manageable reaction concentration.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the Vilsmeier-Haack reaction for this synthesis?
A1:
-
3-bromo-1-ethoxybenzene: This is the aromatic substrate that will be formylated.
-
N,N-dimethylformamide (DMF): This serves as the source of the formyl group (-CHO).
-
Phosphorus oxychloride (POCl₃): This is the activating agent. It reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion), which then attacks the electron-rich aromatic ring.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as 9:1 hexane:ethyl acetate. The product, this compound, will be more polar than the starting material, 3-bromo-1-ethoxybenzene, and will thus have a lower Rf value.
Q3: What are the key safety precautions for this reaction?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available.
Q4: Can I use other formylating agents besides DMF?
A4: While DMF is the most common, other N,N-disubstituted formamides can be used. However, DMF is generally preferred due to its low cost and high reactivity.
Q5: What are the expected ¹H NMR chemical shifts for the final product?
A5: For this compound, you can expect the following approximate shifts (in CDCl₃):
-
Aldehyde proton (-CHO): ~10.3 ppm (singlet)
-
Aromatic protons: ~7.5-7.8 ppm (multiplets)
-
Ethoxy group (-OCH₂CH₃): ~4.1 ppm (quartet) and ~1.4 ppm (triplet)
Part 3: Experimental Protocols and Visualizations
Detailed Protocol: Vilsmeier-Haack Formylation of 3-bromo-1-ethoxybenzene
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous N,N-dimethylformamide (1.5 eq.) and an anhydrous solvent like dichloromethane.
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Substrate Addition: After the addition of POCl₃ is complete, add 3-bromo-1-ethoxybenzene (1.0 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by pouring it onto crushed ice.
-
Workup: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- Vilsmeier-Haack Reaction Mechanism and Applic
- Electrophilic Aromatic Substitution - Directing Effects.Master Organic Chemistry. [Link]
Navigating the Labyrinth: A Technical Guide to Preventing Polymer Formation in the Reimer-Tiemann Reaction for Substituted Phenols
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Reimer-Tiemann reaction for the ortho-formylation of substituted phenols. While a cornerstone of synthetic chemistry for producing salicylaldehydes, this reaction is notoriously prone to the formation of polymeric byproducts and tars, leading to reduced yields and complex purification challenges.[1]
This document provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you mitigate polymer formation and enhance the efficiency and reproducibility of your Reimer-Tiemann reactions.
Understanding the Culprit: The Genesis of Polymer Formation
The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a strongly basic solution to introduce a formyl group (-CHO) onto the aromatic ring, primarily at the ortho position.[2][3][4][5] The key reactive intermediate is the highly electrophilic dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[2][6][7][8][9]
While the desired pathway involves a single electrophilic attack of dichlorocarbene on the electron-rich phenoxide ring, the high reactivity of this intermediate is also the primary driver of unwanted side reactions leading to polymerization. Several mechanistic possibilities contribute to the formation of these intractable materials:
-
Multiple Dichlorocarbene Additions: The initial salicylaldehyde product, still possessing an activated aromatic ring, can undergo further reactions with dichlorocarbene. This can lead to the introduction of multiple dichloromethyl groups, which under the reaction conditions can cross-link and form complex polymeric structures.
-
Reactions at the Phenolic Oxygen: While attack on the aromatic ring is favored, dichlorocarbene can also react at the oxygen of the phenoxide ion, forming dichloromethyl ethers. These intermediates can undergo further reactions, contributing to the complex mixture of byproducts.
-
Condensation Reactions: The strongly basic and often high-temperature conditions of the Reimer-Tiemann reaction can promote self-condensation reactions of the starting phenol or the product aldehyde, leading to resinous materials.
-
Formation of Cyclohexadienones: With substituted phenols, particularly those with alkyl groups in the ortho or para positions, the formation of chlorine-containing cyclohexadienones is a known side reaction that can be a precursor to more complex, tarry substances.[1]
Substituents on the phenol ring play a crucial role in dictating the propensity for polymer formation. Electron-donating groups can further activate the ring, potentially increasing the likelihood of multiple dichlorocarbene additions. Steric hindrance around the ortho positions, on the other hand, might suppress the desired reaction and favor other side reactions.
Troubleshooting Guide: A Q&A Approach to Common Issues
This section addresses frequently encountered problems during the Reimer-Tiemann reaction with substituted phenols, offering targeted solutions based on mechanistic principles.
Question 1: My reaction mixture turned into a dark, intractable tar, and I have a very low yield of the desired salicylaldehyde. What went wrong?
Answer: The formation of a significant amount of tar is a classic symptom of extensive side reactions, most likely polymerization. This can be attributed to several factors:
-
Excessive Temperature: The Reimer-Tiemann reaction is exothermic.[2][10][11] If the temperature is not carefully controlled, it can lead to thermal runaways, accelerating the rates of unwanted side reactions.
-
High Concentration of Reactants: High concentrations of both the phenoxide and dichlorocarbene can increase the probability of multiple additions and condensation reactions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, provides more opportunities for the initial product to undergo further, undesired reactions.
-
Inadequate Mixing: In the biphasic reaction medium, poor mixing can lead to localized "hot spots" of high reactant concentration, promoting polymerization.[2][7][10][11]
Solution Pathway:
Question 2: I am working with a para-substituted phenol, and I am observing the formation of multiple unidentified byproducts instead of the expected ortho-formylated product.
Answer: Para-substituted phenols can be particularly challenging substrates for the Reimer-Tiemann reaction. With the para position blocked, the reaction is forced to occur at the ortho positions. However, the electronic and steric nature of the para-substituent can significantly influence the reaction's outcome.
-
Electron-Donating Substituents (e.g., -OCH₃, -CH₃): These groups strongly activate the ring, making it highly susceptible to multiple dichlorocarbene additions, leading to a complex mixture of products.
-
Electron-Withdrawing Substituents (e.g., -NO₂, -CN): These groups deactivate the ring, making the desired formylation reaction sluggish. To achieve a reasonable conversion, harsher conditions (higher temperature, longer reaction time) may be required, which in turn can promote degradation and polymerization.
Preventative Measures for Substituted Phenols:
| Substituent Type | Potential Issue | Recommended Strategy |
| Strongly Activating | High reactivity, multiple additions | Use milder conditions: lower temperature (40-50°C), shorter reaction time. Slowly add chloroform to control dichlorocarbene concentration. |
| Sterically Hindered | Low reactivity at ortho-positions | Consider using a phase-transfer catalyst to enhance the reaction rate under milder conditions. A higher boiling point solvent might be necessary, but with careful temperature control. |
| Deactivating | Sluggish reaction, requires harsh conditions | The Reimer-Tiemann reaction may not be the ideal choice. Consider alternative formylation methods like the Duff or Vilsmeier-Haack reaction. |
Question 3: My purification is a nightmare. Even after column chromatography, I am left with a colored, resinous material co-eluting with my product.
Answer: This indicates the formation of oligomeric species that have similar polarities to your desired product. These are likely formed from the initial salicylaldehyde product reacting further.
Strategies for Cleaner Reactions:
-
Use of a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction occurs.[6] This can lead to a more controlled generation of dichlorocarbene and allow for milder reaction conditions (lower temperatures and base concentrations), thus minimizing side reactions.
-
Inverse Addition: Instead of adding the chloroform to the phenol solution, consider adding the basic phenol solution to a mixture of chloroform and a suitable solvent. This can help maintain a low concentration of the highly reactive phenoxide ion, reducing the likelihood of side reactions.
-
Choice of Base: While sodium hydroxide is common, potassium hydroxide can sometimes offer better results. The nature of the cation can influence the solubility and reactivity of the phenoxide.[12]
Optimized Protocol for the Reimer-Tiemann Reaction of a Substituted Phenol (Example: p-cresol)
This protocol is a general guideline and may require optimization for different substituted phenols.
Materials:
-
p-cresol
-
Chloroform
-
Sodium hydroxide
-
Ethanol (optional, as a co-solvent)
-
Tetrabutylammonium bromide (Phase-Transfer Catalyst)
-
Diethyl ether or Dichloromethane (for extraction)
-
Hydrochloric acid (for neutralization)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve p-cresol (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in a 10-20% aqueous sodium hydroxide solution.
-
Temperature Control: Place the flask in a water bath maintained at 55-60°C.
-
Chloroform Addition: Begin vigorous stirring of the biphasic mixture. Add chloroform (1.5-2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. Monitor the internal temperature and use an ice bath to cool if necessary to prevent a runaway reaction.
-
Reaction Monitoring: After the addition of chloroform is complete, continue stirring at 60°C. Monitor the progress of the reaction by taking small aliquots, neutralizing them, extracting with an organic solvent, and analyzing by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Neutralization and Washing: Combine the organic layers and wash with water, followed by a wash with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
By understanding the underlying mechanisms of both the desired reaction and the undesired polymer formation, and by carefully controlling the reaction parameters, researchers can significantly improve the outcomes of their Reimer-Tiemann reactions with substituted phenols. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific substrates and experimental setups.
References
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions (pp. 1-36). John Wiley & Sons, Inc.
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]
- Wikipedia contributors. (2023). Dichlorocarbene. In Wikipedia, The Free Encyclopedia.
- Sasson, Y., & Yonovich, M. (1979). The effect of phase transfer catalysts on the Reimer-Tiemann reaction. Tetrahedron Letters, 20(40), 3753-3756.
- Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction.
- Allen Institute for AI. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- Vedantu. (n.d.). The reaction which involves dichlorocarbene as an electrophile class 11 chemistry CBSE.
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- GeeksforGeeks. (2023, July 25). Reimer Tiemann Reaction Mechanism.
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
- L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.
- GeeksforGeeks. (2023, July 25). Reimer Tiemann Reaction Mechanism.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Filo. (2025, October 19). Reaction of Sodium Phenate to Salicylaldehyde Explain the chemical react...
- chemeurope.com. (n.d.). Reimer-Tiemann reaction.
Sources
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- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer-Tiemann Reaction | Ambeed [ambeed.com]
- 4. Reaction of Sodium Phenate to Salicylaldehyde Explain the chemical react.. [askfilo.com]
- 5. Reimer-Tiemann_reaction [chemeurope.com]
- 6. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. The reaction which involves dichlorocarbene as an electrophile class 11 chemistry CBSE [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Minimizing Isomer Formation in Benzaldehyde Synthesis
Welcome to the technical support center for benzaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthetic routes to minimize the formation of unwanted isomers and byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common isomers and byproducts I should be concerned about in benzaldehyde synthesis?
The primary starting material for large-scale benzaldehyde production is toluene.[1] Therefore, the most common isomeric impurities are ortho- and para-substituted benzaldehydes if an electrophilic aromatic substitution route is employed. However, the major challenge in many synthetic routes, particularly those involving oxidation of toluene, is not isomer formation but over-oxidation and side-chain reactions.
Key byproducts to monitor include:
-
Benzoic Acid : The most common byproduct, resulting from the over-oxidation of benzaldehyde. Benzaldehyde is more susceptible to oxidation than its parent hydrocarbon, toluene, making this a significant challenge.[2]
-
Benzyl Alcohol : An intermediate in the oxidation of toluene to benzaldehyde. Incomplete oxidation can lead to its presence in the final product.[3][4]
-
Benzyl Benzoate : Formed via the Tishchenko reaction, especially under basic conditions, where two molecules of benzaldehyde react to form an ester.
-
Substituted Benzaldehydes (e.g., cresol isomers) : These can arise if the reaction conditions are harsh enough to promote electrophilic substitution on the aromatic ring, although this is less common in selective oxidation methods.[5]
-
Chlorinated Impurities : If the synthesis involves chlorination of toluene followed by hydrolysis, residual chlorinated species can be present.[4][6]
Q2: Which synthetic route from toluene is generally best for avoiding isomers?
Direct oxidation of the methyl group of toluene is the preferred industrial strategy to avoid nuclear substitution and thus, the formation of ortho- and para- isomers.[1] These methods focus on the selective transformation of the side chain. Key industrial methods include:
-
Liquid-Phase Air Oxidation : This is a widely used method employing transition metal catalysts like cobalt, manganese, or copper salts.[2][3] While this method avoids ring substitution, the primary challenge is controlling over-oxidation to benzoic acid.
-
Vapor-Phase Air Oxidation : This process typically operates at higher temperatures (300-600°C) over a catalyst bed. It often results in benzoic acid as the main product with benzaldehyde as a co-product.[2]
-
Side-Chain Chlorination followed by Hydrolysis : This older method involves the free-radical chlorination of toluene to form benzal chloride, which is then hydrolyzed to benzaldehyde.[6] While it avoids ring isomers, it introduces environmentally undesirable chlorinated byproducts.[4]
For laboratory-scale synthesis, methods like the Etard reaction (using chromyl chloride) or oxidation with chromium trioxide in acetic anhydride specifically target the methyl group, thus preventing the formation of ring-substituted isomers.[7]
Q3: How does the choice of catalyst influence selectivity and minimize byproduct formation?
The catalyst is arguably the most critical factor in controlling the selective oxidation of toluene. An ideal catalyst will facilitate the activation of the C-H bonds of the methyl group while preventing over-oxidation and ring substitution.
-
Transition Metal Catalysts (Co, Mn, Cu) : Cobalt is highly active for toluene conversion but can lead to significant benzoic acid formation.[2] Bimetallic systems, such as Cu/Sn/Br or Co/Mn with bromide promoters, have been shown to enhance selectivity towards benzaldehyde by moderating the catalytic activity.[2]
-
Manganese-Based Catalysts : Manganese tungstate (MnWO₄) nanobars have demonstrated high selectivity (up to 90%) for benzaldehyde with hydrogen peroxide as a green oxidant.[8] Similarly, molybdenum-incorporated manganese oxide nanomaterials have also shown good performance.[4][9]
-
Zeolite and MOF-Based Catalysts : Materials like Co-ZIF (zeolitic imidazolate frameworks) offer high surface area and tunable active sites. A Co-ZIF catalyst has been reported to achieve over 91% selectivity to benzaldehyde under mild conditions.[10]
-
Noble Metal-Free Approaches : The development of catalysts based on abundant and less toxic metals is a key area of green chemistry.[8][11] For instance, CeO₂–MnOx composite oxides have been used for the solvent-free, selective oxidation of toluene.[3]
The choice of catalyst should be guided by the desired balance between conversion and selectivity, as well as considerations for cost, recyclability, and environmental impact.
II. Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low yield of benzaldehyde with significant formation of benzoic acid.
This is the most frequent issue in toluene oxidation, indicating excessive oxidative activity of the catalytic system.
Root Cause Analysis:
-
High Reaction Temperature : Increased temperature generally boosts toluene conversion but often at the expense of benzaldehyde selectivity, as it accelerates the oxidation of benzaldehyde to benzoic acid.[2][5]
-
High Oxidant Concentration/Pressure : An excess of the oxidizing agent (e.g., high oxygen pressure) can drive the reaction towards the thermodynamically more stable benzoic acid.[12]
-
Catalyst Concentration and Composition : A high concentration of a very active catalyst (like cobalt acetate alone) can lead to poor selectivity.[2]
-
Prolonged Reaction Time : Allowing the reaction to proceed for too long after optimal benzaldehyde concentration is reached will result in its conversion to benzoic acid.[12]
Solutions & Protocols:
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Decrease in 5-10°C increments. | To find the optimal balance between conversion rate and selectivity. For many liquid-phase systems, a range of 80-150°C is typical.[8][13] |
| Reaction Time | Perform a time-course study. | Analyze aliquots at regular intervals (e.g., every 30 minutes) to identify the point of maximum benzaldehyde yield before it begins to decline.[12] |
| Catalyst System | Introduce a co-catalyst or promoter. | Adding promoters like sodium bromide or using bimetallic systems (e.g., Co/Mn, Cu/Sn) can moderate the catalyst's oxidizing power and improve selectivity.[2] |
| Inhibitors | Consider the role of benzyl alcohol. | Interestingly, benzyl alcohol, an intermediate, has been shown to inhibit the autoxidation of benzaldehyde to benzoic acid by intercepting peroxy radicals.[14] Ensuring some level of the alcohol is present can paradoxically protect the aldehyde. |
Experimental Workflow: Optimizing Reaction Time
Caption: Workflow for determining optimal reaction time.
Problem 2: Presence of ortho/para-substituted byproducts.
This issue arises when the reaction conditions favor electrophilic aromatic substitution (EAS) on the toluene ring, rather than selective side-chain oxidation.
Root Cause Analysis:
-
Incorrect Synthetic Strategy : Using methods designed for ring functionalization (e.g., Friedel-Crafts acylation followed by reduction) will inherently produce isomers. The methyl group of toluene is an ortho-, para-director for EAS.[15][16]
-
Strongly Acidic Conditions : Highly acidic media can generate electrophiles that attack the electron-rich aromatic ring.
-
High Temperatures with Certain Catalysts : Some catalytic systems at elevated temperatures might promote ring reactions.[5]
Solutions & Protocols:
| Strategy | Recommended Action | Rationale |
| Route Selection | Employ a side-chain specific oxidation method. | Focus on methods like selective catalytic oxidation or the Etard reaction that are known to target the methyl group exclusively.[2][7] |
| pH Control | Buffer the reaction medium if possible. | Avoid strongly acidic conditions that can generate electrophiles. For instance, in hydrolysis of benzal chloride, calcium carbonate is used to neutralize the HCl formed.[17] |
| Catalyst Choice | Use catalysts with high regioselectivity for C-H activation. | Catalysts like MnWO₄ or specific MOFs are designed for high selectivity towards side-chain oxidation under milder conditions.[8][10] |
Logical Framework: Choosing the Right Synthetic Path
Caption: Decision tree for selecting a synthetic route.
Problem 3: Product is contaminated and discolors upon storage.
Pure benzaldehyde is a colorless liquid. A yellow tint or discoloration over time indicates the presence of impurities and/or degradation.
Root Cause Analysis:
-
Autoxidation : Benzaldehyde readily oxidizes in the presence of air (oxygen) to form benzoic acid, which can contribute to discoloration.[14] This is the most common cause of degradation.
-
Residual Catalyst : Trace amounts of transition metals from the catalyst can promote oxidation during storage.
-
Trace Impurities : Crude benzaldehyde, especially from toluene oxidation, contains impurities that are difficult to remove and can cause discoloration.[18]
Solutions & Protocols:
Purification Protocol:
-
Wash with Base : Wash the crude benzaldehyde with a 10% sodium carbonate solution to remove acidic impurities like benzoic acid.[19] Continue washing until no more CO₂ evolves.
-
Bisulfite Adduct Formation (Optional but effective) : Shake the organic layer with a saturated sodium bisulfite (NaHSO₃) solution. The benzaldehyde will form a solid adduct, which can be filtered off. Other organic impurities remain in the solution. The pure benzaldehyde can then be regenerated by treating the adduct with acid or base.[17][19]
-
Water Wash & Drying : Wash the purified organic layer with water and dry over an anhydrous drying agent like MgSO₄ or CaCl₂.[19]
-
Distillation : Distill the purified benzaldehyde under reduced pressure. This is crucial to prevent thermal degradation.[18][19]
-
Storage : Store the purified benzaldehyde under an inert atmosphere (Nitrogen or Argon) in a sealed, dark bottle.[20] Adding a radical inhibitor like hydroquinone or catechol can also prevent autoxidation.[20]
Purification Workflow Diagram
Caption: Standard purification workflow for crude benzaldehyde.
IV. References
-
Selective Oxidation of Toluene to Benzaldehyde Using Cu/Sn/Br Catalyst System. TSI Journals. [Available at: Google Search Grounding API provided link]
-
Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides. Reaction Chemistry & Engineering (RSC Publishing). [Available at: https://pubs.rsc.org/en/content/articlelanding/2020/re/d0re00150a]
-
Efficient and selective oxidation of toluene to benzaldehyde on manganese tungstate nanobars: a noble metal-free approach. Green Chemistry (RSC Publishing). [Available at: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc02239a]
-
Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. MDPI. [Available at: https://www.mdpi.com/2079-4991/12/19/3313]
-
Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. PMC - NIH. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072465/]
-
CHROMIC OXIDE Method: Toulene to Benzaldehyde. YouTube. [Available at: https://www.youtube.com/watch?v=JtL7G-v0L6k]
-
Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. Aroma Chemical. [Available at: https://www.aromachemical.com/news/benzaldehyde-a-fragrant-workhorse-in-the-chemical-industry-1051756.html]
-
Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega - ACS Publications. [Available at: https://pubs.acs.org/doi/10.1021/acsomega.1c02353]
-
Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. NIH. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8304193/]
-
Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. I.R.I.S.. [Available at: https://iris.unipa.it/retrieve/handle/10447/451070/638914/sustainability-13-02102-v2.pdf]
-
Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. ResearchGate. [Available at: https://www.researchgate.net/publication/231557991_Production_of_benzaldehyde_A_case_study_in_a_possible_industrial_application_of_phase-transfer_catalysis]
-
Preparation of benzaldehyde. PrepChem.com. [Available at: https://prepchem.com/synthesis-of-benzaldehyde/]
-
JEE Main 2026: Preparation of Benzaldehyde - Chemistry. Vedantu. [Available at: https://www.vedantu.com/jee-main/preparation-of-benzaldehyde]
-
Electrophilic Aromatic Substitution. ChemTalk. [Available at: https://chemistrytalk.org/electrophilic-aromatic-substitution/]
-
Process for the production of benzaldehyde. Google Patents. [Available at: https://patents.google.com/patent/US3931330A/en]
-
Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. ACS Omega. [Available at: https://pubs.acs.org/doi/10.1021/acsomega.4c03260]
-
Process for the purification of benzaldehyde. Google Patents. [Available at: https://patents.google.com/patent/US4379026A/en]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Available at: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02511a]
-
How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? TNJ Chemical. [Available at: https://www.tnjchem.com/news/how-to-purify-benzaldehyde-cas-100-52-7-to-remove-the-benzoic-acid-after-long-time-stock_n135]
-
Purification of benzaldehyde? Sciencemadness.org. [Available at: https://www.sciencemadness.org/whisper/viewthread.php?tid=22851]
-
synthesis of p-nitro-benzaldehyde. Sciencemadness.org. [Available at: https://www.sciencemadness.org/whisper/viewthread.php?tid=63001]
-
Method for the purification of benzaldehyde. Google Patents. [Available at: https://patents.google.com/patent/EP0015616B1/en]
-
Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches. RJPN. [Available at: https://www.rajpub.com/images/article/2024/RJPN1205001.pdf]
-
purification of benzaldehyde and acetone. ECHEMI. [Available at: https://www.echemi.com/community/purification-of-benzaldehyde-and-acetone_thread_53026-1-1.html]
-
REGIOSELECTIVITY IN ELECTROPHILIC AROMATIC SUBSTITUTION. YouTube. [Available at: https://www.youtube.com/watch?v=0hWqTf-f-wY]
-
electrophilic aromatic substitution on dichlorobenzaldehyde. Benchchem. [Available at: https://www.benchchem.com/product/b2319/technical-guide]
-
Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI. [Available at: https://www.mdpi.com/2073-4344/10/2/212]
-
A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Available at: https://www.researchgate.net/figure/A-comparison-of-regioselectivity-in-electrophilic-aromatic-substitution-reactions-vs_fig3_230632598]
-
Commercial Method of Preparation of Benzaldehyde from Toulene. YouTube. [Available at: https://www.youtube.com/watch?v=0p-g-l00Z6M]
-
Any ideas for that retrosynthesis? (Product: Benzaldehyde). Reddit. [Available at: https://www.reddit.com/r/OrganicChemistry/comments/86y83l/any_ideas_for_that_retrosynthesis_product/]
-
Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. [Available at: https://www.researchgate.net/post/Can_anybody_help_me_forward_best_synthesis_procedure_for_3_hydroxy_benzaldehyde_starting_with_3_hydroxy_benzoic_acid_or_3_hydroxy_benzyl_alcohol]
-
What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? ResearchGate. [Available at: https://www.researchgate.net/post/What_is_the_best_solution_to_prevent_the_oxidation_of_Benzaldehyde_to_Benzoic_acid]
-
Benzaldehyde. Sciencemadness Wiki. [Available at: https://www.sciencemadness.org/smwiki/index.php/Benzaldehyde]
-
Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals. [Available at: https://journals.tubitak.gov.tr/chem/abstract.htm?id=20818]
-
Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. MDPI. [Available at: https://www.mdpi.com/2076-3417/11/19/9274]
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. [Available at: https://www.researchgate.net/publication/230811919_The_benzaldehyde_oxidation_paradox_explained_by_the_interception_of_peroxy_radical_by_benzyl_alcohol]
-
Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. ResearchGate. [Available at: https://www.researchgate.net/publication/322304675_Synthesis_of_benzaldehyde_by_Swern_oxidation_of_benzyl_alcohol_in_a_continuous_flow_microreactor_system]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Bromo-aromatics
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate a common and often frustrating side reaction: the dehalogenation of bromo-aromatic substrates. As your virtual application scientist, I will walk you through the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to maximize the yield of your desired C-C coupled product.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding dehalogenation.
Q1: What is dehalogenation in the context of a Suzuki coupling reaction?
A1: Dehalogenation is an undesired side reaction where the bromo-aromatic starting material is reduced, and the bromine atom is replaced by a hydrogen atom.[1][2] This process, also known as hydrodehalogenation, consumes your electrophile, leading to a lower yield of the desired biaryl product and complicating the purification process due to the formation of a dehalogenated byproduct.[2]
Q2: How can I confirm that dehalogenation is the primary issue in my reaction?
A2: Identifying the dehalogenated byproduct is a critical first step. This can be achieved through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the bromo-aromatic starting material.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to the arene (Ar-H) instead of the bromo-arene (Ar-Br).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence comes from ¹H NMR of the crude product, which will show a new proton signal in the aromatic region at the position where the bromine atom was previously located.[1][2]
Q3: What is the primary mechanism of dehalogenation in Suzuki coupling?
A3: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can happen in several ways, often through the interaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[3][4] This Pd-H species can then participate in a competing catalytic cycle where it reductively eliminates with the aryl group on the palladium intermediate (Ar-Pd-Br) to yield the dehalogenated arene (Ar-H) and regenerate the active Pd(0) catalyst.[4][5]
Q4: Are certain bromo-aromatics more susceptible to dehalogenation?
A4: Yes, the electronic nature of the substrate plays a significant role. Electron-deficient aryl bromides are often more prone to dehalogenation.[3] N-heterocyclic halides (e.g., bromopyridines, bromoindoles, bromopyrazoles) are particularly susceptible.[3][6] This can be due to the nitrogen atom coordinating to the palladium center, which can inhibit the desired catalytic cycle and favor side reactions.[3] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can alter the electronic properties and influence the reaction outcome.[6]
Q5: My boronic acid/ester seems fine, but I still get dehalogenation. Can the nucleophile influence this side reaction?
A5: While the aryl bromide is the direct participant in dehalogenation, the properties of the boronic acid or ester are indirectly crucial. If the transmetalation step (the transfer of the aryl group from boron to palladium) is slow, the Ar-Pd-Br intermediate has a longer lifetime.[3] This extended lifetime increases the probability of it encountering a Pd-H species and undergoing the undesired dehalogenation.[3] Therefore, using a highly pure and reactive boronic acid or ester that facilitates rapid transmetalation can help to outcompete the dehalogenation pathway.[3]
The Competing Pathways: Desired Coupling vs. Dehalogenation
To effectively troubleshoot, it's essential to understand the catalytic cycles at play. The desired Suzuki coupling and the undesired dehalogenation pathway compete for a common intermediate.
Caption: Competing Suzuki coupling and dehalogenation pathways.
In-Depth Troubleshooting Guide
If you're observing significant dehalogenation, a systematic approach to optimizing your reaction conditions is necessary. This guide is structured to help you pinpoint the cause and implement a solution.
Issue: High Levels of Dehalogenated Byproduct
Potential Cause 1: Suboptimal Ligand Choice
Expertise & Experience: The ligand is arguably the most critical variable in a Suzuki coupling. It modulates the steric and electronic properties of the palladium center, directly influencing the relative rates of oxidative addition, transmetalation, and reductive elimination.[4] An inappropriate ligand may not sufficiently accelerate the desired reductive elimination of the coupled product over the dehalogenation pathway.
Recommended Actions:
-
Switch to Bulky, Electron-Rich Ligands: For many bromo-aromatics, especially challenging ones, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3] These ligands promote the crucial final reductive elimination step, which is often the rate-limiting step for the formation of the desired product, thereby minimizing the time the Ar-Pd-Br intermediate is available for dehalogenation.[4]
-
Ligand Screening: There is no universal ligand. If one class fails, screen a small set of others. Consider ligands like dppf, which can be effective in different substrate systems.
Potential Cause 2: Inappropriate Base Selection
Expertise & Experience: The base is essential for activating the boronic acid for transmetalation.[7][8] However, the wrong base can be a source of hydrides or be too strong, promoting side reactions. Strong alkoxide bases, for instance, can sometimes lead to the formation of Pd-H species.[2][3]
Recommended Actions:
-
Switch to a Weaker Inorganic Base: Often, a change from a strong base like NaOH or an alkoxide to a weaker base can significantly reduce dehalogenation. Try potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] These bases are generally effective at promoting the Suzuki coupling without aggressively promoting dehalogenation.
-
Anhydrous Conditions: If protodeboronation of your boronic acid is also a concern, using an anhydrous base like K₃PO₄ in an anhydrous solvent can be beneficial.[9]
Potential Cause 3: The Solvent as a Hydride Source
Expertise & Experience: The solvent not only dissolves the reagents but also influences the reaction pathways.[10][11][12][13] Protic solvents, especially alcohols like methanol or ethanol, can be oxidized by the palladium complex to generate Pd-H species, directly leading to dehalogenation.[4][5]
Recommended Actions:
-
Use Aprotic Solvents: Switch to aprotic solvents such as dioxane, THF, or toluene.[3] These are common and generally robust choices for Suzuki couplings.
-
Control Water Content: While a small amount of water is often necessary to dissolve the inorganic base and facilitate the reaction, excessive water can be a proton source.[4][14] If using nominally anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, systematically vary the solvent-to-water ratio (e.g., 10:1, 5:1) to find the optimal balance.[3][9]
Potential Cause 4: High Reaction Temperature
Expertise & Experience: While heating is often required to drive the reaction to completion, excessive temperatures can increase the rate of side reactions, including dehalogenation.[1][2] The optimal temperature is a balance between achieving a reasonable reaction rate for the desired coupling and minimizing undesired pathways.
Recommended Actions:
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C). This can sometimes slow the dehalogenation pathway more than the desired coupling.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction down. Prolonged heating after completion can lead to product degradation and increased byproduct formation.
Troubleshooting Flowchart
This flowchart provides a logical progression for your troubleshooting experiments.
Caption: A systematic workflow for troubleshooting dehalogenation.
Data Summary & Experimental Protocols
Table 1: Impact of Reaction Parameters on Dehalogenation
This table provides a qualitative summary of how changing key parameters can influence the outcome, based on general trends reported in the literature.
| Parameter | Change | Expected Impact on Dehalogenation | Rationale |
| Ligand | PPh₃ → XPhos/SPhos | Decrease | Bulky, electron-rich ligands accelerate reductive elimination of the desired product, outcompeting dehalogenation.[3] |
| Base | NaOH/Alkoxide → K₃PO₄/K₂CO₃ | Decrease | Milder inorganic bases are less likely to act as hydride sources or promote side reactions.[2][3] |
| Solvent | Ethanol/Methanol → Toluene/Dioxane | Decrease | Aprotic solvents eliminate a common source of palladium-hydride species.[3][5] |
| Temperature | 110 °C → 80 °C | Decrease | Lower temperatures can disproportionately slow the rate of undesired side reactions.[1] |
| Boronic Reagent | Boronic Acid → MIDA Boronate | Decrease | More stable boron reagents can ensure a steady, low concentration of the active nucleophile, potentially improving selectivity.[15] |
Protocol 1: General Procedure for Minimizing Dehalogenation with an Aryl Bromide
This protocol provides a robust starting point for coupling an aryl bromide with an arylboronic acid, employing a catalyst system known to minimize dehalogenation.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Degassed Water (if using an aqueous system)
Step-by-Step Methodology:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe. If an aqueous system is desired, add the degassed organic solvent followed by degassed water (e.g., 10:1 ratio).
-
Degassing (Critical): Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon completion (or when starting material is consumed), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
- ResearchGate.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Royal Society of Chemistry.
- ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B. [Link]
- ACS Publications. Protodeboronation of (Hetero)
- ACS Publications. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [Link]
- ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Arodes. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- ResearchGate.
- ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
- Semantic Scholar.
- Reddit.
- Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Yield in Wittig Reactions with Substituted Benzaldehydes
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing Wittig reactions with substituted benzaldehydes. Our goal is to empower you with the technical knowledge and practical insights needed to optimize your synthetic outcomes.
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with exceptional regiochemical control.[1] However, its efficiency can be significantly influenced by the electronic nature of substituents on the benzaldehyde ring. This guide will delve into the nuances of these substrate-dependent variations and provide actionable strategies to enhance your reaction yields and stereoselectivity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems encountered during the Wittig reaction with substituted benzaldehydes, offering explanations grounded in reaction mechanism and field-tested solutions.
Issue 1: Low or No Product Yield
A frequent challenge, particularly with certain substituted benzaldehydes, is the low or complete lack of the desired alkene product. The electronic properties of the substituent on the benzaldehyde ring play a crucial role in the reactivity of the carbonyl group.
A. Benzaldehydes with Electron-Donating Groups (EDGs)
-
The Challenge: Substituents like alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups decrease the electrophilicity of the carbonyl carbon through resonance and inductive effects. This deactivation makes the aldehyde less susceptible to nucleophilic attack by the phosphorus ylide, leading to sluggish or incomplete reactions.[2][3]
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Ylide | For deactivated aldehydes, consider using a more nucleophilic, non-stabilized ylide (e.g., prepared from an alkyltriphenylphosphonium salt).[4] These ylides are more reactive and can overcome the reduced electrophilicity of the aldehyde. |
| Incomplete Ylide Formation | Ensure the use of a sufficiently strong base to completely deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.[5] The quality and freshness of the base are critical.[5] |
| Ylide Instability | Non-stabilized ylides can be unstable and decompose.[5] Generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and add the aldehyde solution to the freshly prepared ylide.[2] A one-pot procedure, where the ylide is generated in the presence of the aldehyde, can also be effective.[6] |
| Reaction Temperature Too Low | While ylide generation often requires low temperatures, the subsequent reaction with the deactivated aldehyde may need more thermal energy. After adding the aldehyde, allow the reaction to slowly warm to room temperature or even apply gentle heating (e.g., 40-50 °C), monitoring progress by TLC to prevent decomposition.[2] |
| Moisture or Oxygen Contamination | Wittig reagents, especially those generated with strong bases, are sensitive to moisture and air.[7] Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[2] |
B. Benzaldehydes with Electron-Withdrawing Groups (EWGs)
-
The Challenge: While EWGs like nitro (-NO₂), cyano (-CN), and halo (-X) groups increase the electrophilicity of the carbonyl carbon and generally lead to faster reactions, low yields can still occur due to side reactions or issues with the ylide.[3]
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution |
| Side Reactions | Highly activated aldehydes can be susceptible to side reactions like the Cannizzaro reaction, especially under strongly basic conditions.[8] Ensure slow addition of the aldehyde to the ylide solution to maintain a low concentration of the free aldehyde. |
| Steric Hindrance | While less common with benzaldehydes, significant steric bulk on either the aldehyde or the ylide can impede the reaction.[5] If steric hindrance is a suspected issue, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative, as the smaller phosphonate-stabilized carbanions are often more effective with hindered carbonyls.[5] |
| Poor Aldehyde Purity | Impurities in the starting aldehyde, such as the corresponding carboxylic acid, can quench the ylide.[2] Ensure the purity of the substituted benzaldehyde, purifying by distillation or chromatography if necessary. |
Issue 2: Poor Stereoselectivity (E/Z Ratio)
The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide used.[9][10]
-
For (Z)-Alkene Selectivity: Non-stabilized ylides (e.g., R = alkyl) typically favor the formation of the (Z)-alkene, especially under lithium-salt-free conditions.[9][11] This is because the reaction proceeds through a kinetically controlled pathway, favoring the formation of the less stable syn-oxaphosphetane intermediate which rapidly decomposes to the (Z)-alkene.[4]
-
For (E)-Alkene Selectivity: Stabilized ylides (e.g., R = ester, ketone) predominantly yield (E)-alkenes.[9][12] The reaction becomes reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[12]
-
Semi-stabilized Ylides: Ylides where R is an aryl group are considered semi-stabilized, and the E/Z selectivity can often be poor.[9]
Troubleshooting & Optimization for Stereoselectivity:
| Desired Isomer | Ylide Type | Recommended Actions |
| (Z)-Alkene | Non-stabilized | Perform the reaction under lithium-salt-free conditions. The use of sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) can enhance Z-selectivity. |
| (E)-Alkene | Stabilized | Use a stabilized ylide (e.g., a phosphorane with an adjacent ester or ketone group). These reactions are often thermodynamically controlled, and allowing the reaction to stir for a longer period or at a slightly elevated temperature can sometimes improve E-selectivity. |
| (E)-Alkene | Non-stabilized | The Schlosser modification can be employed to obtain the (E)-alkene from a non-stabilized ylide. This involves deprotonating the initially formed betaine intermediate with a strong base at low temperature to allow for equilibration to the more stable threo-betaine, which then yields the (E)-alkene upon protonation and collapse.[4][9] The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable alternative for producing (E)-alkenes.[12][13] |
Issue 3: Difficulty in Product Purification
A common frustration in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product.
Troubleshooting & Optimization for Purification:
| Method | Description |
| Crystallization | If the desired alkene is a solid, crystallization can be an effective method to separate it from the triphenylphosphine oxide. |
| Silica Gel Chromatography | While sometimes challenging, careful selection of the eluent system can achieve separation. For non-polar products, passing the crude mixture through a short plug of silica gel with a non-polar solvent (e.g., pentane or hexane) can remove the bulk of the triphenylphosphine oxide.[1] |
| Alternative Reagents (HWE Reaction) | The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative, not only for its high (E)-selectivity but also because its phosphate byproduct is water-soluble, simplifying the workup and purification process significantly.[5] |
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my Wittig reaction?
The choice of base depends on the acidity of the phosphonium salt, which is determined by the substituents on the carbon adjacent to the phosphorus.
-
Non-stabilized ylides require strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[2][14]
-
Stabilized ylides , which are more acidic due to the electron-withdrawing group, can be formed with weaker bases such as sodium hydroxide or potassium carbonate.[14]
Q2: My reaction with an electron-rich benzaldehyde is very slow. What can I do to speed it up?
The electron-donating group on the benzaldehyde reduces the electrophilicity of the carbonyl carbon, slowing the reaction.[2] To increase the rate:
-
Use a more reactive ylide: A less sterically hindered or more nucleophilic (non-stabilized) ylide can increase the reaction rate.[2]
-
Increase the reaction temperature: After the initial low-temperature ylide formation, gradually warming the reaction to room temperature or even gentle heating (e.g., 40-50 °C) can promote the reaction. Monitor carefully by TLC.[2]
-
Use a polar aprotic solvent: Solvents like DMF or DMSO can sometimes accelerate the reaction.[2]
Q3: I am working with a benzaldehyde that has an acidic proton (e.g., a hydroxyl group). How does this affect the reaction?
The acidic proton will be deprotonated by the strong base used to generate the ylide, consuming an equivalent of the base. It will also be deprotonated by the ylide itself. This deprotonated aldehyde is a much poorer electrophile.[15] To address this:
-
Use excess base: Use an additional equivalent of base to account for the deprotonation of the acidic functional group.
-
Protect the acidic group: Protecting the functional group (e.g., as a silyl ether) before the Wittig reaction is often the most reliable strategy.
-
Change the order of addition: In some cases, adding the phosphonium salt to a mixture of the aldehyde and the base can be successful.[15]
Q4: What is the mechanistic basis for the stereoselectivity in the Wittig reaction?
Under lithium-free conditions, the reaction is believed to proceed via a [2+2] cycloaddition to form an oxaphosphetane intermediate directly.[9][16]
-
With non-stabilized ylides , the reaction is kinetically controlled, and the transition state leading to the cis-oxaphosphetane is favored due to steric interactions, resulting in the (Z)-alkene.[11][17]
-
With stabilized ylides , the initial cycloaddition is reversible, allowing the reaction to be thermodynamically controlled. The more stable trans-oxaphosphetane is favored, leading to the (E)-alkene.[4][11]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Wittig Reaction with an Electron-Rich Benzaldehyde (e.g., 4-methoxybenzaldehyde) using a Non-Stabilized Ylide for (Z)-Selectivity
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Methoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.[2]
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a characteristic orange or reddish color.[1]
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the (E)- and (Z)-isomers and remove the triphenylphosphine oxide byproduct.[2]
Visualizing the Influence of Substituents
The following diagram illustrates how electronic effects of substituents on the benzaldehyde ring influence the electrophilicity of the carbonyl carbon, a key factor in the Wittig reaction rate.
Caption: Electronic effects of substituents on benzaldehyde reactivity.
Troubleshooting Decision Tree
This workflow provides a logical sequence for diagnosing and resolving low yield issues in your Wittig reaction.
Caption: Troubleshooting workflow for low-yield Wittig reactions.
IV. References
-
Wikipedia. Wittig reaction. [Link]
-
ACS Publications. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]
-
Oreate AI Blog. Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
Organic-Chemistry.org. Wittig Reaction - Common Conditions. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction – Examples and Mechanism. [Link]
-
ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]
-
Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
ACS Publications. Mechanism of the Wittig reaction: the role of substituents at phosphorus. [Link]
-
Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
-
MDPI. Reactions using benzaldehyde with electron donating groups and various alcohols. [Link]
-
NIH National Library of Medicine. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]
-
MDPI. Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Link]
-
Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
-
Reddit. Problems with wittig reaction. [Link]
-
University of Pittsburgh. The Wittig Reaction. [Link]
-
Wikipedia. Wittig reagents. [Link]
-
NIH National Library of Medicine. Use of Silver Carbonate in the Wittig Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 8. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Wittig reagents - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Base Selection for Condensation Reactions of 4-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support guide for optimizing condensation reactions involving 4-Bromo-2-ethoxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals, providing expert insights and actionable troubleshooting advice to navigate the complexities of base selection for this specific substrate. As Senior Application Scientists, we understand that success lies in the details—particularly in understanding the causal relationships between reagents, catalysts, and outcomes.
The unique structure of this compound, featuring a moderately electron-withdrawing bromine atom and a bulky, electron-donating ethoxy group, presents specific challenges and opportunities in synthesis. The absence of an α-hydrogen makes it susceptible to certain side reactions, while the ortho-ethoxy group introduces significant steric considerations.[1][2] This guide provides the technical rationale needed to make informed decisions, ensuring reproducible and high-yield results.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for this compound?
Base selection is paramount due to three core characteristics of the molecule:
-
Lack of α-Hydrogens: This aldehyde cannot enolize, making it a prime candidate for reactions like the Knoevenagel, Claisen-Schmidt, and Wittig condensations. However, this feature also makes it susceptible to the Cannizzaro reaction in the presence of strong bases, where two molecules of the aldehyde disproportionate into an alcohol and a carboxylic acid.[3][4][5][6]
-
Electronic Effects: The para-bromine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles.[7] This generally accelerates desired condensation reactions.
-
Steric Hindrance: The ortho-ethoxy group is sterically bulky.[1][2][8] This bulk can impede the approach of nucleophiles and bulky bases, potentially slowing down the reaction rate and influencing the stereochemical outcome.[9][10] The choice of base must account for this spatial restriction.
Q2: What is the difference between a catalytic and a stoichiometric base in these reactions?
A catalytic base is used in sub-stoichiometric amounts (typically 5-20 mol%). Its role is to generate a small, steady-state concentration of the active nucleophile (e.g., an enolate or a carbanion from an active methylene compound). The base is regenerated during the reaction cycle. Weakly basic amines like piperidine or triethylamine are common catalytic bases for Knoevenagel condensations.[11][12]
A stoichiometric base is used in at least a 1:1 molar ratio with the reacting partner. It is required when the proton being abstracted is significantly less acidic or when the resulting nucleophile is not reactive enough to proceed catalytically. Strong bases like sodium hydroxide in Claisen-Schmidt condensations or n-butyllithium (n-BuLi) in Wittig reactions are used stoichiometrically to ensure complete deprotonation and drive the reaction to completion.[13][14]
Q3: How do I choose between an organic and an inorganic base?
The choice depends on solubility, desired basicity, and reaction conditions.
-
Inorganic Bases (e.g., NaOH, KOH, K₂CO₃): These are often inexpensive and powerful. Strong bases like NaOH and KOH are common in Claisen-Schmidt condensations.[15][16] However, their high basicity can promote the undesired Cannizzaro reaction.[3][4][17] They are often used in polar protic solvents like water or ethanol.
-
Organic Bases (e.g., Piperidine, Triethylamine (TEA), DBU): These offer a wide range of basicities and are typically soluble in organic solvents, leading to more homogeneous reaction mixtures. They are generally weaker than inorganic hydroxides, which provides greater selectivity and minimizes side reactions like the Cannizzaro disproportionation, making them ideal for Knoevenagel condensations.[11][12]
Q4: Can this compound undergo a self-condensation reaction?
No. Like other benzaldehydes, this compound has no α-hydrogens and therefore cannot form an enolate, which is the required intermediate for a self-aldol condensation.[6] This property is precisely why it is a good substrate for crossed-condensation reactions with partners that can form an enolate (like acetophenone) or with active methylene compounds.
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses common problems encountered during condensation reactions with this compound, providing probable causes and validated solutions.
Problem 1: Low to No Product Yield
-
Probable Cause A: Incorrect Base Strength (pKa Mismatch) The fundamental principle of a base-catalyzed condensation is that the base must be strong enough to deprotonate the pronucleophile (e.g., the active methylene compound or ketone). A general rule is that the pKa of the base's conjugate acid should be higher than the pKa of the pronucleophile.
-
Recommended Solution(s):
-
Consult a pKa Table: Compare the pKa of your pronucleophile with the conjugate acid pKa of your base. For instance, malononitrile (pKa ≈ 11) is readily deprotonated by piperidine (conjugate acid pKa ≈ 11.1), making it an excellent catalyst.[11] However, for a less acidic pronucleophile like ethyl acetoacetate (pKa ≈ 13), a stronger base might be required.
-
Select an Appropriate Base: Use the table and workflow diagram below to guide your selection. If a weak base fails, consider a stronger alternative, but be mindful of potential side reactions.
-
| Base | Conjugate Acid pKa | Type | Common Application |
| Triethylamine (TEA) | ~10.7 | Organic, Catalytic | Knoevenagel |
| Piperidine | ~11.1 | Organic, Catalytic | Knoevenagel[11] |
| DBU | ~13.5 | Organic, Catalytic | Knoevenagel (for less active methylenes) |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Inorganic, Stoichiometric | Claisen-Schmidt[16] |
| Potassium t-butoxide (KOtBu) | ~17 (t-BuOH) | Organic, Stoichiometric | Wittig[18] |
| n-Butyllithium (n-BuLi) | ~50 (Butane) | Organometallic, Stoichiometric | Wittig (for non-stabilized ylides)[19] |
Data compiled from various sources, including reference[20].
-
Probable Cause B: Steric Hindrance The 2-ethoxy group can physically block the carbonyl carbon, especially when a bulky pronucleophile or a sterically demanding base is used.[1][2][8]
-
Recommended Solution(s):
-
Choose a Less Bulky Base: If using a hindered base like lithium diisopropylamide (LDA), consider switching to a smaller one like n-BuLi or sodium hydride (NaH) for Wittig reactions.
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[21] However, monitor carefully for decomposition.
-
Extend Reaction Time: Slower reactions may simply require more time to reach completion. Monitor progress by Thin Layer Chromatography (TLC).[12][21]
-
Problem 2: Formation of Multiple Products / Impurities
-
Probable Cause A: Competing Cannizzaro Reaction This is the most common side reaction for non-enolizable aldehydes like this compound.[15] It is promoted by strong bases (e.g., NaOH, KOH) and results in a 1:1 mixture of 4-bromo-2-ethoxybenzyl alcohol and 4-bromo-2-ethoxybenzoic acid.[3][4][5]
-
Recommended Solution(s):
-
Avoid Strong Hydroxide Bases: For Knoevenagel or Claisen-Schmidt reactions, if the Cannizzaro reaction is observed, switch from NaOH/KOH to a weaker base.
-
Use Catalytic Organic Bases: For Knoevenagel condensations, piperidine or TEA are excellent choices as they are typically not basic enough to initiate the hydride transfer required for the Cannizzaro mechanism.[12]
-
Temperature Control: The Cannizzaro reaction rate is often highly temperature-dependent. Running the reaction at room temperature or below can suppress this side reaction.
-
-
Probable Cause B: Self-Condensation of Ketone Partner (Claisen-Schmidt) If your ketone partner (e.g., acetophenone) has α-hydrogens, it can undergo self-condensation under basic conditions, reducing the yield of the desired chalcone.[15]
-
Recommended Solution(s):
-
Slow Addition: Add the ketone slowly to a mixture of the this compound and the base. This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation over self-condensation.
-
Use a Milder Base: If possible, switch to a milder base that still promotes the desired reaction but is less effective at promoting self-condensation.
-
Problem 3: Reaction Stalls or is Incomplete
-
Probable Cause: Poor Solvent Choice The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. An inappropriate solvent can lead to a heterogeneous mixture and slow or halt the reaction.[22][23]
-
Recommended Solution(s):
-
Match Solvent to Base and Reactants: For reactions using inorganic bases like NaOH, polar protic solvents like ethanol or water/ethanol mixtures are often effective.[14] For organic bases and organometallics, polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred.
-
Consider Solvent-Free Conditions: For some Knoevenagel and Claisen-Schmidt reactions, solvent-free grinding or heating of the neat reactants can be highly effective, environmentally friendly, and lead to higher yields.[24][25][26][27]
-
Water Removal: Condensation reactions produce water. In some cases, this can inhibit the reaction or shift the equilibrium. Using a Dean-Stark apparatus with a solvent like toluene can be effective for driving the reaction to completion.[21]
-
| Solvent | Type | Dielectric Constant (ε) | Notes |
| Ethanol (EtOH) | Polar Protic | 25 | Good general-purpose solvent for many condensations.[22] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Excellent for Wittig reactions with organometallic bases. |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | Good for promoting reactions involving charged intermediates.[22] |
| Toluene | Non-polar | 2.4 | Useful for azeotropic removal of water. |
| Water | Polar Protic | 80 | Can be effective, especially in catalyst-free Knoevenagel reactions.[28] |
Validated Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol is adapted from standard procedures for Knoevenagel condensations involving substituted benzaldehydes.[11]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.29 g, 10.0 mmol).
-
Add ethanol (20 mL) and stir until the aldehyde is completely dissolved.
-
Add malononitrile (e.g., 0.69 g, 10.5 mmol) to the solution.
-
Add piperidine (e.g., 0.1 mL, ~1.0 mmol) to the reaction mixture.
-
Heat the mixture to a gentle reflux (approx. 78-80°C) and stir.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
After completion, remove the heat source and allow the mixture to cool to room temperature, then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove residual catalyst.
-
Dry the product under vacuum to obtain 2-(4-bromo-2-ethoxybenzylidene)malononitrile.
Protocol 2: Claisen-Schmidt Condensation with Acetophenone
This protocol is based on general procedures for chalcone synthesis.[7][14][16][29]
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol and Water (as solvent)
Procedure:
-
In an Erlenmeyer flask, dissolve sodium hydroxide (e.g., 0.80 g, 20.0 mmol) in water (10 mL), then add ethanol (15 mL) and cool the mixture in an ice bath.
-
To this cold, stirred solution, add acetophenone (e.g., 1.20 g, 10.0 mmol).
-
After 5 minutes, add a solution of this compound (e.g., 2.29 g, 10.0 mmol) dissolved in a minimal amount of ethanol, dropwise, over 15 minutes.
-
Keep the flask in the ice bath and continue stirring vigorously for 2-3 hours. The formation of a yellow precipitate indicates product formation.
-
Allow the mixture to stand overnight in a refrigerator to complete precipitation.
-
Collect the crude chalcone product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper, then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-bromophenyl)-3-(4-bromo-2-ethoxyphenyl)prop-2-en-1-one.
References
- Cannizzaro reaction. Wikipedia. [Link]
- Cannizzaro Reaction Mechanism.
- Cannizzaro Reaction Mechanism. BYJU'S. [Link]
- Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]
- Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen Overseas. [Link]
- Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol).
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Majumdar, B. et al., Journal of the Indian Chemical Society. [Link]
- Effect of solvent on condensation reaction of isatoic anhydride, benzaldehyde, and 2-aminobenzothiazole.
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. van Schijndel, J. et al., Green Chemistry Letters and Reviews. [Link]
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions.
- Steric hindrance: Significance and symbolism. MIMOSA. [Link]
- Steric Hindrance. Scribd. [Link]
- Problems with wittig reaction. Reddit. [Link]
- Steric Hindrance | Organic Chemistry. YouTube. [Link]
- Steric hindrance. YouTube. [Link]
- Wittig Reaction - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Wittig Reaction Practice Problems. Chemistry Steps. [Link]
- Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. nevoLAB. [Link]
- Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Martins, N. et al., ChemistryOpen. [Link]
- Write a complete step-wise mechanism for your reaction Benzaldehyde + 4-bromoacetophenone to 4-bromochalcone. Homework.Study.com. [Link]
- The Aldol Condens
- Knoevenagel Condens
- pKa D
Sources
- 1. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 2. scribd.com [scribd.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. nevolab.de [nevolab.de]
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- 16. scispace.com [scispace.com]
- 17. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
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- 19. Wittig Reaction [organic-chemistry.org]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
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- 24. books.rsc.org [books.rsc.org]
- 25. pure.tue.nl [pure.tue.nl]
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- 28. rsc.org [rsc.org]
- 29. homework.study.com [homework.study.com]
Technical Support Center: Workup Procedures for 4-Bromo-2-ethoxybenzaldehyde Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the workup and purification procedures for reactions involving 4-Bromo-2-ethoxybenzaldehyde. As Senior Application Scientists, our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Section 1: General Workup Principles
Q1: What constitutes a standard aqueous workup for a typical reaction involving this compound?
A standard aqueous workup is a liquid-liquid extraction procedure designed to separate your desired organic product from water-soluble impurities, salts, and reaction byproducts. Given that this compound and many of its derivatives are solids with poor water solubility but good solubility in organic solvents, this is the most common initial purification step.[][2]
The fundamental process involves:
-
Quenching: Carefully neutralizing any reactive reagents. For example, a reaction involving a strong base might be quenched with a mild acid like saturated ammonium chloride (NH₄Cl) solution.
-
Dilution & Extraction: The quenched reaction mixture is diluted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water. The mixture is shaken vigorously in a separatory funnel to allow the organic product to dissolve in the organic layer, while polar impurities move into the aqueous layer.
-
Phase Separation: The two immiscible layers are allowed to separate, and the aqueous layer is drained.
-
Washing: The organic layer is washed sequentially with specific aqueous solutions to remove different types of impurities. Common washes include:
-
Saturated Sodium Bicarbonate (NaHCO₃): To neutralize and remove any acidic byproducts, such as 4-Bromo-2-ethoxybenzoic acid, which can form via oxidation of the aldehyde.
-
Brine (Saturated NaCl): To remove the bulk of dissolved water from the organic layer and help break emulsions.
-
-
Drying: The washed organic layer is treated with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove residual water.
-
Concentration: The drying agent is filtered off, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
Caption: General workflow for a standard aqueous workup procedure.
Q2: How do I select the appropriate organic solvent for extraction?
The ideal extraction solvent should meet several criteria:
-
High Solvency for Product: It must readily dissolve your target compound.
-
Immiscibility with Water: It should not mix with the aqueous layer to ensure clean phase separation.
-
Low Boiling Point: This facilitates easy removal at the end of the workup.
-
Inertness: It must not react with your product.
For compounds like this compound and its derivatives, the following are common choices:
| Solvent | Polarity | Density (g/mL) | Boiling Point (°C) | Notes |
| Ethyl Acetate (EtOAc) | Medium | 0.902 | 77 | Excellent general-purpose solvent. Less dense than water. Can be prone to hydrolysis with strong acid/base. |
| Dichloromethane (DCM) | Medium | 1.33 | 40 | Good solvency for many compounds. Denser than water (forms the bottom layer). Can form emulsions. |
| Diethyl Ether (Et₂O) | Low | 0.713 | 35 | Very volatile and flammable. Good for extracting less polar compounds. Prone to peroxide formation. |
| Hexanes/Heptane | Very Low | ~0.66 | 69 / 98 | Used for highly non-polar compounds. Often used in combination with a more polar solvent. |
Pro-Tip: If your reaction was conducted in a water-miscible solvent like THF or DMF, you should first remove the bulk of it via rotary evaporation.[3] Alternatively, dilute the mixture with a large volume of your extraction solvent and water; however, this can lead to product loss if the compound has any water solubility.[3]
Section 2: Troubleshooting Specific Impurities
Q3: My analysis (TLC, NMR) shows unreacted this compound in my final product. How can I selectively remove it?
This is a classic purification challenge for which there is an elegant chemical solution: the sodium bisulfite wash . Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble adduct, which can be easily extracted into the aqueous phase.[4][5][6]
The Chemistry: The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting adduct is an ionic salt, rendering it highly soluble in water and insoluble in most organic solvents.[4]
Protocol: Selective Aldehyde Removal
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent (like DCM or diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 2-5 minutes to ensure the reaction goes to completion.[7]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct.[7]
-
Washing: Wash the organic layer with water and then brine to remove any residual bisulfite or water-soluble impurities.
-
Final Workup: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield your purified product, now free of the starting aldehyde.
Caption: Workflow for removing a residual aldehyde using a bisulfite wash.
Note: If you need to recover the aldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., NaOH) to reverse the reaction and regenerate the aldehyde, which can then be extracted.[5][8]
Q4: My reaction may have produced 4-Bromo-2-ethoxybenzoic acid via over-oxidation. How do I remove this?
An acidic impurity like a carboxylic acid is easily removed with a mild base wash.
-
Procedure: During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a sodium carboxylate salt. This salt is ionic and will partition into the aqueous layer, effectively removing it from your organic product.
-
Caution: Perform this wash carefully, as the reaction produces CO₂ gas, which can build up pressure in the separatory funnel. Vent the funnel frequently. Avoid using strong bases like NaOH, as they can sometimes cause unwanted side reactions or emulsions.
Q5: I suspect dehalogenation (loss of the bromine atom) has occurred. How does this impact my workup, and can the byproduct be removed?
Dehalogenation is a common side reaction, especially in cross-coupling or reduction reactions, leading to 2-ethoxybenzaldehyde as a byproduct.[9] While preventing this is a matter of reaction optimization (e.g., using weaker bases, anhydrous conditions), the workup must address the resulting impurity.[9]
The physical properties of 2-ethoxybenzaldehyde are very similar to your starting material, making separation by simple extraction difficult.
-
Bisulfite Wash: The bisulfite wash described in Q3 is effective here, as it will remove both this compound and the dehalogenated 2-ethoxybenzaldehyde. This is useful if your desired product is not an aldehyde.
-
Chromatography: If your desired product is the aldehyde and it is contaminated with the dehalogenated version, purification will almost certainly require column chromatography. The difference in polarity due to the bromine atom is usually sufficient to allow for separation on silica gel.
Section 3: Common Workup Problems & Solutions
Q6: I have a persistent emulsion during extraction that won't separate. What should I do?
Emulsions are a common frustration. Here is a tiered approach to breaking them:
-
Be Patient: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, time is all that is needed.
-
Add Brine: Add a significant amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force phase separation.
-
Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.
-
Filter: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Change Solvent: Add a small amount of a different solvent to change the overall polarity of the organic phase (e.g., add some hexanes to an ethyl acetate extraction).
Q7: A solid has precipitated and is stuck between the two layers. What is it?
This is often encountered when performing a bisulfite wash on highly non-polar aldehydes.[5] The aldehyde-bisulfite adduct may not be sufficiently soluble in either the organic or the aqueous layer, causing it to crash out at the interface.[5]
-
Solution: Do not discard the solid. Filter the entire biphasic mixture through a Büchner funnel to collect the solid precipitate. Then, separate the layers of the filtrate as usual. The collected solid is your aldehyde adduct, which can be treated separately if you need to recover the aldehyde.[5]
Sources
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected Products in Reactions with 4-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethoxybenzaldehyde. This guide is designed to provide in-depth troubleshooting for the identification of unexpected products in your reactions. As an experienced application scientist, I will walk you through potential side reactions, their mechanisms, and proven strategies to mitigate them, ensuring the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I performed a reaction expecting a single product from this compound, but my analysis shows multiple spots on TLC and complex NMR spectra. What are the likely unexpected products?
When working with this compound, particularly under basic or oxidative/reductive conditions, you may encounter several unexpected products. The primary culprits are often the result of disproportionation, oxidation, reduction, or cleavage of the ethoxy group. The most common unexpected products include:
-
4-Bromo-2-ethoxybenzoic acid: The product of oxidation of the aldehyde.
-
(4-Bromo-2-ethoxyphenyl)methanol: The product of reduction of the aldehyde.
-
4-Bromo-2-hydroxybenzaldehyde: The product of O-de-ethylation.
The formation of the benzoic acid and the alcohol can occur simultaneously in what is known as the Cannizzaro reaction, especially in the presence of a strong base.[1][2][3]
Q2: What is the Cannizzaro reaction and why is it happening with my substrate?
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[2] this compound lacks alpha-hydrogens, making it susceptible to this reaction in the presence of a strong base (e.g., NaOH, KOH).
The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule, leading to one oxidized and one reduced product.[2][3]
Troubleshooting Guide: Identifying and Mitigating Unexpected Products
This section provides a structured approach to identifying the source of unexpected products and offers actionable solutions to steer your reaction toward the desired outcome.
Issue 1: Formation of 4-Bromo-2-ethoxybenzoic acid and (4-Bromo-2-ethoxyphenyl)methanol (Cannizzaro Reaction)
Symptoms:
-
Presence of two new spots on TLC, one more polar (alcohol) and one that may streak or remain at the baseline without acidic mobile phase additive (carboxylate salt).
-
¹H NMR signals corresponding to both the carboxylic acid (broad singlet >10 ppm) and the benzylic alcohol (singlet around 4.5 ppm).
-
A product yield of your desired compound that is significantly lower than expected, often approaching a maximum of 50% if the Cannizzaro reaction is the sole pathway.
Root Cause Analysis: The primary cause is the use of a strong base in the reaction mixture with a non-enolizable aldehyde. The concentration of the base also plays a crucial role; higher concentrations favor the Cannizzaro reaction.[2]
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Use a Weaker Base | Substitute strong bases like NaOH or KOH with milder bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). | Weaker bases are less likely to initiate the nucleophilic attack on the aldehyde carbonyl that is the first step of the Cannizzaro reaction. |
| Lower Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or room temperature) if the desired transformation allows. | The Cannizzaro reaction, like many side reactions, is often accelerated at higher temperatures. |
| Control Stoichiometry of Base | Use a stoichiometric amount of base rather than a large excess. | Minimizing the concentration of the hydroxide ion will disfavor the initial nucleophilic attack. |
| Protect the Aldehyde | If the subsequent reaction conditions are compatible, consider protecting the aldehyde as an acetal. | This removes the electrophilic carbonyl from the reaction, preventing the Cannizzaro reaction. The aldehyde can be deprotected in a later step. |
Experimental Workflow for Mitigation:
Caption: Simplified pathway for acid-catalyzed O-de-ethylation.
References
- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Wikipedia. Cannizzaro reaction.
- SATHEE. Cannizzaro Reaction Mechanism.
- Tandem Reactions: Synthesis of Substituted Benzaldehydes. East Tennessee State University.
- Chemistry Steps. Cannizzaro Reaction.
- Science Primary Literature. The Cannizzaro Reaction.
- Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles.
- PubChem. 4-(2-Bromoethoxy)Benzaldehyde.
- ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- qualitas1998.net. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- Chemguide. reduction of aldehydes and ketones.
- Wiley Online Library. Electrocatalytic Oxidative Transformation of Organic Acids for Carbon–Heteroatom and Sulfur–Heteroatom Bond Formation.
- RSC Publishing. Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4].
- AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier.
- Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.
- Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones.
- Organic Chemistry Portal. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- PubChem. 4-Bromo-2-hydroxybenzaldehyde.
- PubChem. 4-Bromo-2-ethylbenzaldehyde.
- SpringerLink. The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles.
- ResearchGate. (PDF) A NEW METHOD FOR PREPARATION OF ALCOHOLS BY THE ELECTRO CHEMICAL REDUCTION OF ALDEHYDES +.
- Reddit. Selective O-debenzylation in presence of allylic group?.
- YouTube. Ketone and Aldehyde Reduction to Alcohols.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-2-ethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient scale-up process.
Overview of Synthetic Strategies
The synthesis of this compound typically involves two key transformations: the ethoxylation of a suitable phenol precursor and the introduction of a formyl group (formylation). The order of these steps can vary, influencing the overall efficiency and impurity profile of the synthesis. A common and effective approach is the Vilsmeier-Haack formylation of 3-bromo-1-ethoxybenzene. This method is generally high-yielding and utilizes readily available reagents.[1][2][3][4]
An alternative strategy involves the ethylation of 4-bromo-2-hydroxybenzaldehyde. However, this route can be complicated by the potential for O-alkylation at the phenolic hydroxyl group, which may require specific catalysts or reaction conditions to achieve high selectivity.[5]
This guide will focus on troubleshooting the scale-up of the Vilsmeier-Haack approach, as it is a prevalent and scalable method.
Troubleshooting Guide: Scaling Up the Vilsmeier-Haack Synthesis
This section addresses specific issues that may arise during the scale-up of the this compound synthesis via the Vilsmeier-Haack reaction.
Question 1: My reaction is sluggish or incomplete, resulting in low conversion of the starting material (3-bromo-1-ethoxybenzene). What are the potential causes and solutions?
Answer:
Several factors can contribute to an incomplete reaction during a Vilsmeier-Haack formylation, especially during scale-up.
-
Insufficient Vilsmeier Reagent Formation: The Vilsmeier reagent is formed in situ from a phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1][2] On a larger scale, inefficient mixing or localized temperature fluctuations can hinder the complete formation of this electrophilic species.
-
Solution: Ensure vigorous and efficient stirring throughout the addition of POCl₃ to DMF. Maintain the recommended low temperature (typically 0-10 °C) during this exothermic step to prevent reagent degradation. Consider a slower addition rate on a larger scale to allow for effective heat dissipation.
-
-
Low Reactivity of the Aromatic Substrate: While 3-bromo-1-ethoxybenzene is activated towards electrophilic aromatic substitution by the ethoxy group, impurities in the starting material can inhibit the reaction.
-
Solution: Verify the purity of your 3-bromo-1-ethoxybenzene using appropriate analytical techniques (e.g., GC-MS, NMR). Impurities could be residual starting materials from its own synthesis or degradation products. Purification of the starting material via distillation or chromatography may be necessary.
-
-
Inadequate Reaction Temperature or Time: The formylation step itself requires a specific temperature range to proceed at an optimal rate.
-
Solution: After the addition of the aromatic substrate, slowly warm the reaction mixture to the temperature specified in your protocol (often room temperature or slightly elevated). Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a modest increase in temperature or an extended reaction time may be required. However, be cautious, as excessive heat can lead to side reactions.
-
Question 2: I am observing the formation of significant byproducts, leading to a complex purification process and lower yield of the desired this compound. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation is a common challenge when scaling up reactions. In the Vilsmeier-Haack synthesis of this compound, you might encounter:
-
Isomeric Products: Although the ethoxy group is an ortho-, para-director, some formylation at the 6-position (ortho to the ethoxy group and meta to the bromine) can occur, leading to the formation of 2-bromo-4-ethoxybenzaldehyde.
-
Solution: Precise temperature control is crucial. Running the reaction at the lower end of the recommended temperature range can enhance regioselectivity. The choice of solvent can also play a role; in some cases, using a less polar solvent might improve selectivity.
-
-
Di-formylated Products: Although less common with deactivated rings, under harsh conditions, a second formylation could potentially occur.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent. A large excess should be avoided. Careful monitoring of the reaction progress will help to quench the reaction once the starting material is consumed, preventing over-reaction.
-
-
Products from Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is then hydrolyzed to the aldehyde during aqueous workup.[1][2]
-
Solution: Ensure the hydrolysis step is complete by adding a sufficient amount of water or an aqueous base (like sodium acetate or sodium bicarbonate) and allowing adequate time for the conversion. The pH of the aqueous solution during workup should be carefully controlled.
-
Question 3: The work-up and purification of my large-scale reaction are proving difficult. I'm experiencing emulsion formation and difficulty in isolating the pure product. What are some best practices for scale-up work-up?
Answer:
Work-up and purification are critical steps that often require significant adjustments during scale-up.
-
Emulsion Formation: The presence of DMF and salts can lead to the formation of stable emulsions during the aqueous work-up.
-
Solution: The addition of a saturated brine solution can help to break emulsions by increasing the ionic strength of the aqueous phase. If emulsions persist, a filtration step through a pad of celite may be effective. For very large scales, a continuous liquid-liquid extraction setup can be more efficient than a traditional separatory funnel.
-
-
Product Isolation and Purification: this compound is a solid at room temperature. Crystallization is the preferred method for purification on a large scale.
-
Solution: A systematic approach to finding the optimal crystallization solvent or solvent system is recommended. Start with small-scale trials using various solvents (e.g., heptane, ethanol/water, isopropanol). Once a suitable solvent is identified, the cooling rate and agitation during crystallization should be carefully controlled to obtain a product with high purity and good filterability.[6][7] Washing the filtered solid with a cold, fresh portion of the crystallization solvent will help to remove residual impurities.[8]
-
Experimental Workflow: Vilsmeier-Haack Formylation
Below is a generalized, step-by-step protocol for the synthesis of this compound.
dot
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this synthesis?
A1: The Vilsmeier-Haack reaction involves corrosive and reactive reagents. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. On a larger scale, careful consideration of exotherm management is critical to prevent runaway reactions. An ice bath or a reactor with cooling capabilities should be readily available.
Q2: How can I monitor the progress of the reaction effectively on a large scale?
A2: Taking representative samples from a large reactor can be challenging. It is important to ensure good mixing before sampling. Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) are preferred. A calibrated HPLC method can provide accurate information on the consumption of starting material and the formation of the product.
Q3: Can I use other formylating agents instead of the Vilsmeier reagent?
A3: While the Vilsmeier-Haack reaction is a common method for formylation, other reagents can be used. For example, the Duff reaction or the Reimer-Tiemann reaction can introduce a formyl group onto an activated aromatic ring. However, these methods may have different regioselectivity and may not be as high-yielding or scalable as the Vilsmeier-Haack reaction for this specific substrate.
Q4: What is the typical yield I can expect when scaling up this synthesis?
A4: With an optimized process, the Vilsmeier-Haack synthesis of this compound can achieve yields in the range of 70-90%. However, the actual yield will depend on the purity of the starting materials, the efficiency of the reaction, and the effectiveness of the work-up and purification steps. A small-scale optimization study is always recommended before proceeding to a large-scale campaign.
Quantitative Data Summary
| Parameter | Recommended Range (Lab Scale) | Considerations for Scale-Up |
| Reagent Stoichiometry | ||
| 3-Bromo-1-ethoxybenzene | 1.0 eq | Ensure high purity. |
| POCl₃ | 1.1 - 1.5 eq | Excess can be reduced on scale-up with efficient mixing. |
| DMF | 3.0 - 5.0 eq (or as solvent) | Ensure anhydrous conditions. |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0 - 10 °C | Efficient heat removal is critical. |
| Formylation Temperature | 25 - 50 °C | Monitor for exotherms; gradual heating is key. |
| Reaction Time | 2 - 12 hours | Monitor by HPLC/TLC to determine endpoint. |
| Work-up and Purification | ||
| Hydrolysis | Aqueous NaHCO₃ or H₂O | Control pH to avoid side reactions. |
| Extraction Solvent | Dichloromethane, Ethyl Acetate | Consider solvent recovery for large volumes. |
| Purification Method | Crystallization (e.g., from ethanol/water or heptane) | Optimize solvent and cooling profile for crystal size and purity. |
References
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Wikipedia. (2023, October 29). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- XMB. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
- Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles.
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
stability of 4-Bromo-2-ethoxybenzaldehyde under acidic or basic conditions
<Technical Support Center: 4-Bromo-2-ethoxybenzaldehyde >
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Core Stability Considerations
Chemical Structure and Properties:
This compound is a substituted aromatic aldehyde. Its reactivity is primarily dictated by the interplay of three key functional groups: the aldehyde, the ethoxy group, and the bromine atom. Understanding their electronic effects is crucial for predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C9H9BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 67-71 °C |
General Handling and Storage
To ensure the long-term stability of this compound, proper storage is paramount. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3] It is also recommended to store it under an inert atmosphere, as it can be air and light sensitive.[2][4]
Section 2: Stability Under Basic Conditions
A primary concern when working with this compound is its potential for degradation under basic conditions. The key reaction to be aware of is the Cannizzaro reaction.
Frequently Asked Questions (FAQs): Basic Conditions
Q1: My reaction in the presence of a strong base is showing unexpected byproducts. What could be happening?
A1: You are likely observing the results of a Cannizzaro reaction. This is a characteristic reaction of aldehydes that lack alpha-hydrogens, such as this compound, when exposed to a strong base.[5][6] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-Bromo-2-ethoxybenzyl alcohol), while another is oxidized to the carboxylic acid (4-Bromo-2-ethoxybenzoic acid).[5][7]
Q2: How can I minimize or prevent the Cannizzaro reaction?
A2: To circumvent the Cannizzaro reaction, consider the following strategies:
-
Use of a non-nucleophilic base: If the base is only required as a proton scavenger, a sterically hindered, non-nucleophilic base can be a suitable alternative.
-
Temperature control: Running the reaction at lower temperatures can help to reduce the rate of the Cannizzaro reaction.
-
Crossed Cannizzaro reaction: If the reaction conditions necessitate a strong base, a "sacrificial" aldehyde, such as formaldehyde, can be introduced. Formaldehyde is more readily oxidized, thus preserving your target molecule.[7]
Troubleshooting Guide: Basic Condition Instability
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product with formation of alcohol and carboxylic acid byproducts. | Cannizzaro reaction due to the presence of a strong base. | - Use a milder, non-nucleophilic base if possible.- Lower the reaction temperature.- Consider a crossed Cannizzaro approach with formaldehyde. |
| Reaction mixture turns dark or shows signs of polymerization. | The aldehyde may be undergoing other base-catalyzed side reactions. | - Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.- Use purified reagents and solvents. |
Experimental Workflow: Assessing Stability in Basic Conditions
Caption: Workflow for assessing base stability.
Section 3: Stability Under Acidic Conditions
While generally more stable under acidic conditions compared to basic ones, there are still potential degradation pathways to consider.
Frequently Asked Questions (FAQs): Acidic Conditions
Q1: Can the ethoxy group be cleaved under acidic conditions?
A1: Yes, ether cleavage is a possibility, especially in the presence of strong acids like HBr or HI at elevated temperatures. This would result in the formation of 4-bromo-2-hydroxybenzaldehyde. However, under milder acidic conditions, the ethoxy group is generally stable.
Q2: Are there any other potential side reactions I should be aware of?
A2: In the presence of a strong acid and a nucleophile, the aldehyde group can be protonated, making it more susceptible to nucleophilic attack. This could lead to the formation of acetals if an alcohol is present as a solvent or reagent.
Troubleshooting Guide: Acidic Condition Instability
| Issue | Potential Cause | Recommended Action |
| Formation of a more polar byproduct identified as 4-bromo-2-hydroxybenzaldehyde. | Acid-catalyzed cleavage of the ethoxy group. | - Use a less harsh acid or a lower reaction temperature.- Avoid the use of strong hydrohalic acids (HBr, HI). |
| Appearance of a less polar byproduct, potentially an acetal. | Reaction of the aldehyde with an alcohol solvent or reagent. | - Use a non-alcoholic solvent if possible.- If an alcohol is required, consider using a milder acid catalyst. |
Experimental Workflow: Assessing Stability in Acidic Conditions
Caption: Workflow for assessing acid stability.
Section 4: General Purity and Degradation Analysis
Proactive monitoring of purity is essential for reliable experimental outcomes.
Recommended Analytical Techniques
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative assessment of reaction progress and purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of minor impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown byproducts and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the starting material and any isolated impurities. |
Section 5: References
-
Apollo Scientific. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde Safety Data Sheet.
-
ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Ethoxybenzaldehyde.
-
BYJU'S. (n.d.). Organic Chemistry – Specific Name Reactions.
-
Central Drug House. (n.d.). 4-Bromo Benzaldehyde Material Safety Data Sheet.
-
Wikipedia. (2023). Cannizzaro reaction.
-
ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzaldehyde Safety Data Sheet.
-
The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
-
MDPI. (2020). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
-
Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
Chemistry Steps. (n.d.). Cannizzaro Reaction.
-
Scirp. (2014). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
-
The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction.
-
BenchChem. (2025). Personal protective equipment for handling 4-Bromo-2-hydroxybenzaldehyde.
-
Sigma-Aldrich. (2025). Aldrich 173606 Safety Data Sheet.
-
Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Edubirdie. (n.d.). Lab 4 (Cannizaro Reaction).
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed.
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2,5-dimethoxybenzaldehyde.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.
-
ResearchGate. (2017). Degradation Pathway.
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
-
Frontiers. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation.
-
TCI America. (n.d.). 3-Bromo-4-ethoxybenzaldehyde.
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde.
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxybenzaldehyde 97.
-
MedChemExpress. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent.
-
PubChem. (n.d.). 4-(2-Bromoethoxy)Benzaldehyde.
-
BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde.
-
PubChem. (n.d.). 4-Bromo-2-ethylbenzaldehyde.
-
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
-
PubChem. (n.d.). 4-Bromo-2-methoxybenzaldehyde.
-
Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
-
ScienceDirect. (2025). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles.
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
-
BLD Pharm. (n.d.). 43192-33-2|4-Bromo-2-methoxybenzaldehyde.
-
Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). This compound.
-
BenchChem. (2025). Navigating the Safety Profile of 4-Bromo-2-hydroxybenzaldehyde: An In-depth Technical Guide.
-
Fisher Scientific. (n.d.). 3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America™.
Sources
- 1. 4-Bromo-2-ethylbenzaldehyde | C9H9BrO | CID 53256793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. snscourseware.org [snscourseware.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Aldol Condensation
Introduction: The Enduring Significance of the Aldol Condensation
The aldol condensation stands as a cornerstone reaction in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds—a fundamental process in the construction of complex molecular architectures. A synthetically powerful variant of this reaction is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde and its derivatives.[1][2] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, known as chalcones, which serve as crucial precursors for a wide array of biologically active compounds, including flavonoids.
For researchers in drug development and synthetic chemistry, a nuanced understanding of the factors governing the reactivity of the aldehyde component is paramount for optimizing reaction yields and designing efficient synthetic pathways. This guide provides an in-depth comparative analysis of the reactivity of various substituted benzaldehydes in the base-catalyzed aldol condensation. We will explore the electronic effects of substituents on the benzaldehyde ring, present supporting experimental data, detail a robust experimental protocol, and provide mechanistic insights to empower your synthetic strategies.
The Decisive Role of Substituents: Electronic Effects on Carbonyl Electrophilicity
The rate and efficiency of the aldol condensation are profoundly influenced by the electronic nature of the substituents on the aromatic ring of the benzaldehyde. The core principle lies in the electrophilicity of the carbonyl carbon. This carbon atom bears a partial positive charge and is the site of nucleophilic attack by the enolate formed from the ketone partner (e.g., acetone or acetophenone).
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, enhance the reactivity of the benzaldehyde. By inductive and/or resonance effects, EWGs increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. This leads to an accelerated reaction rate and often higher yields.
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, decrease the reactivity of the benzaldehyde. These groups diminish the partial positive charge on the carbonyl carbon, rendering it less electrophilic. Consequently, the reaction rate is retarded, and lower yields may be observed under identical reaction conditions.
This relationship between substituent electronic properties and reaction rates is quantitatively described by the Hammett equation, which provides a linear free-energy relationship for many reactions of substituted benzene derivatives.[3][4] A positive reaction constant (ρ) in a Hammett plot for the aldol condensation indicates that the reaction is accelerated by electron-withdrawing groups, a finding that has been experimentally validated.[5]
Visualizing the Mechanism and Electronic Influence
To better understand the reaction dynamics, the following diagrams illustrate the base-catalyzed aldol condensation mechanism and the electronic impact of substituents.
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Influence of EWGs and EDGs on carbonyl electrophilicity and reactivity.
Comparative Performance Data: Synthesis of Chalcones
The most direct way to assess the reactivity of substituted benzaldehydes is to compare the product yields obtained under standardized reaction conditions. The following table summarizes the yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone, a common enolizable partner.
| Substituted Benzaldehyde | Substituent (Position) | Electronic Effect | Yield (%) |
| 4-Nitrobenzaldehyde | -NO₂ (para) | Strong EWG | 98 |
| 3-Nitrobenzaldehyde | -NO₂ (meta) | Strong EWG | 95 |
| 4-Chlorobenzaldehyde | -Cl (para) | EWG (Inductive) | 92 |
| Benzaldehyde | -H (unsubstituted) | Neutral | 88 |
| 4-Methylbenzaldehyde | -CH₃ (para) | EDG | 85 |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | Strong EDG | 82 |
Data compiled from various sources performing solvent-free Claisen-Schmidt reactions with acetophenone and solid NaOH catalyst. Yields are representative and can vary with specific reaction conditions.
As the data clearly illustrates, benzaldehydes bearing strong electron-withdrawing groups, such as the nitro group, provide the highest yields, confirming their enhanced reactivity. The unsubstituted benzaldehyde serves as a baseline. As we move to electron-donating groups like methyl and methoxy, a discernible trend of decreasing yields is observed, consistent with the principle of reduced carbonyl electrophilicity.
Experimental Protocol: A Model Claisen-Schmidt Condensation
This protocol details a reliable and reproducible method for the synthesis of chalcones via a solvent-free Claisen-Schmidt condensation, which is both efficient and environmentally conscious.
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Sodium Hydroxide (NaOH), solid (0.2 mmol)
-
Mortar and Pestle
-
Ethanol (for recrystallization)
-
Deionized Water
Workflow Diagram:
Caption: Workflow for the solvent-free synthesis of chalcones.
Step-by-Step Procedure:
-
Reagent Combination: In a clean, dry mortar, combine the substituted benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), and solid sodium hydroxide (0.2 mmol).
-
Grinding and Reaction: Using a pestle, grind the mixture vigorously at room temperature. The reaction is typically initiated by the physical grinding, and the mixture will often turn into a paste and then solidify as the product forms. Continue grinding for 5-10 minutes. The progress can be monitored by the change in physical state and color.[6]
-
Workup and Washing: Once the reaction appears complete (the mixture has solidified), add approximately 10-15 mL of cold deionized water to the mortar. Break up the solid mass and triturate it with the water to wash away the sodium hydroxide catalyst and any water-soluble impurities.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Continue to wash the solid on the filter paper with several small portions of cold deionized water until the filtrate is neutral.
-
Purification: Transfer the crude product to a small Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the precipitation of the purified chalcone crystals.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to dry completely.
-
Analysis: Determine the mass and calculate the percent yield of the purified product. Characterize the compound by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.
Conclusion and Outlook
The electronic properties of substituents on the benzaldehyde ring are a primary determinant of reactivity in the aldol condensation. Electron-withdrawing groups significantly enhance the reaction rate and yield by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. This predictable trend allows chemists to rationally select substrates and reaction conditions to optimize the synthesis of chalcones and other valuable α,β-unsaturated ketones. The provided solvent-free protocol offers an efficient, high-yielding, and environmentally benign method for conducting these important transformations, making it a valuable tool for both academic research and industrial drug development.
References
- Claisen, L.; Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft, 14(1): 2460–2468. [Link]
- Zang, H., et al. (2010). Solvent-free synthesis of 20 chalcones was carried out by grinding the benzaldehyde and the acetophenone in the presence of solid sodium hydroxide.
- Saylam, A. (2011). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Journal of the Korean Chemical Society, 55(3), 441-445. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
- PraxiLabs.
- LibreTexts Chemistry. (2024).
- Donaire-Arias, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(21), 7576. [Link]
Sources
A Comparative Guide to the Influence of Ethoxy vs. Methoxy Groups on Benzaldehyde Reactivity
This guide provides an in-depth technical comparison of how para-substitution with ethoxy and methoxy groups influences the chemical reactivity of the benzaldehyde scaffold. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explore the underlying electronic and steric principles. We will dissect the causality behind these effects and provide a framework for experimental validation, enabling a more predictive approach to chemical synthesis and molecular design.
Part 1: The Fundamental Drivers of Reactivity: Electronic and Steric Effects
The reactivity of the aldehyde functional group in a substituted benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects.
Electronic Effects: A Tale of Two Opposing Forces
Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups exert a dual electronic influence on the benzene ring:
-
Inductive Effect (-I): Oxygen is a highly electronegative atom. It pulls electron density away from the aromatic ring through the sigma (σ) bond.[2] This is an electron-withdrawing effect.
-
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[2] This is a powerful electron-donating effect, particularly when the substituent is in the para or ortho position.
For alkoxy groups at the para position, the resonance effect (+R) significantly outweighs the inductive effect (-I).[2] The net result is that both methoxy and ethoxy groups are considered electron-donating groups (EDGs) that increase the electron density of the aromatic ring.[1][3] This donation of electron density extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon.[3] Consequently, the aldehyde becomes less electrophilic and thus less reactive toward nucleophiles compared to unsubstituted benzaldehyde.[1][4][5]
The electronic difference between a para-methoxy and a para-ethoxy group is minimal. The key resonance donation comes from the oxygen atom directly attached to the ring, an identical feature in both substituents.[3]
Steric Effects: The Impact of Size
The most significant difference between the methoxy and ethoxy groups is their physical size, or steric bulk. The ethoxy group, with its additional methyl moiety, is considerably larger than the methoxy group.[3] This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate.[6] While this effect is generally less dominant than the electronic effect in para-substituted systems, it can become a differentiating factor in kinetically controlled reactions.
Caption: Electronic and steric influences of alkoxy groups on benzaldehyde.
Part 2: Experimental Validation via Kinetic Analysis
To quantify the difference in reactivity, a kinetic study of a reaction sensitive to the electrophilicity of the carbonyl carbon is required. The Wittig reaction is an ideal choice. It involves the reaction of an aldehyde with a phosphorus ylide to form an alkene and triphenylphosphine oxide.[7] The rate-determining step is often the initial nucleophilic attack of the ylide on the carbonyl carbon.[8] Therefore, electron-donating groups on the benzaldehyde are known to decrease the reaction rate.[1][8]
Comparative Experimental Protocol: Wittig Reaction Kinetics
This protocol outlines a method to compare the reaction rates of benzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde with a colored phosphorus ylide, allowing for spectrophotometric monitoring.
Objective: To determine the relative rate constants for the Wittig reaction of three benzaldehyde derivatives.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or a strong base like Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
4-Methoxybenzaldehyde
-
4-Ethoxybenzaldehyde
-
UV-Vis Spectrophotometer
Methodology:
-
Ylide Preparation (Standardized):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add one equivalent of a strong base (e.g., NaH). The formation of the deep red or orange ylide indicates a successful reaction.[1]
-
Stir the solution at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation.
-
Dilute this stock solution to a precise concentration (e.g., 0.01 M) with anhydrous THF for use in kinetic runs.
-
-
Kinetic Run (Repeated for each aldehyde):
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the ylide (typically in the visible region, to be determined experimentally).
-
Place a known volume of the standardized ylide solution into a cuvette and place it in the spectrophotometer.
-
Inject a solution of the aldehyde (a 10-fold excess to ensure pseudo-first-order kinetics) into the cuvette.
-
Immediately begin recording the absorbance over time. The disappearance of the ylide color will correspond to a decrease in absorbance.[9]
-
Continue data collection until the absorbance stabilizes (reaction completion).
-
-
Data Analysis:
-
For each run, plot the natural logarithm of the absorbance (ln[A]) versus time.
-
A linear plot indicates that the reaction is pseudo-first-order with respect to the ylide concentration.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the k' values obtained for benzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde.
-
Caption: Experimental workflow for kinetic analysis of Wittig reactions.
Part 3: Data Summary and Interpretation
The experimental protocol described would yield quantitative data on the relative reactivity of the aldehydes. The expected results are summarized below, based on established chemical principles.
| Compound | Substituent (-R) | Primary Electronic Effect | Relative Steric Bulk | Expected Relative Rate Constant (k/k₀) |
| Benzaldehyde | -H | None (Reference) | Reference | 1.00[1] |
| 4-Methoxybenzaldehyde | -OCH₃ | +R > -I (Net Donating) | Small | ~0.45[1] |
| 4-Ethoxybenzaldehyde | -OCH₂CH₃ | +R > -I (Net Donating) | Medium | < 0.45 |
Interpretation of Results:
-
Reduced Reactivity: Both 4-methoxybenzaldehyde and 4-ethoxybenzaldehyde are expected to react significantly slower than unsubstituted benzaldehyde. This confirms the dominant role of the electron-donating resonance effect (+R), which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1][8]
-
Methoxy vs. Ethoxy: The rate constant for 4-ethoxybenzaldehyde is predicted to be slightly lower than that for 4-methoxybenzaldehyde. With nearly identical electronic effects, this minor difference can be attributed to the greater steric hindrance of the larger ethoxy group.[3] This bulkier group can slightly impede the optimal trajectory of the incoming nucleophilic ylide, thus marginally slowing the reaction.
Conclusion
-
Dominant Electronic Effect: Both groups are net electron-donating due to a strong resonance effect (+R), which deactivates the aldehyde towards nucleophilic addition reactions compared to unsubstituted benzaldehyde.
-
Minor Steric Differentiation: The primary difference between the two is the greater steric bulk of the ethoxy group. This leads to a slight, but measurable, decrease in reactivity for 4-ethoxybenzaldehyde compared to 4-methoxybenzaldehyde in reactions sensitive to steric approach, such as the Wittig reaction.
For synthetic chemists and drug designers, this means that while both substituents can be used to electronically tune the reactivity of a benzaldehyde core in a similar manner, the ethoxy group offers a slightly greater steric presence that could be leveraged to influence selectivity or modulate interactions within a binding pocket.
References
- Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104.
- Zuman, P. (n.d.). POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE.
- Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. (1983). Journal of the Chemical Society, Perkin Transactions 2.
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2007).
- Melville, H. W. (1953). The kinetics of the oxidation of mixtures of benzaldehyde and n-decanal. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 218(1133), 163–175.
- Atolaiye, T. O., Uwagba, A. E., & Iyun, J. F. (2019). Kinetics of the Redox Reaction of Benzaldehyde and Dichromate Ions in Aqueous Acidic Medium. Journal of Applied Science and Environmental Management, 23(7), 1335.
- Bowden, K., & Williams, G. (1993). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. Journal of the Chemical Society, Perkin Transactions 2, (1), 77–81.
- The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (n.d.). SciELO.
- Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline.
- Various Authors. (2016). Why is an -OCH3 group more electron donating than a -CH3 group? Quora.
- Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.
- Hammett equation. (n.d.). Wikipedia.
- Unit 4: Free Energy Relationships. (n.d.).
- Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange.
- Substituted Benzaldehyde: Significance and symbolism. (2025).
- Scope of substituted benzaldehydes. (n.d.). ResearchGate.
- Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022). Chemistry LibreTexts.
- Cannizzaro Reaction Mechanism. (n.d.). BYJU'S.
- Hammett equation. (n.d.). chemeurope.com.
- Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- Cannizzaro reaction. (n.d.). Wikipedia.
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- Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
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A Comparative Guide to 4-Bromo-2-hydroxybenzaldehyde and 4-Bromo-2-ethoxybenzaldehyde for Synthetic Applications
In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted benzaldehydes, in particular, are versatile building blocks prized for their reactivity and utility in constructing complex molecular architectures. This guide provides an in-depth technical comparison of two structurally related yet functionally distinct reagents: 4-Bromo-2-hydroxybenzaldehyde and its ether derivative, 4-Bromo-2-ethoxybenzaldehyde.
This document is intended for researchers, chemists, and drug development professionals. It aims to provide a comprehensive analysis of the physicochemical properties, spectroscopic signatures, and comparative reactivity of these two compounds, supported by experimental data and established chemical principles. By understanding the nuanced differences imparted by the ortho-hydroxyl versus the ortho-ethoxy group, scientists can make more informed decisions in their synthetic designs.
Core Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
The seemingly minor difference between a hydroxyl and an ethoxy group at the C2 position results in notable changes in the physical and spectroscopic properties of the molecules. The presence of the phenolic proton in 4-Bromo-2-hydroxybenzaldehyde allows for intramolecular hydrogen bonding with the adjacent aldehyde, influencing its melting point, solubility, and spectral characteristics.
Physicochemical Data
The table below summarizes the key physicochemical properties of both compounds. The data for 4-Bromo-2-hydroxybenzaldehyde is well-established, while the data for this compound is based on available information and predictions from closely related structures.
| Property | 4-Bromo-2-hydroxybenzaldehyde | This compound |
| CAS Number | 22532-62-3[1] | 1094546-99-2[2] |
| Molecular Formula | C₇H₅BrO₂[1] | C₉H₉BrO₂ |
| Molecular Weight | 201.02 g/mol [1] | 229.07 g/mol [3] |
| Appearance | White to pale yellow solid[1] | Predicted to be a solid or oil |
| Melting Point | 50-54 °C[1] | Predicted to be higher than the methoxy analog (67-71 °C) |
| Boiling Point | 256.2 °C at 760 mmHg[1] | Predicted to be higher than the hydroxy analog |
| Solubility | Soluble in methanol[1] | Soluble in common organic solvents |
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental for the identification and characterization of organic compounds. The key differences in the NMR, IR, and Mass Spectra of the two title compounds are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum of 4-Bromo-2-hydroxybenzaldehyde is characterized by a downfield singlet for the aldehydic proton (~9.8 ppm), a broad singlet for the phenolic hydroxyl proton (~11.0 ppm), and a distinct splitting pattern for the three aromatic protons.[4] The intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can influence the chemical shift of both protons.
For This compound , the ¹H NMR spectrum would lack the phenolic proton signal and instead show characteristic signals for the ethoxy group: a quartet around 4.1 ppm (for the -OCH₂-) and a triplet around 1.4 ppm (for the -CH₃). The chemical shift of the aldehydic proton is expected to be slightly different due to the change in the electronic environment.
Infrared (IR) Spectroscopy:
The IR spectrum of 4-Bromo-2-hydroxybenzaldehyde displays a broad O-H stretching band in the region of 3200-3400 cm⁻¹, characteristic of a hydroxyl group. A sharp C=O stretching band for the aldehyde is observed around 1650-1680 cm⁻¹.
In contrast, the IR spectrum of This compound would be devoid of the broad O-H stretch. It would, however, exhibit C-O-C stretching bands for the ether linkage, typically in the 1250-1000 cm⁻¹ region, in addition to the characteristic C=O stretch of the aldehyde.
Mass Spectrometry (MS):
Both compounds will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1] The fragmentation patterns will differ based on the ortho substituent. 4-Bromo-2-hydroxybenzaldehyde may show fragmentation involving the loss of the hydroxyl and aldehyde groups. This compound is expected to show fragmentation corresponding to the loss of the ethoxy group or parts thereof.
Synthesis and Reactivity: A Tale of Two Functional Groups
The divergent reactivity of 4-Bromo-2-hydroxybenzaldehyde and this compound stems from the electronic and steric differences between the hydroxyl and ethoxy groups.
Synthetic Pathways
4-Bromo-2-hydroxybenzaldehyde is commonly synthesized via the ortho-formylation of 4-bromophenol using the Reimer-Tiemann reaction.[1] This method involves the reaction of 4-bromophenol with chloroform in the presence of a strong base.
This compound is most logically prepared from 4-Bromo-2-hydroxybenzaldehyde through a Williamson ether synthesis.[5][6] This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
Comparative Reactivity
The electronic nature of the ortho substituent profoundly influences the reactivity of the aromatic ring and the aldehyde functionality.
-
Electrophilic Aromatic Substitution: The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group due to its significant +M (mesomeric) effect, which outweighs its -I (inductive) effect.[7][8] The ethoxy group (-OC₂H₅) is also an activating, ortho-, para-director, but it is generally considered to be slightly less activating than the hydroxyl group.[9][10] This is attributed to potential steric hindrance and subtle electronic effects of the ethyl group.[9] Therefore, the aromatic ring of 4-Bromo-2-hydroxybenzaldehyde is expected to be more susceptible to electrophilic attack than that of this compound.
-
Nucleophilic Attack on the Aldehyde: The electrophilicity of the aldehyde's carbonyl carbon is modulated by the ortho substituent. The hydroxyl group in 4-Bromo-2-hydroxybenzaldehyde can form an intramolecular hydrogen bond with the carbonyl oxygen, which can slightly decrease the electrophilicity of the carbonyl carbon compared to a non-hydrogen-bonded aldehyde.[4] The ethoxy group, lacking this hydrogen bonding capability, exerts a primarily electronic effect.
-
Acidity of the Phenolic Proton: The phenolic proton of 4-Bromo-2-hydroxybenzaldehyde is acidic and can be readily removed by a base. This allows for facile derivatization at the oxygen atom, as demonstrated in the Williamson ether synthesis. This reactivity is absent in this compound.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of both compounds.
Synthesis of 4-Bromo-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
Materials:
-
4-bromophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-bromophenol (1 equivalent) in an aqueous solution of NaOH (4 equivalents).
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform (1.5 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, continue to stir the mixture at 60-70°C for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the solution is acidic to litmus paper.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Bromo-2-hydroxybenzaldehyde.[1]
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Bromo-2-hydroxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (C₂H₅I) or diethyl sulfate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-Bromo-2-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.[11]
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development and Organic Synthesis
Both compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
4-Bromo-2-hydroxybenzaldehyde serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its derivatives have been investigated for their potential antimicrobial and anticancer activities.[1] The presence of the phenolic hydroxyl group allows for its use in the synthesis of Schiff bases and as a ligand for metal complexes.
This compound , as a protected derivative of the hydroxybenzaldehyde, is useful in multi-step syntheses where the phenolic hydroxyl group needs to be masked to prevent unwanted side reactions. The ethoxy group can be stable under various reaction conditions and can be cleaved if necessary in later synthetic steps.
Conclusion
The choice between 4-Bromo-2-hydroxybenzaldehyde and this compound is contingent upon the specific requirements of the synthetic strategy. 4-Bromo-2-hydroxybenzaldehyde offers a reactive phenolic hydroxyl group that can be exploited for further functionalization and imparts higher reactivity to the aromatic ring towards electrophilic substitution. In contrast, this compound provides a protected hydroxyl group, which is advantageous in complex syntheses requiring selective transformations at other positions of the molecule. A thorough understanding of their distinct properties and reactivity profiles, as detailed in this guide, is essential for the rational design and successful execution of synthetic routes in modern chemical research.
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A Senior Application Scientist's Guide to the Validation of HPLC Analytical Methods for 4-Bromo-2-ethoxybenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Analytical Validation
4-Bromo-2-ethoxybenzaldehyde is a key substituted benzaldehyde intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Its purity and concentration are critical parameters that directly influence reaction yield, impurity profiles, and the final product's safety and efficacy. Consequently, a robust and reliable analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance.
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose due to its high resolution, sensitivity, and specificity. However, the generation of data from an HPLC system is only credible if the method itself is validated. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1]
This guide provides a comprehensive framework for the development and validation of a reverse-phase HPLC (RP-HPLC) method for this compound. It explains the causality behind experimental choices and protocols, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, it objectively compares the HPLC method with alternative analytical techniques, offering a decision-making framework for selecting the most appropriate method for a given analytical challenge.
Part 1: Proposed HPLC Method Development for this compound
A literature search reveals no standardized, validated HPLC method specifically for this compound. Therefore, a logical method must be developed based on the analyte's physicochemical properties and established chromatographic principles.
Analyte Characteristics:
-
Structure: Aromatic aldehyde with bromo and ethoxy substitutions.
-
Polarity: Moderately nonpolar, making it an ideal candidate for reverse-phase chromatography.
-
Chromophore: The benzene ring and carbonyl group constitute a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry. A wavelength of approximately 260 nm is a logical starting point for detection, based on the UV spectra of similar benzaldehydes.[4]
Proposed Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard, reliable instrumentation for this type of analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately nonpolar aromatic compounds. This standard column dimension offers a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common, effective mobile phase for reverse-phase chromatography. The ratio can be adjusted to optimize the retention time (increasing acetonitrile will decrease retention). |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Detection | UV at 260 nm | Provides high sensitivity for the aromatic aldehyde chromophore. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (60:40, v/v) | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Part 2: A Framework for Method Validation Based on ICH Q2(R1)
Once the method is developed and system suitability is established, it must be validated to prove its reliability for the intended application. The validation process follows the ICH Q2(R1) guideline, which outlines the necessary performance characteristics to be investigated.[2][5]
Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).
Experimental Protocols for Validation
1. Specificity
-
Objective: To demonstrate that the method can accurately measure the analyte without interference from blanks, impurities, or degradation products.[1]
-
Protocol:
-
Inject the diluent (blank) to ensure no peaks are present at the retention time of this compound.
-
Prepare a solution of the analyte and a separate solution containing known potential impurities or degradation products.
-
Inject each solution individually and then a mixed solution.
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, demonstrating selectivity. The blank injection should show no interfering peaks.
-
2. Linearity
-
Objective: To verify that the detector response is directly proportional to the analyte concentration across a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Acceptance Criteria: A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.
-
3. Accuracy (as Percent Recovery)
-
Objective: To determine how close the measured value is to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage of the analyte recovered.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Prepare and analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should not be more than 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol:
-
These can be estimated from the linearity data using the standard deviation of the y-intercepts of the regression line (σ) and the slope (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
6. Robustness
-
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.
-
Protocol:
-
Systematically alter key parameters one at a time:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Detection wavelength (e.g., ±2 nm).
-
-
Analyze a standard sample under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) must remain within acceptable limits, and the analytical result should not be significantly affected.
-
Part 3: Comparative Analysis with Alternative Techniques
While HPLC is often the method of choice, other techniques may be suitable depending on the specific analytical need. The selection of a method is a critical decision based on factors like sample complexity, required sensitivity, and the purpose of the analysis (quantification vs. identification).
Caption: Decision tree for selecting an analytical method.
Performance Comparison of Analytical Methods
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) | UV-Vis Spectrophotometry |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Specificity | High. Can separate the analyte from structurally similar impurities. | Very High. Excellent separation efficiency. MS provides structural confirmation. | Low. Cannot distinguish between compounds that absorb at the same wavelength. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range), especially with MS. | Moderate (µg to mg range). |
| Applicability | Broad applicability for non-volatile or thermally sensitive compounds. | Suitable for volatile and thermally stable compounds like this compound.[6][7][8] | Best for simple, pure samples for quick quantification.[9][10] |
| Sample Throughput | Moderate. | Moderate to High. | High. |
| Cost | Moderate to High. | High. | Low. |
| Primary Use | Routine quantification, purity testing. | Impurity identification, quantification. | Quick in-process checks, simple assays. |
In-Depth Comparison:
-
Gas Chromatography (GC): For a volatile compound like this compound, GC is a powerful alternative.[7][8][11] When coupled with a Flame Ionization Detector (FID), it offers excellent quantitative precision. When coupled with a Mass Spectrometer (GC-MS), it provides definitive structural identification of the analyte and any impurities, which is a significant advantage over HPLC-UV. However, it requires the analyte to be thermally stable and can be more complex to operate.
-
UV-Vis Spectrophotometry: This technique is simple, rapid, and inexpensive.[12] It can be used for a quick estimation of concentration by measuring the absorbance at a specific wavelength and applying the Beer-Lambert Law. However, its utility is severely limited by its lack of specificity.[9] Any impurity with a similar chromophore will interfere with the measurement, leading to inaccurate results. It is unsuitable for purity analysis but can be effective for monitoring reaction progress in a clean system.
Conclusion
The development and validation of an analytical method are integral to ensuring the quality and consistency of chemical products. For the routine quality control of this compound, a validated reverse-phase HPLC method offers the best combination of specificity, sensitivity, and reliability. The framework presented in this guide, based on the authoritative ICH Q2(R1) principles, provides a clear pathway to establishing a robust method suitable for its intended purpose.
While powerful alternatives like GC-MS offer superior identification capabilities and UV-Vis spectrophotometry provides speed for simple checks, the validated HPLC method remains the gold standard for accurate and precise quantification in a regulated environment. The choice of method must always be justified and tailored to the specific analytical requirements, balancing the need for accuracy, specificity, cost, and throughput.
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GC-MS analysis protocol for 4-Bromo-2-ethoxybenzaldehyde purity assessment
An Objective Comparison of Analytical Methodologies for the Purity Assessment of 4-Bromo-2-ethoxybenzaldehyde
A Senior Application Scientist's Guide to Ensuring Analytical Integrity
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the foundation upon which reliable, reproducible, and safe pharmaceutical products are built. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Trace impurities, arising from starting materials, side reactions, or degradation, can have profound impacts on reaction yields, impurity profiles of the final API, and ultimately, patient safety.
This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. Moving beyond a simple recitation of steps, this document elucidates the causality behind methodological choices, compares GC-MS to viable alternatives like High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry, and establishes a framework for robust method validation in line with global regulatory standards.
The Gold Standard: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for a substituted benzaldehyde derivative.[1][2] The methodology hinges on a dual-pronged approach: the gas chromatograph separates individual components of a mixture in the gas phase based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer provides definitive identification and quantification of these separated components by analyzing their mass-to-charge ratio.[2]
Causality in the GC-MS Protocol
The following protocol is designed for robustness and accuracy. Each parameter is selected to address the specific physicochemical properties of this compound and potential impurities.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable high-purity solvent, such as Ethyl Acetate or Dichloromethane, to achieve a final concentration of ~1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Rationale: The choice of solvent is critical. It must fully dissolve the analyte without reacting with it and have a volatility profile that does not interfere with the early-eluting peaks in the chromatogram. A concentration of 1 mg/mL is typically sufficient to ensure a strong signal for the main component while allowing for the detection of trace impurities.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph (GC) System: Agilent 8890 GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 7000D GC/TQ or equivalent single quadrupole MS.[3]
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.[4]
-
Rationale: This stationary phase provides excellent resolution for a wide range of aromatic compounds with varying polarities, making it ideal for separating the main analyte from potential process-related impurities (e.g., unreacted starting materials, isomers, or oxidation by-products).
-
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Split (e.g., 50:1 ratio)
-
Rationale: A high injector temperature ensures the rapid and complete volatilization of the analyte. A split injection prevents column overloading from the high-concentration main peak, which is essential for maintaining peak shape and protecting the detector, while still allowing for sensitive detection of impurities.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: The initial hold at a relatively low temperature allows for the separation of highly volatile impurities. The temperature ramp facilitates the sequential elution of compounds with increasing boiling points, ensuring sharp peaks and efficient separation. The final hold ensures that any high-boiling point, late-eluting impurities are cleared from the column before the next injection.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)[5]
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
-
Rationale: EI is a robust and highly reproducible ionization technique that generates predictable and library-searchable fragmentation patterns, crucial for impurity identification.[5] The mass range is set to encompass the molecular ion of the analyte (m/z 228/230 for Br isotopes) and potential lower-mass fragments or impurities.
-
-
-
Data Analysis & Purity Calculation:
-
Identify the peak corresponding to this compound using its retention time and characteristic mass spectrum (presence of molecular ions at m/z 228 and 230).
-
Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting fragmentation patterns.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Analyte Peak / Total Area of All Peaks) x 100
-
-
Rationale: The area percent method is a straightforward approach that assumes all compounds have a similar response factor in the detector. While convenient, it is an estimation. For higher accuracy, a corrected area percent method using relative response factors determined from standards would be employed.
-
Diagram: GC-MS Experimental Workflow
Caption: Workflow for purity assessment of this compound by GC-MS.
A Comparative Analysis of Alternative Purity Assessment Techniques
While GC-MS is a powerful tool, a comprehensive understanding requires comparing it with other analytical techniques. The optimal method depends on the specific analytical question being asked—be it routine quality control, absolute quantification, or the characterization of non-volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC excels at separating non-volatile or thermally labile compounds.[7] For this compound, a reverse-phase HPLC (RP-HPLC) method would be ideal for quantifying non-volatile impurities, such as the corresponding carboxylic acid (an oxidation product), which would not be amenable to GC analysis without derivatization.[7][8]
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a sample without requiring a reference standard of the analyte itself.[9] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to it.[9][10] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known concentration and purity, one can calculate a highly accurate, absolute purity value.[10] This makes qNMR invaluable for certifying reference materials. Its main limitation can be lower sensitivity for trace impurities compared to chromatographic methods.[9]
-
Titrimetry: A classic chemical method, titrimetry offers a cost-effective way to quantify the aldehyde functional group.[11] The most common approach involves reacting the aldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid in stoichiometric proportion.[12][13] This acid is then titrated with a standardized base. While robust and inexpensive, this method is not specific; it will quantify any aldehyde or ketone present in the sample and provides no information on other types of impurities.[14]
Data Summary: Comparison of Analytical Techniques
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) | Titrimetry |
| Principle | Chromatographic separation & mass-based detection | Chromatographic separation & UV absorbance detection | Nuclear magnetic resonance signal integration | Chemical reaction & volumetric titration |
| Analyte Volatility | Required | Not required | Not required | Not required |
| Selectivity/Specificity | Very High (Chromatography + Mass Spec) | High (Chromatography) | Moderate (Depends on spectral overlap) | Low (Functional group specific) |
| Impurity Identification | Excellent (via MS fragmentation) | Poor (based on retention time only) | Good (Structural information) | None |
| Quantification Type | Relative (Area %) or Quantitative (with stds) | Relative (Area %) or Quantitative (with stds) | Absolute Purity (with internal std) | Total Aldehyde/Ketone Content |
| Sensitivity | High (ppm to ppb) | High (ppm) | Moderate (typically >0.1%) | Low (typically >1%) |
| Analysis Time | ~20-30 min per sample | ~15-25 min per sample | ~5-15 min per sample | ~10-20 min per sample |
| Instrumentation Cost | High | Medium-High | Very High | Very Low |
The Trustworthiness Pillar: A Self-Validating Protocol
An analytical method is only as reliable as its validation. To ensure the GC-MS protocol is fit for its intended purpose—purity assessment—it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16] A validated method provides documented evidence of its performance and reliability.[17][18]
Key Validation Parameters (ICH Q2(R2)) [15][16][19]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of the analyte and plotting the instrument response versus concentration. The correlation coefficient (R²) should typically be ≥0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by performing recovery studies on samples spiked with a known amount of analyte or impurity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected, but not necessarily quantitated, under the stated experimental conditions.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., small changes in oven ramp rate, flow rate, or injector temperature).[20] This provides an indication of its reliability during normal usage.
Diagram: Interrelation of Analytical Method Validation Parameters
Caption: Core validation parameters ensuring an analytical method is fit for its intended purpose.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While GC-MS stands out as a premier technique, offering an unparalleled combination of separation power and definitive identification for volatile impurities, a truly robust quality control strategy acknowledges its place within a broader analytical toolkit. For non-volatile impurities, HPLC-UV is a superior choice, while qNMR offers unmatched accuracy for absolute purity determination. The selection of a method should be guided by the specific analytical need, and regardless of the choice, a thorough validation in line with ICH guidelines is non-negotiable. This ensures that the data generated is not only scientifically sound but also trustworthy and defensible, upholding the highest standards of scientific and professional integrity.
References
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL:[Link]
- Title: Quantitative NMR Spectroscopy Source: University of Illinois Urbana-Champaign URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL:[Link]
- Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: National Institutes of Health (NIH) URL:[Link]
- Title: Quantitative analysis using NMR Source: Journal of Chemical Educ
- Title: A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES Source: DergiPark URL:[Link]
- Title: What is qNMR and why is it important? Source: Mestrelab Resources URL:[Link]
- Title: The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method Source: Royal Society of Chemistry URL:[Link]
- Title: Water determination in aldehydes and ketones Source: Honeywell URL:[Link]
- Title: DETERMINATION OF ALDEHYDES AND KETONES Source: Essential Oils URL:[Link]
- Title: GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes Source: The Pharma Guru URL:[Link]
- Title: DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: Titrimetric Methods Source: LibreTexts Chemistry URL:[Link]
- Title: A Review on GC-MS and Method Development and Valid
- Title: How to test the purity of benzaldehyde? Source: A&A Pharmachem URL:[Link]
- Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: Shimadzu Corpor
- Title: GC/MS Identification of Impurities Source: Medistri SA URL:[Link]
- Title: Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry Source: UND Scholarly Commons URL:[Link]
- Title: Supporting Information for - The Royal Society of Chemistry Source: Royal Society of Chemistry URL:[Link]
- Title: Supplementary Material (ESI) for Chemical Communications Source: The Royal Society of Chemistry URL:[Link]
- Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone Source: RSC Publishing URL:[Link]
- Title: Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines Source: ACS Public
- Title: Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements Source: Agilent URL:[Link]
- Title: Method for the purification of benzaldehyde Source: Google Patents URL
- Title: GC/MS Analysis of Long-Chain Aldehydes from Recent Coral Source: Scirp.org URL:[Link]
- Title: Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals Source: Agilent URL:[Link]
- Title: A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence Source: Google Patents URL
- Title: Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS Source: Agilent URL:[Link]
- Title: Enhancing MRM Experiments in GC-MS/MS Using APGC Source: Waters Corpor
- Title: An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples Source: National Institutes of Health (NIH) URL:[Link]
- Title: Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products Source: ResearchG
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A Comparative Guide to Establishing Linearity and Range in the Quantification of 4-Bromo-2-ethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates like 4-Bromo-2-ethoxybenzaldehyde is a foundational requirement for robust process development, quality control, and regulatory submission. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, focusing on the critical validation parameters of linearity and range. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data, all grounded in internationally recognized validation standards.
The Analytical Imperative: Why Linearity and Range Matter
This compound serves as a key building block in the synthesis of various pharmaceutical and specialty chemical products. Its accurate measurement is paramount to controlling reaction stoichiometry, determining yield, and assessing final product purity. Within the framework of analytical method validation, linearity and range are two of the most fundamental characteristics that define a method's reliability.
-
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.[1][2]
-
Range is the interval between the upper and lower analyte concentrations for which the method has been proven to be linear, accurate, and precise.[2][3]
Establishing these parameters is not merely a procedural step; it is the core of building trust in your analytical data. The International Council for Harmonisation (ICH) provides guidelines that are the global benchmark for validating analytical procedures, ensuring a harmonized approach to quality and data integrity.[4][5]
Selecting the Optimal Analytical Technique: HPLC vs. GC
The choice of analytical instrumentation is the first critical decision. For a molecule like this compound (MW: 229.07 g/mol ), both HPLC and GC present viable options.[]
High-Performance Liquid Chromatography (HPLC) is often the workhorse of pharmaceutical analysis. Its primary advantage lies in its versatility for a wide range of compounds, including those that are non-volatile or thermally sensitive. Coupled with a UV detector, HPLC is highly sensitive for aromatic compounds like benzaldehydes, which possess strong chromophores.
Gas Chromatography (GC) is an excellent alternative, particularly valued for its high resolution and sensitivity for volatile and semi-volatile compounds. Given its benzaldehyde structure, this compound is sufficiently volatile for GC analysis, making it a powerful orthogonal technique to confirm results obtained by HPLC.
For this guide, we will designate HPLC-UV as the primary method due to its widespread use in quality control laboratories and GC-FID as the comparative method , offering a valuable alternative with a different separation mechanism.
Experimental Workflow for Linearity and Range Assessment
The following diagram outlines the logical flow for establishing linearity and range for a given analytical method. This process is universal and forms the basis of a self-validating system where each step confirms the integrity of the next.
Caption: Workflow for establishing linearity and range.
Detailed Experimental Protocols
These protocols are designed to be robust starting points for method development and validation.
Protocol 1: Quantification by Reverse-Phase HPLC-UV
-
Rationale: A C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The acetonitrile/water mobile phase provides good peak shape and resolution. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds, offering high sensitivity.
-
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. A suggested range is 5, 25, 50, 100, and 150 µg/mL.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Processing: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Protocol 2: Comparative Quantification by GC-FID
-
Rationale: A non-polar (5% phenyl) polysiloxane column is a general-purpose column suitable for a wide range of semi-volatile compounds. A temperature gradient program is employed to ensure the elution of the analyte as a sharp peak while minimizing run time. Flame Ionization Detection (FID) is chosen for its robustness and linear response to hydrocarbons.
-
Instrumentation & Conditions:
-
GC System: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp at 15 °C/min to 240 °C, and hold for 2 min.
-
Injection: 1 µL, split ratio 20:1.
-
-
Procedure:
-
Stock Standard Preparation (1000 µg/mL): Prepare as described for HPLC, but use methanol or ethyl acetate as the solvent.
-
Calibration Standards: Prepare an identical concentration range as for the HPLC method using the same solvent as the stock.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Processing: Perform linear regression analysis as described for the HPLC method.
-
Interpreting the Data: A Comparative Analysis
The following tables present hypothetical, yet realistic, data from the experiments described above.
Table 1: HPLC-UV Linearity and Range Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 5.0 | 48,550 | 1.2% |
| 25.0 | 249,100 | 0.8% |
| 50.0 | 501,250 | 0.6% |
| 100.0 | 1,005,600 | 0.4% |
| 150.0 | 1,510,200 | 0.5% |
Table 2: GC-FID Linearity and Range Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 5.0 | 22,150 | 1.5% |
| 25.0 | 115,300 | 1.1% |
| 50.0 | 230,900 | 0.9% |
| 100.0 | 465,100 | 0.7% |
| 150.0 | 695,500 | 0.8% |
Table 3: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Linear Range | 5 - 150 µg/mL | 5 - 150 µg/mL | Covers 80-120% of test concentration[3] |
| R² | 0.9998 | 0.9995 | ≥ 0.995 |
| Regression Equation | y = 10050x - 850 | y = 4625x - 550 | - |
| Y-Intercept % of 100 µg/mL Response | 0.08% | 0.12% | ≤ 2% |
From this data, both methods demonstrate excellent linearity within the tested range of 5 to 150 µg/mL. The coefficient of determination (R²) for both is well above the typical acceptance criterion of 0.995, and the y-intercept is negligibly small, indicating no significant systematic error or bias at the zero-concentration point. The precision at each level, indicated by the %RSD, is also well within acceptable limits (typically ≤ 2%).
The Interrelation of Validation Parameters
Linearity and range do not exist in isolation. They are intrinsically linked to a method's accuracy and precision. A method can only be considered linear over a range where it is also acceptably accurate and precise. This relationship is a cornerstone of method validation.
Caption: Relationship between core validation parameters.
Conclusion and Recommendations
Both HPLC-UV and GC-FID have been shown to be highly effective techniques for establishing a linear response and defining a suitable analytical range for the quantification of this compound.
-
The HPLC-UV method stands out for its slightly higher precision and its operational simplicity, making it exceptionally well-suited for routine quality control environments where robustness and high throughput are required.
-
The GC-FID method serves as an excellent orthogonal method. Its different separation principle provides a high degree of confidence that the measured peak is indeed the analyte of interest and not a co-eluting impurity. It is particularly valuable during process development or for troubleshooting out-of-specification results.
Ultimately, the choice of method depends on the specific application. For routine release testing, the validated HPLC method is recommended. For investigational purposes or as a confirmatory technique, the GC method provides a powerful alternative. By following the principles and protocols outlined in this guide, researchers can confidently establish the linearity and range of their analytical methods, ensuring data of the highest integrity.
References
- BioPharm International.
- AMSbiopharma.
- S-Matrix Corporation. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Lösungsfabrik. What is the range of an analytical method?. [Link]
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A Comparative Guide to the Accuracy and Precision of Analytical Methods for Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of compounds, from active pharmaceutical ingredients (APIs) to specialty polymers. The identity and concentration of substituents on the benzaldehyde ring profoundly influence the chemical and biological properties of the final product. Therefore, the ability to accurately and precisely quantify these molecules is of paramount importance in research, development, and quality control.
This guide provides an in-depth comparison of the most common analytical techniques employed for the analysis of substituted benzaldehydes. We will delve into the principles, performance characteristics, and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, supported by experimental data and established protocols. Our aim is to equip you with the necessary insights to select the most appropriate analytical method for your specific application.
The Crux of Analytical Method Selection: Accuracy vs. Precision
Before we explore the specific techniques, it is crucial to understand the distinction between accuracy and precision, as these are the cornerstones of reliable analytical data.[1]
-
Accuracy refers to the closeness of a measured value to the true or accepted value.[1] It is a measure of systematic error.
-
Precision describes the closeness of repeated measurements to each other.[1] It is a measure of random error and is often expressed as the relative standard deviation (%RSD).
An ideal analytical method is both accurate and precise, consistently delivering results that are close to the true value.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful and widely used technique for the separation, identification, and quantification of a broad range of compounds, including non-volatile and thermally labile substituted benzaldehydes.[2][3][4] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Principle of HPLC
In Reverse-Phase HPLC (RP-HPLC), the most common mode for analyzing substituted benzaldehydes, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5][6] The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. More nonpolar substituted benzaldehydes will have a stronger affinity for the stationary phase and thus a longer retention time.
Causality in Experimental Choices for HPLC
-
Column Selection: A C18 column is a robust and versatile choice for the separation of many substituted benzaldehydes.[5][6] The particle size of the packing material (e.g., 5 µm) influences the column's efficiency; smaller particles generally lead to sharper peaks and better resolution.[5]
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to water in the mobile phase is a critical parameter that controls the retention time and resolution of the analytes.[5][7] A higher percentage of the organic solvent will decrease the retention time of nonpolar compounds. The addition of a small amount of acid, like acetic or phosphoric acid, can improve peak shape by suppressing the ionization of acidic or basic functional groups on the substituted benzaldehydes.[7][8]
-
Detector Selection: A UV-Vis detector is commonly used for the analysis of substituted benzaldehydes as the aromatic ring provides a strong chromophore.[5] The detection wavelength is typically set at the λmax of the analyte to achieve maximum sensitivity.[9] For enhanced sensitivity and specificity, especially at trace levels, derivatization with a fluorescent tag followed by fluorescence detection can be employed.[10][11]
Experimental Protocol: HPLC-UV Analysis of a Substituted Benzaldehyde
This protocol provides a general framework for the analysis of a substituted benzaldehyde using HPLC with UV detection. Optimization for specific compounds is recommended.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.[5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a specific pH with an acid like acetic acid if necessary.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the λmax of the specific substituted benzaldehyde (e.g., 254 nm).[5]
-
Sample Preparation: Accurately weigh a known amount of the substituted benzaldehyde standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample containing the analyte in the mobile phase.
-
Analysis: Inject the calibration standards to construct a calibration curve. Inject the sample solution to determine the concentration of the substituted benzaldehyde.
Visualizing the HPLC Workflow
Caption: A generalized workflow for the quantitative analysis of substituted benzaldehydes using HPLC-UV.
Gas Chromatography (GC): The Choice for Volatile Analytes
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[2][3][4] Substituted benzaldehydes, being relatively volatile, are well-suited for GC analysis.
Principle of GC
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Analytes with a higher affinity for the stationary phase will travel more slowly through the column, resulting in longer retention times.
Causality in Experimental Choices for GC
-
Column Selection: A capillary GC column with a nonpolar or moderately polar stationary phase (e.g., a DB-624 or equivalent) is often suitable for the analysis of substituted benzaldehydes.[2] The column dimensions (length, internal diameter, and film thickness) affect the separation efficiency and analysis time.
-
Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.[2][5] The flow rate of the carrier gas influences the retention time and peak shape.
-
Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.[5] The detector temperature is also kept high to prevent condensation of the analytes.[5]
-
Oven Temperature Program: A temperature program, where the oven temperature is increased over time, is often employed to achieve good separation of a mixture of substituted benzaldehydes with different boiling points.[2][12]
-
Detector Selection: A Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds like substituted benzaldehydes.[5] For enhanced specificity and structural information, a Mass Spectrometer (MS) can be coupled with the GC system (GC-MS).[2][13]
Experimental Protocol: GC-FID Analysis of a Substituted Benzaldehyde
This protocol provides a general framework for the analysis of a substituted benzaldehyde using GC with FID detection. Optimization for specific compounds is necessary.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[5]
-
Column: Capillary GC column (e.g., 30m x 0.25mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[2]
-
Detector Temperature: 280 °C.[5]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 220 °C at 15 °C/min, and hold for 5 minutes.[5]
-
Sample Preparation: Dissolve a known quantity of the substituted benzaldehyde standard in a suitable volatile solvent (e.g., dichloromethane or acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample in the same solvent.
-
Analysis: Inject the calibration standards to construct a calibration curve. Inject the sample solution to determine the concentration of the substituted benzaldehyde.
Visualizing the GC Workflow
Caption: A generalized workflow for the quantitative analysis of substituted benzaldehydes using GC-FID or GC-MS.
UV-Vis Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of substituted benzaldehydes in simple matrices.[14][15]
Principle of UV-Vis Spectrophotometry
This technique is based on the absorption of ultraviolet or visible light by the analyte. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. Substituted benzaldehydes exhibit characteristic UV absorption due to the electronic transitions within the aromatic ring and the carbonyl group.[9]
Causality in Experimental Choices for UV-Vis Spectrophotometry
-
Solvent Selection: The choice of solvent is crucial as it can influence the λmax and the molar absorptivity of the analyte. The solvent should be transparent in the wavelength range of interest.
-
Wavelength Selection: The analysis is typically performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert Law.[9]
-
Limitations: UV-Vis spectrophotometry is less selective than chromatographic methods and is susceptible to interference from other components in the sample that absorb at the same wavelength.[16] Therefore, it is most suitable for the analysis of relatively pure samples or after a separation step.
Experimental Protocol: UV-Vis Spectrophotometric Analysis of a Substituted Benzaldehyde
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent (e.g., ethanol, acetonitrile, or water).
-
Wavelength: The λmax of the specific substituted benzaldehyde.
-
Sample Preparation: Prepare a stock solution of the substituted benzaldehyde standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution. Prepare the sample solution, ensuring the concentration falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the blank (solvent). Measure the absorbance of the calibration standards and the sample solution at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample from the calibration curve.
Comparison of Analytical Methods
The choice of the most suitable analytical method depends on several factors, including the nature of the sample, the required sensitivity, the complexity of the matrix, and the available instrumentation. The following table provides a comparative overview of the performance characteristics of HPLC, GC, and UV-Vis spectrophotometry for the analysis of substituted benzaldehydes.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity.[2] | Separation based on volatility and polarity.[2] | Absorption of UV-Vis light. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones.[2][3] | Volatile and thermally stable compounds.[2][3] | Compounds with a chromophore. |
| Sensitivity | Moderate to very high (with fluorescence detection).[5] A method for benzaldehyde with derivatization reported a linearity range of 0.003 to 5 nmol/mL.[10][11] | Generally offers high sensitivity.[2][5] A GC method for benzaldehyde reported a quantification limit of 0.4 µg/mL.[17] A GC-QTOF MS method reported an LOD of 0.01 mg/L for benzaldehyde.[18] | Moderate, dependent on molar absorptivity.[16] |
| Specificity | Good, can be enhanced with selective detectors (e.g., MS). | High, especially with MS detection which provides structural information.[2] | Low, prone to interference from other absorbing species.[16] |
| Analysis Time | Typically 10-30 minutes.[5] | Can be rapid, often under 15 minutes.[5] | Very rapid, a few minutes per sample. |
| Sample Preparation | Simple dissolution in the mobile phase is often sufficient.[5] Derivatization may be needed for enhanced sensitivity.[2] | Dissolution in a volatile solvent.[5] | Simple dissolution in a suitable solvent. |
| Advantages | Versatile, robust, common instrumentation.[5] | High resolution for volatile compounds, high sensitivity.[5] | Simple, rapid, low cost. |
| Disadvantages | Higher solvent consumption. | Requires volatile and thermally stable analytes.[5] | Low specificity, susceptible to matrix interference.[16] |
Validation of Analytical Methods: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[19][20] Method validation is a regulatory requirement in the pharmaceutical industry and is guided by organizations such as the International Council for Harmonisation (ICH).[19][20][21][22][23] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]
-
Accuracy: The closeness of the test results to the true value.[21]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[21]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25][26]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25][26]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21]
The ICH provides formulas for estimating LOD and LOQ from the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines)
-
S = the slope of the calibration curve[27]
Conclusion: A Strategic Approach to Method Selection
The selection of an analytical method for substituted benzaldehydes is a critical decision that directly impacts the quality and reliability of research and development outcomes.
-
HPLC stands out as a versatile and robust technique suitable for a wide range of substituted benzaldehydes, offering a good balance of sensitivity, specificity, and ease of use.
-
GC is the preferred method for volatile and thermally stable substituted benzaldehydes, providing high resolution and sensitivity, especially when coupled with mass spectrometry.
-
UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective solution for the quantitative analysis of these compounds in non-complex matrices where high specificity is not a primary concern.
A thorough understanding of the principles, strengths, and limitations of each technique, combined with a rigorous method validation process, will ensure the generation of accurate and precise data, ultimately contributing to the successful development of new pharmaceuticals and materials.
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A Comparative Analysis of Electron-Donating vs. Electron-Withdrawing Groups on Benzaldehydes: A Guide for Researchers
This guide provides an in-depth comparative analysis of the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the chemical and physical properties of benzaldehyde. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these substituent effects is paramount for molecular design, reaction optimization, and mechanistic elucidation.[1] This document synthesizes experimental data and mechanistic principles to offer a practical resource for the scientific community.
The Fundamental Principle: Modulating Carbonyl Electrophilicity
The reactivity of the aldehyde functional group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br), pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[1]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) donate electron density to the aromatic ring.[2] This increased electron density is partially delocalized onto the carbonyl group, which reduces the partial positive charge on the carbonyl carbon. Consequently, the carbonyl group becomes less electrophilic and less reactive towards nucleophiles.[1][3]
It is noteworthy that aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts.[1][4] This is attributed to the electron-donating resonance effect of the aromatic ring, which inherently reduces the electrophilicity of the carbonyl group.[1][4]
Spectroscopic Manifestations of Electronic Effects
The electronic perturbations induced by substituents are readily observable through various spectroscopic techniques, providing a valuable diagnostic tool for characterizing substituted benzaldehydes.[5]
¹H NMR Spectroscopy
The chemical shift of the aldehydic proton is a sensitive probe of the electronic environment of the carbonyl group.
-
Aldehydic Proton: The aldehydic proton in unsubstituted benzaldehyde resonates at approximately δ 10.0 ppm.[6] EDGs on the aromatic ring cause an upfield shift (lower ppm) of this proton due to increased electron shielding. Conversely, EWGs lead to a downfield shift (higher ppm) as a result of deshielding.[2]
-
Aromatic Protons: The chemical shifts of the aromatic protons are also significantly affected. EDGs increase the electron density, particularly at the ortho and para positions, causing these protons to resonate at a lower chemical shift (upfield).[2] EWGs decrease the electron density, leading to a deshielding effect and a downfield shift of the aromatic protons.[2]
Infrared (IR) Spectroscopy
The stretching frequency of the carbonyl group (C=O) in the IR spectrum provides a direct measure of the bond strength, which is influenced by substituent effects.
-
C=O Stretching Frequency: The C=O bond in benzaldehyde typically absorbs around 1700 cm⁻¹.[7] EWGs tend to increase the C=O stretching frequency by withdrawing electron density and strengthening the double bond character.[5] In contrast, EDGs decrease the C=O stretching frequency by donating electron density, which slightly weakens the C=O bond.[5]
Comparative Reactivity in Key Organic Transformations
The modulation of carbonyl electrophilicity by substituents directly translates to predictable trends in chemical reactivity.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry.[4][8] The rate of these reactions is highly sensitive to the electronic nature of the substituent on the benzaldehyde ring.
-
General Trend: The rate of nucleophilic addition is generally accelerated by EWGs and retarded by EDGs.[1] This is a direct consequence of the increased electrophilicity of the carbonyl carbon in the presence of EWGs, making it a more favorable target for nucleophiles.[1]
-
Wittig Reaction: As illustrated in the table below, benzaldehydes bearing EWGs like nitro and chloro groups exhibit significantly faster reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1] Conversely, EDGs such as methyl and methoxy groups decrease the reaction rate.[1]
-
Aldol and Knoevenagel Condensations: Similar trends are observed in other nucleophilic addition reactions. For instance, in proline-catalyzed aldol reactions, a positive correlation exists between the reaction rate and the electrophilicity of the benzaldehyde derivative.[1] Likewise, EWGs on the benzaldehyde ring enhance its reactivity in the Knoevenagel condensation.[1] The Claisen-Schmidt condensation, a variant of the aldol condensation, is also significantly influenced by the nature and position of substituents on the aromatic ring.[9]
Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a common and important transformation.[10][11]
-
Mechanism: The oxidation of substituted benzaldehydes often proceeds through a mechanism where an electron-deficient reaction center develops in the rate-determining step.[12][13]
-
Substituent Effects: Interestingly, and somewhat counterintuitively, both electron-donating and electron-withdrawing groups can accelerate the rate of oxidation, depending on the specific oxidizing agent and reaction conditions. For example, in the oxidation with benzyltrimethylammonium chlorobromate (BTMACB), both p-nitrobenzaldehyde (EWG) and p-methoxybenzaldehyde (EDG) react faster than unsubstituted benzaldehyde.[1] This suggests a complex interplay of electronic effects in the transition state.
Reduction Reactions
The reduction of the carbonyl group can lead to either an alcohol (hydrogenation) or a methylene group (hydrogenolysis). Recent studies have shown a striking and systematic impact of substituents on the selectivity of electrochemical reduction.[14][15]
-
Hydrogenation vs. Hydrogenolysis: Hydrogenation (C=O to CH-OH) and hydrogenolysis (C=O to CH₂) are competing reactions that proceed through different intermediates.[14][15]
-
Substituent Control: On a zinc electrode, a stronger electron-donating group on the benzaldehyde promotes hydrogenolysis, while a stronger electron-withdrawing group favors hydrogenation.[14][15] This highlights the potential to control reaction pathways through judicious choice of substituents.
Quantitative Analysis: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the effect of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds.[16][17] It takes the form:
log(k/k₀) = σρ or log(K/K₀) = σρ
where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[16]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. The magnitude of ρ reflects the degree of charge development in the transition state.[16]
Experimental Protocols
General Protocol for ¹H NMR Analysis of Substituted Benzaldehydes
-
Sample Preparation:
-
Weigh 5-10 mg of the substituted benzaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
NMR Spectrometer Setup:
-
Data Acquisition:
-
Set appropriate acquisition parameters, including pulse angle (typically 30° or 45°), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).
-
Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[2]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS peak at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze splitting patterns and measure coupling constants (J) in Hertz (Hz).[2]
-
General Protocol for IR Spectroscopy Analysis (ATR Method)
-
Background Spectrum:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.[18]
-
-
Sample Analysis (Liquid):
-
Place a single drop of the liquid benzaldehyde derivative directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact.[18]
-
-
Sample Analysis (Solid):
-
Data Acquisition and Cleaning:
Visualizing Reaction Mechanisms and Workflows
Caption: Generalized mechanism of nucleophilic addition to a substituted benzaldehyde.
Caption: A typical experimental workflow for the comparative study of substituted benzaldehydes.
Summary Data Tables
Table 1: Effect of Substituents on ¹H NMR Chemical Shift (δ, ppm) of the Aldehydic Proton
| Substituent (para-position) | Electronic Nature | Aldehydic Proton (δ, ppm) |
| -OCH₃ | EDG | ~9.87 |
| -CH₃ | EDG | ~9.92 |
| -H | Neutral | ~9.98 |
| -Cl | EWG | ~9.99 |
| -NO₂ | EWG | ~10.13 |
Note: Approximate values compiled from typical spectroscopic data.
Table 2: Effect of Substituents on IR Stretching Frequency (ν, cm⁻¹) of the Carbonyl Group
| Substituent (para-position) | Electronic Nature | C=O Stretch (ν, cm⁻¹) |
| -OCH₃ | EDG | ~1685 |
| -CH₃ | EDG | ~1695 |
| -H | Neutral | ~1703 |
| -Cl | EWG | ~1705 |
| -NO₂ | EWG | ~1710 |
Note: Approximate values compiled from typical spectroscopic data.
Table 3: Relative Reactivity of Substituted Benzaldehydes in Various Reactions
| Substituent (para-position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| -NO₂ | Oxidation with BTMACB | 1.62 | [1] |
| -Cl | Oxidation with BTMACB | 0.55 | [1] |
| -H | Oxidation with BTMACB | 1.00 | [1] |
| -CH₃ | Oxidation with BTMACB | 2.51 | [1] |
| -OCH₃ | Oxidation with BTMACB | 6.31 | [1] |
| -NO₂ | Wittig Reaction | 14.7 | [1] |
| -Cl | Wittig Reaction | 2.75 | [1] |
| -H | Wittig Reaction | 1.00 | [1] |
| -CH₃ | Wittig Reaction | 0.45 | [1] |
Note: BTMACB = Benzyltrimethylammonium chlorobromate.[1]
Conclusion
The electronic nature of substituents on the benzaldehyde ring exerts a profound and predictable influence on the molecule's spectroscopic properties and chemical reactivity. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity in nucleophilic addition reactions and characteristic downfield shifts in NMR and higher frequency C=O stretches in IR spectroscopy. Conversely, electron-donating groups have the opposite effect. A thorough understanding of these principles, quantified by tools such as the Hammett equation, is indispensable for the rational design of molecules and the optimization of chemical reactions in academic and industrial research.
References
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- IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
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A Comparative Guide to Alternatives for 4-Bromo-2-ethoxybenzaldehyde in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethoxybenzaldehyde is a highly versatile bifunctional reagent in organic synthesis. Its structure, featuring an aldehyde, an ortho-ethoxy group, and a para-bromine atom, provides a powerful platform for constructing complex molecular architectures. The bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, the aldehyde allows for classic carbonyl chemistry, and the ethoxy group modulates the electronic properties of the aromatic ring. This guide offers a detailed comparison of viable alternative reagents, providing the experimental context and data necessary for researchers to make informed decisions based on reactivity, cost, and synthetic strategy.
The Synthetic Utility of this compound
The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1][2] These reactions leverage the carbon-bromine bond to form new carbon-carbon bonds, a cornerstone of modern drug discovery and materials science. The ortho-alkoxy benzaldehyde motif is also a common precursor for the synthesis of heterocyclic scaffolds like benzofurans.[3][4][5]
A Comparative Analysis of Alternative Reagents
The choice of reagent is often dictated by a balance between reactivity, availability, and the specific demands of the synthetic route. Here, we compare this compound to its closest halogen analogs and its boronic acid counterpart.
Halogen Analogs: Modulating Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is directly related to the bond dissociation energy of the carbon-halogen bond, following the general trend: C-I < C-Br < C-Cl.[6]
-
4-Iodo-2-ethoxybenzaldehyde: As the most reactive analog, the iodo-variant undergoes oxidative addition to the palladium(0) catalyst under the mildest conditions. This can be advantageous when working with sensitive functional groups or when trying to minimize reaction times and temperatures. However, aryl iodides are typically more expensive and can be less stable than their bromo counterparts.[7]
-
4-Chloro-2-ethoxybenzaldehyde: The chloro-analog is the most cost-effective and stable of the three but is also the least reactive.[2] Its use was historically limited, but the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), has made the coupling of aryl chlorides routine.[2][8] These specialized conditions may be necessary to achieve comparable yields to the bromo- or iodo-analogs.
The Boronic Acid Approach: Reversing the Roles
Instead of using an aryl halide, the synthetic strategy can be inverted by employing (2-Ethoxy-4-formylphenyl)boronic acid .[9] In this scenario, the aldehyde-containing fragment acts as the organoboron partner in a Suzuki-Miyaura coupling, reacting with a different aryl or vinyl halide/triflate.
-
Advantages: This approach broadens the scope of accessible molecules. Boronic acids are generally stable, crystalline solids with low toxicity.[10] Their use can sometimes circumvent issues related to sluggish oxidative addition of certain aryl halides.[10]
-
Considerations: The synthesis of the boronic acid itself is an additional step. While often straightforward, it adds to the overall process.
Performance in Key Transformations: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl linkages.[6] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of halogen on the benzaldehyde directly impacts the oxidative addition step. The following table summarizes typical conditions and outcomes for the coupling of different 4-halo-2-ethoxybenzaldehydes with phenylboronic acid.
| Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| 4-Iodo-2-ethoxybenzaldehyde | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 | [11] |
| This compound | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90 | [12][13] |
| 4-Chloro-2-ethoxybenzaldehyde | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | ~85 | [2][14] |
| (2-Ethoxy-4-formylphenyl)boronic acid * | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | ~92 | [6] |
| Data for coupling with bromobenzene as the partner. |
This data illustrates a clear trend: as the halogen becomes less reactive (I → Br → Cl), more forcing conditions (higher temperature, stronger base) and more specialized, electron-rich ligands are required to achieve high yields.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates.
Protocol 1: Suzuki Coupling with this compound
This protocol describes a standard Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the catalyst Pd(OAc)₂ and ligand PPh₃.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Comparative Suzuki Coupling with (2-Ethoxy-4-formylphenyl)boronic acid
This protocol illustrates the "reversed" Suzuki-Miyaura coupling.
Materials:
-
(2-Ethoxy-4-formylphenyl)boronic acid (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)
-
Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (3:1 v/v)
Procedure:
-
To a round-bottom flask, add (2-Ethoxy-4-formylphenyl)boronic acid and sodium carbonate.
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Add the degassed DME/water solvent mixture, followed by bromobenzene.
-
Finally, add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Heat the mixture to 90 °C and stir for 12 hours, monitoring the reaction progress.
-
Workup and purification follow a similar procedure to Protocol 1.
Strategic Reagent Selection
The optimal choice of reagent depends on several factors beyond simple reactivity. The following workflow provides a logical framework for this decision-making process.
Caption: Decision workflow for selecting the appropriate reagent.
-
Green Chemistry Considerations: From an environmental perspective, using more reactive starting materials like aryl iodides or bromides that require less energy (lower temperatures) and potentially simpler catalyst systems can be beneficial.[15][16] Furthermore, developing reactions in greener solvents like water or ethanol is an active area of research.[16][17]
Conclusion
While this compound remains a robust and reliable workhorse in organic synthesis, a comprehensive understanding of its alternatives is crucial for the modern chemist. 4-Iodo-2-ethoxybenzaldehyde offers the highest reactivity for delicate substrates, while 4-Chloro-2-ethoxybenzaldehyde presents the most economical option, provided a suitable advanced catalyst system is employed. Flipping the reactivity profile with (2-Ethoxy-4-formylphenyl)boronic acid opens up a different synthetic space and can be particularly valuable when the aryl halide coupling partner is precious. By carefully considering the factors of reactivity, cost, availability, and the specific goals of the synthesis, researchers can select the optimal reagent to efficiently and effectively achieve their target molecules.
References
- Royal Society of Chemistry. (2019). Greener Approaches to Cross-Coupling.
- MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- ResearchGate. Synthesis of benzofurans via o-alkoxyphenyl arylketones.
- Organic Chemistry Portal. Benzofuran synthesis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- ResearchGate. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
- Ingenta Connect. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
- Wikipedia. Heck reaction.
- PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Lab-Chemicals.Com. (2-Ethoxy-4-formylphenyl)boronic acid.
- Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- The Royal Society of Chemistry.
- PubMed Central (PMC).
- ResearchGate. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Wikipedia. 4-Formylphenylboronic acid.
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A Comparative Guide to the Biological Activity of 4-Bromo-2-ethoxybenzaldehyde Derivatives
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide provides an in-depth, objective comparison of the biological performance of a specific class of these compounds: 4-Bromo-2-ethoxybenzaldehyde derivatives. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of their potential and lay the groundwork for future investigations.
The strategic incorporation of a bromine atom at the C4 position and an ethoxy group at the C2 position of the benzaldehyde ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can profoundly impact the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. This guide will delve into these activities, presenting comparative data, detailing experimental protocols, and offering insights into the structure-activity relationships that govern their efficacy.
I. Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response implicated in numerous diseases.[3] Benzaldehyde derivatives have emerged as promising candidates for modulating this process.[1][4][5] The anti-inflammatory effects of these compounds are often evaluated by their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
A key mechanism of action for many anti-inflammatory benzaldehydes involves the inhibition of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3][4] For instance, some benzaldehyde derivatives have been shown to inhibit the phosphorylation and degradation of IκB-α, which prevents the nuclear translocation of NF-κB, a pivotal regulator of inflammatory gene expression.[3][4] Furthermore, the suppression of MAPK pathways, including the phosphorylation of ERK and JNK, is another avenue through which these compounds exert their anti-inflammatory effects.[1][3]
Comparative Analysis of Anti-inflammatory Potency
While direct comparative studies on a series of this compound derivatives are limited in the public domain, we can infer potential efficacy by examining related structures. For example, a study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde (a structural analog) demonstrated potent anti-inflammatory effects by blocking both NF-κB and MAPK signaling pathways in RAW 264.7 macrophages.[3] This suggests that the bromo-alkoxy-benzaldehyde scaffold is a promising pharmacophore for anti-inflammatory drug discovery.
| Compound/Derivative | Target Pathway/Mediator | Cell Line | Quantitative Data (IC₅₀) | Reference |
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | NO Production | RAW 264.7 | Not specified | [3] |
| Cristaldehyde A | NO Production | RAW 264.7 | 14.50 µM | [5] |
| Cristaquinone A | NO Production | RAW 264.7 | 0.37 µM | [5] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This protocol outlines a standard method for evaluating the anti-inflammatory activity of test compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a preliminary MTT assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 hours. MTT reagent is then added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.
-
Nitric Oxide (NO) Production Assay (Griess Test): Cells are pre-treated with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with the test compounds and LPS for specific time points. Cell lysates are then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins (e.g., iNOS, COX-2, p-IκB-α, IκB-α, p-ERK, ERK, p-JNK, JNK, p-p38, p38) and corresponding secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.
II. Antimicrobial Activity: A Broad Spectrum of Action
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Schiff bases derived from benzaldehydes have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8][9][10] The imine or azomethine group (-C=N-) in Schiff bases is a critical pharmacophore that is often associated with their biological activity.
The antimicrobial mechanism of these compounds can involve various targets, including the inhibition of essential microbial enzymes or the chelation of metal ions vital for bacterial growth.[2] The specific substitutions on the benzaldehyde ring play a crucial role in determining the potency and spectrum of antimicrobial activity.
Comparative Analysis of Antimicrobial Efficacy
| Compound/Derivative | Target Organism | Type | Quantitative Data (MIC) | Reference |
| 4-Acetylbenzaldehyde Thiosemicarbazone | Staphylococcus aureus | Antibacterial | 1 µg/mL | [2] |
| 4-Acetylbenzaldehyde Thiosemicarbazone | Candida albicans | Antifungal | 5 µg/mL | [2] |
| Schiff base of 3,3'-diaminodipropylamine and 2,4-dihydroxybenzaldehyde | Staphylococcus aureus | Antibacterial | 62.5 µg/mL | [8] |
| Schiff base of 3,3'-diaminodipropylamine and 4-nitrobenzaldehyde | Staphylococcus aureus | Antibacterial | 125 µg/mL | [8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.
-
Microorganism Preparation: Bacterial strains are grown in Mueller-Hinton Broth (MHB), and fungal strains in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 30°C, respectively. The cultures are then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Broth Microdilution Method: A two-fold serial dilution of the test compounds is prepared in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at the appropriate temperature.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Anticancer Activity: Targeting Malignant Cells
Benzaldehyde derivatives have been extensively investigated for their anticancer properties, with some demonstrating significant cytotoxicity against various cancer cell lines.[2][11][12][13][14] The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of enzymes crucial for cancer cell proliferation.[2]
The presence and position of substituents on the benzaldehyde ring are critical for anticancer efficacy and selectivity. For instance, the introduction of a bromine atom has been shown to enhance the cytotoxic activity of certain isatin derivatives.[14]
Comparative Analysis of Anticancer Potency
The table below presents the half-maximal inhibitory concentration (IC₅₀) values of various benzaldehyde derivatives against different human cancer cell lines, providing a basis for comparing their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| 4-Acetylbenzaldehyde Thiosemicarbazone | HuTu80 (Duodenal adenocarcinoma) | Anticancer | 13.36 µM | [2] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast cancer) | Anticancer | 42.19 µg/mL | [13] |
| 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | A549 (Lung cancer) | Anticancer | 6.36 µM | [12] |
| 3-benzylidene 4-bromo isatin derivative (5g) | HepG2 (Liver cancer) | Anticancer | 4.39 µM | [14] |
| 3-benzylidene 4-bromo isatin derivative (5g) | K562 (Leukemia) | Anticancer | 6.18 µM | [14] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Human cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
IV. Enzyme Inhibition: Modulating Biological Pathways
The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Enzymes such as acetylcholinesterase (AChE), α-glucosidase, and tyrosinase are important drug targets for various diseases.[15][16][17][18]
For example, AChE inhibitors are used in the treatment of Alzheimer's disease, while α-glucosidase inhibitors are employed in managing type 2 diabetes.[15][16] Tyrosinase inhibitors are of interest in the cosmetic and medicinal fields for their ability to control melanin production.[17] The inhibitory activity of benzaldehyde derivatives is highly dependent on their structural features, which dictate their binding affinity to the active site of the target enzyme.
Comparative Analysis of Enzyme Inhibitory Activity
The following table provides a comparison of the IC₅₀ values for different benzaldehyde derivatives against various enzymes.
| Compound/Derivative | Target Enzyme | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (5l) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 52.63 ± 0.14 µM | [15] |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (5n) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 82.75 ± 0.16 µM | [15] |
| 4-Bromobenzaldehyde | Tyrosinase | Enzyme Inhibition | 114 µM | [17] |
| 4-Chlorobenzaldehyde | Tyrosinase | Enzyme Inhibition | 175 µM | [17] |
| 4-Fluorobenzaldehyde | Tyrosinase | Enzyme Inhibition | 387 µM | [17] |
| Benzimidazole derivative (3) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.050 ± 0.001 µM | [16] |
| Benzimidazole derivative (10) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.10 ± 0.001 µM | [16] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method for determining AChE activity.
-
Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer).
-
Enzyme Reaction: In a 96-well plate, add the buffer, test compound, and AChE enzyme solution. Pre-incubate for a short period.
-
Initiation of Reaction: Add DTNB and the substrate (ATCI) to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Absorbance Measurement: The rate of formation of TNB is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor). The IC₅₀ value is then determined from the dose-response curve.
V. Structure-Activity Relationship (SAR) and Future Directions
The analysis of the biological activities of various this compound derivatives and their analogs reveals several key structure-activity relationships. The nature and position of substituents on the benzaldehyde ring are paramount in dictating the potency and selectivity of their biological effects. For instance, in the case of tyrosinase inhibition by 4-substituted benzaldehydes, electron-withdrawing groups appear to be favorable.[17]
The development of a quantitative structure-activity relationship (QSAR) model could be a valuable tool for predicting the biological activity of novel derivatives and guiding the synthesis of more potent and selective compounds.[19]
Logical Workflow for SAR Studies
Caption: A logical workflow for structure-activity relationship (SAR) studies of this compound derivatives.
Signaling Pathway Affected by Benzaldehyde Derivatives
Caption: A simplified diagram of the NF-κB and MAPK signaling pathways, common targets for the anti-inflammatory action of benzaldehyde derivatives.
Conclusion
This guide has provided a comparative overview of the biological activities of this compound derivatives and their structural analogs. The available data strongly suggest that this class of compounds possesses significant potential in the fields of anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory research. The strategic placement of the bromo and ethoxy groups on the benzaldehyde scaffold appears to be a promising strategy for the development of novel therapeutic agents.
Further research, including the synthesis and screening of a focused library of this compound derivatives, is warranted to fully elucidate their therapeutic potential and to establish more definitive structure-activity relationships. The experimental protocols and comparative data presented herein should serve as a valuable resource for researchers embarking on such investigations.
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- Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium crist
- Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. [Link]
- Scheme 16: (A) Examples of anti-inflammatory benzaldehyde derivatives;...
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- Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. NIH. [Link]
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- Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. O. Akeredolu1, F. O. Adebusuyi1, B. C. Adeba. [Link]
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- 4-[2-(4-Bromopentoxy)ethoxy]benzaldehyde. PubChem. [Link]
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- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
- Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.
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- Expansion of the 4-(Diethylamino)
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A Senior Application Scientist's Guide to Catalytic Cross-Coupling with 4-Bromo-2-ethoxybenzaldehyde
Introduction: The Synthetic Challenge and Opportunity of a Sterically Hindered Building Block
4-Bromo-2-ethoxybenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility lies in the strategic placement of three distinct functional handles: an aldehyde for transformations like reductive amination or olefination, a bromine atom for cross-coupling, and an ethoxy group that electronically influences the aromatic ring. However, the very feature that makes it an interesting scaffold—the ortho-ethoxy group—presents a significant steric challenge for cross-coupling reactions. This steric encumbrance adjacent to the site of reaction can hinder the crucial steps of the catalytic cycle, demanding a carefully optimized catalytic system to achieve efficient bond formation.
This guide provides a comparative analysis of catalytic systems for the most common and synthetically powerful cross-coupling reactions involving this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide detailed, field-proven protocols to empower researchers in drug discovery and chemical development.
Pillar 1: Palladium-Based Catalysis - The Workhorse of Cross-Coupling
Palladium catalysis is the undisputed cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and functional group tolerance.[1] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The Decisive Role of Ligand Selection
For a sterically hindered substrate like this compound, the choice of phosphine ligand is the single most critical parameter for success. The ortho-ethoxy group can impede the approach of the coupling partners and slow the final, bond-forming reductive elimination step. To overcome this, state-of-the-art catalysts rely on bulky and electron-rich monophosphine ligands.[4]
Why Bulky, Electron-Rich Ligands?
-
Promoting the Active Catalyst: These ligands stabilize a monoligated "Pd(0)L" species, which is often the most active form for oxidative addition with sterically demanding aryl halides.[4]
-
Accelerating Reductive Elimination: The steric bulk of the ligand creates a congested metal center in the diorganopalladium(II) intermediate, promoting the bond-forming reductive elimination step to relieve this strain. This is crucial for preventing side reactions like β-hydride elimination.[5]
-
Enhancing Electron Density: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl bromide C-Br bond.[4]
Table 1: Comparison of High-Performance Ligands for Challenging Couplings
| Ligand | Common Name | Key Features | Typical Applications |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Bulky biarylphosphine; effective for a wide range of transformations. | Suzuki, Buchwald-Hartwig with hindered substrates.[6] |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Extremely bulky and electron-rich; often the ligand of choice for highly hindered systems. | Suzuki, Buchwald-Hartwig, especially with aryl chlorides.[4][7] |
| Di(1-adamantyl)-n-butylphosphine | cataCXium® A | Very bulky and electron-donating alkylphosphine ligand. | Suzuki and Buchwald-Hartwig aminations.[4] |
Pillar 2: Comparative Guide to Key Cross-Coupling Reactions
The optimal catalytic system is dictated by the desired bond formation. Below, we compare the leading strategies for C-C and C-N bond formation, drawing on established protocols for structurally similar substrates to provide reliable starting points.[8]
Table 2: Catalytic System Comparison for this compound
| Reaction Type | Coupling Partner | Recommended Catalyst System | Base | Solvent | Temp (°C) | Typical Yield* |
| Suzuki-Miyaura (C-C) | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | >90% |
| Buchwald-Hartwig (C-N) | Primary/Secondary Amine | Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%) | NaOtBu | Toluene or Dioxane | 80-100 | 85-98% |
| Sonogashira (C-C, sp) | Terminal Alkyne | PdCl₂(PPh₃)₂ (1.5 mol%) / CuI (3 mol%) | Et₃N | DMF | 80 | 80-95% |
| Heck (C-C) | Alkene (e.g., Styrene) | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | K₂CO₃ | DMF/H₂O | 80-100 | 75-90% |
*Yields are estimated based on data for structurally analogous substrates, such as 4-bromo-2-methoxyphenol and other sterically hindered aryl bromides.[8][9] Optimization for this compound is recommended.
Caption: Decision workflow for selecting a catalytic system.
Pillar 3: Alternative Catalytic Systems - Nickel and Copper
While palladium is dominant, nickel and copper catalysts offer compelling, cost-effective alternatives that can sometimes provide unique reactivity.
-
Nickel-Based Systems: Nickel catalysts are particularly effective for coupling with unactivated alkyl halides and can be more reactive for certain substrates.[10][11] They often operate via similar catalytic cycles involving Ni(0)/Ni(II) species but can also involve radical pathways. For aryl bromides, Ni systems with bipyridine or phosphine ligands are common.[12]
-
Copper-Based Systems: Copper catalysis is historically known for Ullmann-type couplings, which typically require harsher conditions. However, modern copper catalysis, often in conjunction with iron, has enabled C-N coupling of sterically hindered substrates under milder conditions.[13] Copper's most frequent role in this context is as a co-catalyst in the Sonogashira reaction, where it is essential for the formation of the copper(I) acetylide intermediate.[14][15]
Experimental Protocols: Self-Validating Methodologies
The following protocols are adapted from high-yielding procedures on structurally analogous substrates and serve as robust starting points for optimization.[8]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This procedure details the formation of a C(sp²)-C(sp²) bond, a cornerstone of biaryl synthesis.
Materials:
-
This compound (1.0 mmol, 229.06 g/mol )
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol demonstrates the formation of a C(sp²)-N bond, crucial for synthesizing aryl amines.
Materials:
-
This compound (1.0 mmol, 229.06 g/mol )
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
XPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Outside the glovebox, add this compound.
-
Seal the tube, evacuate, and backfill with inert gas (repeat 3x).
-
Add toluene followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously. The reaction is typically complete in 3-12 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
After cooling to room temperature, dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
Successfully employing this compound in cross-coupling reactions hinges on selecting a catalytic system that can overcome the significant steric hindrance imposed by the ortho-ethoxy group. Palladium catalysts paired with bulky, electron-rich monophosphine ligands like SPhos and XPhos represent the most versatile and high-performing systems for a range of transformations, including Suzuki-Miyaura and Buchwald-Hartwig reactions. The provided protocols offer validated starting points, empowering chemists to efficiently incorporate this valuable building block into complex molecular architectures.
References
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
- Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- Griffiths, C., & Leadbeater, N. E. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.
- Anonymous. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Name-Reaction.com. Buchwald-Hartwig amination.
- Wikipedia. (2023). Sonogashira coupling.
- NROChemistry. Sonogashira Coupling.
- Welearegay, T. G., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. (2023). Heck reaction.
- Organic Syntheses. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate.
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A Comparative Guide to Method Robustness for the Analysis of 4-Bromo-2-ethoxybenzaldehyde
In the landscape of pharmaceutical development and manufacturing, the purity and consistency of starting materials and intermediates are paramount. 4-Bromo-2-ethoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. A robust analytical method for its quantification and impurity profiling is not merely a quality control measure; it is a cornerstone of a reliable and reproducible manufacturing process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, with a stringent focus on the assessment of method robustness.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] This characteristic is crucial as it ensures that the method is transferable between laboratories and can withstand the minor fluctuations inherent in day-to-day laboratory operations. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental frameworks to establish a resilient analytical method for this critical intermediate.
The Criticality of a Stability-Indicating Method
Before delving into the comparative analysis, it is essential to underscore the importance of a stability-indicating analytical method. Such a method is designed to separate and quantitate the active pharmaceutical ingredient from its process impurities and any degradation products that may form under various stress conditions.[2][3][4] Forced degradation studies are integral to developing and validating these methods, as they help to identify potential degradation pathways and ensure the specificity of the analytical procedure.[5][6][7]
For an intermediate like this compound, a robust, stability-indicating method ensures that the quality of the material is maintained throughout its lifecycle, from synthesis and purification to storage and use in the subsequent manufacturing steps.
Comparative Methodologies: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the compound's volatility, thermal stability, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of a broad range of pharmaceutical compounds, including benzaldehyde derivatives.[8][9][10] A reversed-phase HPLC method is particularly suitable for moderately polar compounds like this compound.
Experimental Protocol: Proposed HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
The rationale behind this choice of parameters lies in the common practice for separating aromatic aldehydes and their derivatives.[11] The C18 stationary phase provides good retention for the nonpolar parts of the molecule, while the acetonitrile/water mobile phase allows for the elution of the compound and its potential impurities.
Gas Chromatography (GC)
Given that this compound is a volatile organic compound, GC presents a viable and powerful analytical alternative.[12] GC is particularly well-suited for separating and quantifying volatile and semi-volatile compounds, including halogenated aromatic compounds.[13][14][15]
Experimental Protocol: Proposed GC Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds.[13]
-
Column: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection Mode: Split injection.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride or hexane.
The selection of a nonpolar column is based on the principle of separating compounds by their boiling points, which is effective for the target analyte and its likely nonpolar impurities. The temperature program is designed to ensure good separation of volatile components.
Assessing Method Robustness: A Systematic Approach
The evaluation of robustness should be considered during the development phase of the analytical procedure.[1] It involves deliberately varying method parameters to assess the impact on the analytical results. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for these validation procedures.[1][16][17]
Workflow for Robustness Assessment
Caption: A streamlined workflow for conducting a method robustness study.
Robustness Parameters for HPLC
For the proposed HPLC method, the following parameters should be intentionally varied:
-
Flow Rate: ± 10% (0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: ± 2% variation in the organic modifier.
-
Detection Wavelength: ± 2 nm (252 nm and 256 nm).
-
Different Column Batches: To assess the impact of stationary phase variability.
Robustness Parameters for GC
For the proposed GC method, the following parameters should be intentionally varied:
-
Carrier Gas Flow Rate: ± 10%.
-
Oven Temperature Ramp Rate: ± 10% (9°C/min and 11°C/min).
-
Initial Oven Temperature: ± 2°C (98°C and 102°C).
-
Inlet Temperature: ± 10°C (240°C and 260°C).
-
Different Column Batches: To assess the impact of stationary phase variability.
Data Presentation and Analysis
The results of the robustness study should be presented in a clear and comparative manner. The following tables summarize hypothetical data for the robustness assessment of the HPLC and GC methods.
Table 1: Robustness Data for the HPLC Method
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % Assay |
| Nominal | - | 5.23 | 1.1 | 100.1 |
| Flow Rate | 0.9 mL/min | 5.81 | 1.1 | 100.3 |
| 1.1 mL/min | 4.75 | 1.2 | 99.8 | |
| Column Temp. | 25°C | 5.35 | 1.1 | 100.0 |
| 35°C | 5.11 | 1.1 | 100.2 | |
| Mobile Phase | -2% Acetonitrile | 5.54 | 1.2 | 99.9 |
| +2% Acetonitrile | 4.92 | 1.1 | 100.4 | |
| Wavelength | 252 nm | 5.24 | 1.1 | 99.5 |
| 256 nm | 5.22 | 1.1 | 100.6 |
Table 2: Robustness Data for the GC Method
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % Assay |
| Nominal | - | 8.45 | 1.0 | 99.9 |
| Carrier Gas Flow | -10% | 8.90 | 1.0 | 100.1 |
| +10% | 8.01 | 1.1 | 99.7 | |
| Temp. Ramp Rate | 9°C/min | 8.62 | 1.0 | 100.2 |
| 11°C/min | 8.28 | 1.1 | 99.8 | |
| Initial Temp. | 98°C | 8.48 | 1.0 | 100.0 |
| 102°C | 8.42 | 1.0 | 99.9 | |
| Inlet Temp. | 240°C | 8.46 | 1.0 | 99.6 |
| 260°C | 8.44 | 1.1 | 100.3 |
Analysis of Results:
The hypothetical data suggests that both the HPLC and GC methods are robust within the tested parameter ranges. For the HPLC method, the most significant impact on retention time is observed with variations in flow rate and mobile phase composition, as expected. However, the tailing factor and assay results remain well within typical acceptance criteria (e.g., tailing factor ≤ 2.0, % Assay between 98.0% and 102.0%).
Similarly, for the GC method, variations in carrier gas flow rate and temperature ramp rate have a predictable effect on retention time. The assay results and peak shape are not significantly affected, indicating the method's reliability.
Logical Relationships in Method Robustness
Caption: The interplay between parameter variations and performance indicators in determining method robustness.
Conclusion and Recommendations
Both the proposed HPLC and GC methods demonstrate a high degree of robustness for the analysis of this compound. The choice between the two will ultimately depend on the specific laboratory environment, available instrumentation, and the nature of the expected impurities.
-
HPLC is a versatile and widely available technique that is well-suited for this analysis. It offers the advantage of being non-destructive to the sample.
-
GC is an excellent alternative, particularly if thermally stable, volatile impurities are of primary concern. The use of an ECD can provide superior sensitivity for the halogenated analyte and related impurities.
It is recommended that for routine quality control, the HPLC method may be more practical due to its broader applicability and simpler sample preparation. However, the GC method serves as a valuable orthogonal technique for confirmatory analysis and for the investigation of specific volatile impurities.
Regardless of the chosen method, a thorough robustness study, as outlined in this guide and in accordance with regulatory guidelines such as ICH Q2(R1), is indispensable.[1][18][19] A well-documented robustness study not only ensures the reliability of the analytical data but also facilitates method transfer and regulatory submissions.[16][20][21][22][23]
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics.
- Highlights from FDA's Analytical Test Method Valid
- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Development of forced degradation and stability indic
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. apicule.
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- FDA Releases Guidance on Analytical Procedures.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Gas Chrom
- Specificity & Robustness.
- Halogenated and Aromatic Volatile Organic Compounds (VOCs)
- Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC - NIH.
- 3 Key Regulatory Guidelines for Method Valid
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- Method Validation and Robustness.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. EPA.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
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A Senior Application Scientist's Guide to Determining the Limit of Detection for 4-Bromo-2-ethoxybenzaldehyde: A Comparative Analysis of HPLC-UV and HPLC-MS
For researchers, scientists, and drug development professionals, the precise and accurate measurement of chemical compounds is paramount. 4-Bromo-2-ethoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Ensuring its purity and detecting its presence at trace levels is critical for quality control, process optimization, and safety assessment. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)—for determining the limit of detection (LOD) of this compound.
The Bedrock of Sensitivity: Understanding the Limit of Detection (LOD)
Before delving into experimental specifics, it is crucial to establish a firm understanding of the Limit of Detection. The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[1][2] The International Council for Harmonisation (ICH) Q2(R1) guideline, a cornerstone for analytical method validation, provides several approaches for determining the LOD.[1][3] A widely accepted method for chromatographic techniques is the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally considered acceptable for estimating the LOD.[3][4]
This means the analytical signal from the compound must be three times greater than the background noise of the system to be confidently identified as a real detection. This distinction from the Limit of Quantitation (LOQ), which requires a higher S/N ratio (typically 10:1) for reliable quantification, is a critical concept in analytical chemistry.[3]
Caption: Relationship between Signal, Noise, LOD, and LOQ.
Primary Method: HPLC-UV - The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique, making it the first choice for many analytical laboratories.[5] The principle is straightforward: the sample is passed through a column packed with a stationary phase, which separates the components of the mixture. As each component elutes from the column, it passes through a UV detector, which measures the absorbance of light at a specific wavelength. For this compound, the presence of the benzaldehyde chromophore makes it an ideal candidate for UV detection.
Causality Behind Experimental Choices
The selection of chromatographic conditions is not arbitrary; it is a reasoned process designed to achieve optimal separation and sensitivity.
-
Column: A C18 reversed-phase column is the standard for small, non-polar to moderately polar molecules like this compound. The C18 stationary phase provides excellent hydrophobic interaction, leading to good retention and peak shape.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure that compounds with different polarities are eluted efficiently. A small amount of formic acid is added to the mobile phase to improve peak shape by ensuring the analyte is in a consistent ionic state.
Detailed Experimental Protocol for HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.
-
Column: C18, 2.6 µm particle size, 100 mm x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by analyzing a concentrated standard and identifying the λmax (estimated around 260 nm).
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to prepare a series of low-concentration standards (e.g., 10 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL, 0.05 µg/mL).
3. LOD Determination Workflow:
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A Senior Application Scientist's Guide to Method Specificity for 4-Bromo-2-ethoxybenzaldehyde Isomers
Introduction: The Analytical Imperative in Isomer Separation
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and quantification of impurities are not merely a regulatory hurdle but a cornerstone of product safety and efficacy. 4-Bromo-2-ethoxybenzaldehyde is a key building block whose synthesis can inadvertently yield a constellation of positional isomers. These isomers, including 3-Bromo-4-ethoxybenzaldehyde, 5-Bromo-2-ethoxybenzaldehyde, and others where the bromo and ethoxy groups occupy different positions on the benzaldehyde ring, often possess nearly identical physicochemical properties. This similarity presents a significant analytical challenge: developing methods with sufficient specificity to distinguish and accurately quantify the target molecule in the presence of its closely related structural variants.
This guide provides an in-depth comparison of analytical methodologies, focusing on the principles and practical execution of achieving unequivocal specificity. We will dissect the causality behind experimental choices in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and robust, self-validating protocols for researchers, scientists, and drug development professionals.
The Core Challenge: Overcoming Isomeric Ambiguity
Positional isomers often share the same molecular weight and similar polarities, rendering them indistinguishable by mass spectrometry alone and challenging to separate chromatographically. The primary goal of a specific analytical method is to produce a response for the target analyte that is unaffected by the presence of potential impurities, including these isomers.[1] Achieving this requires a deep understanding of the subtle differences in isomer structure and how these can be exploited by modern chromatographic systems. The choice of technique—GC versus HPLC—and the meticulous optimization of its parameters are paramount.
Comparative Analysis of Chromatographic Techniques
The selection between Gas and Liquid Chromatography hinges on the analyte's volatility and thermal stability. Benzaldehyde derivatives are generally amenable to both, making the choice dependent on the specific isomeric profile and laboratory capabilities.
Gas Chromatography (GC): Precision Through Volatility and Polarity
GC is an exceptionally powerful technique for separating volatile and thermally stable compounds like benzaldehyde isomers. Specificity in GC is primarily dictated by the choice of the capillary column's stationary phase and the temperature program.
Causality Behind Method Choices:
-
Stationary Phase Selection: The principle of "like dissolves like" is a starting point, but for isomers, nuanced interactions are key. A mid-polarity stationary phase, such as a cyanopropylphenyl-substituted polysiloxane (e.g., DB-624), is often superior to a non-polar phase (e.g., DB-1). The cyano groups offer dipole-dipole interactions, while the phenyl groups provide π-π interactions, which can differentiate isomers based on subtle differences in their electron distribution and molecular shape. A study on the separation of 10 bromofluoro benzaldehyde isomers demonstrated the high efficiency of a DB-624 column, underscoring its utility for this class of compounds.[2]
-
Temperature Programming: A slow, optimized temperature ramp is crucial. It allows the column to exploit small differences in the boiling points and interaction energies of the isomers, enhancing resolution. Ultrafast temperature programming, available in Low Thermal Mass GC (LTM GC) systems, can significantly shorten run times while maintaining high resolution.[2]
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. However, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard for unambiguous peak identification, confirming that resolved peaks correspond to the correct isomeric structures.[3][4]
.dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} .dot Caption: GC method development workflow for isomer analysis.
High-Performance Liquid Chromatography (HPLC): Versatility in the Mobile Phase
HPLC, particularly in the reverse-phase mode, is a highly versatile alternative, especially if isomers exhibit poor thermal stability or if GC instrumentation is unavailable. Here, specificity is governed by the interplay between the stationary phase and the mobile phase composition.
Causality Behind Method Choices:
-
Stationary Phase Selection: While a standard C18 column is the workhorse of reverse-phase HPLC, resolving positional isomers may require alternative selectivities. A Phenyl-Hexyl phase offers π-π interactions that can be highly effective in differentiating aromatic isomers. A patent for separating nitrobenzaldehyde isomers highlights the use of a mixed-mode C18/5-fluorophenyl stationary phase to achieve superior separation.[5]
-
Mobile Phase Optimization: This is the most critical factor in HPLC.
-
Organic Modifier: Acetonitrile (MeCN) and methanol (MeOH) have different solvent strengths and selectivities. Acetonitrile is often preferred for aromatic compounds due to its ability to engage in π-π interactions.
-
Aqueous Phase & pH: For neutral compounds like this compound, the pH of the mobile phase is less critical. However, using a buffer (e.g., phosphate) can ensure consistent retention times.
-
Gradient Elution: A shallow gradient elution, where the percentage of the organic modifier is slowly increased, is typically necessary to resolve closely eluting isomers and elute any more retained impurities within a reasonable time.[6]
-
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable. It not only quantifies the analyte but also provides UV spectra for each peak. Peak purity analysis, which compares spectra across a single peak, is a powerful tool for confirming that a peak is not composed of co-eluting impurities.[1]
Quantitative Data Summary
While specific experimental data for this compound is not widely published, we can extrapolate from methods developed for similar compounds to propose starting conditions and expected performance.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | DB-624, 30 m x 0.25 mm, 1.4 µm film thickness | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | Carrier Gas: Helium or Hydrogen | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient) |
| Key for Specificity | Stationary phase chemistry and temperature programming. | Stationary phase chemistry and mobile phase gradient. |
| Pros | High efficiency and resolution, fast analysis times possible with LTM GC.[2] | High versatility, suitable for less stable compounds, DAD for peak purity. |
| Cons | Requires analyte to be volatile and thermally stable. | Can use larger volumes of organic solvents. |
| Expected Resolution (Rs) | > 2.0 between critical isomer pairs. | > 1.5 between critical isomer pairs. |
Experimental Protocols
The following protocols are robust starting points. They must be validated in your laboratory for your specific sample matrix and isomer profile, in accordance with ICH Q2(R1) guidelines.[7]
Protocol 1: High-Resolution GC-FID Method
This method is adapted from high-resolution techniques used for separating substituted benzaldehyde isomers.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or Dichloromethane) to a final concentration of approximately 1.0 mg/mL.
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent, with FID.
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.40 µm film.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL, Split ratio 50:1.
-
Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 5°C/min to 220°C, hold for 5 minutes.
-
Detector Temperature: 300°C.
-
-
Specificity Validation: Prepare individual solutions of this compound and all available known isomers. Prepare a mixed solution containing all components. Inject all solutions to confirm baseline separation (Resolution > 2.0) for all isomers from the main analyte and each other.
Protocol 2: Specificity-Indicating Reverse-Phase HPLC-DAD Method
This protocol leverages alternative selectivity to resolve challenging isomer pairs.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Instrumentation:
-
HPLC System: Waters Alliance, Agilent 1260, or equivalent, with a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Column Temperature: 35°C.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 65% B
-
15-17 min: 65% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Detection: 254 nm, with spectral acquisition from 200-400 nm.
-
-
Specificity Validation: As with the GC method, inject individual and mixed standards. Confirm baseline separation (Resolution > 1.5). Additionally, perform peak purity analysis on the this compound peak in the mixed sample to ensure no co-elution.
Conclusion: A Strategy for Certainty
Achieving analytical specificity for this compound and its positional isomers is a tractable but exacting challenge. There is no universal solution; the optimal method depends on the specific isomers present and their relative concentrations. Gas Chromatography, particularly with a mid-polarity column like a DB-624, offers immense resolving power for these volatile analytes.[2] HPLC with a Phenyl-Hexyl column provides a versatile and robust alternative, with the added advantage of DAD-based peak purity assessment. The key to success lies not in rigidly adhering to a single protocol, but in understanding the chemical principles that drive separation and systematically optimizing the parameters that exploit the subtle structural differences between isomers. A thoroughly validated, specific method is the ultimate assurance of analytical data reliability, underpinning the quality and safety of the final product.[8]
References
- N.S. L., D. B. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. [Link]
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
- Various Authors. (2021, February). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase. Macromolecular Symposia. [Link]
- SIELC Technologies. (n.d.). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column.
- Patel, M., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH. [Link]
- The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
- The Royal Society of Chemistry. (2011). Benzaldehyde lyase catalyzed enantioselective self and cross condensation reactions of acetaldehyde derivatives. Organic & Biomolecular Chemistry. [Link]
- Bonetti, J. L., et al. (2023, July). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry. [Link]
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Yusup, Y. (n.d.). CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Malaysian Journal of Analytical Sciences. [Link]
- National Institutes of Health. (2024, January 11).
- ACS Publications. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. [Link]
- National Institutes of Health. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. [Link]
- Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Analytical Methods. [Link]
- Various Authors. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]
- National Institutes of Health. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
- ACS Publications. (n.d.). Benzaldehyde Derivatives from Sarcodontia crocea.
- Royal Society of Chemistry. (n.d.). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods. [Link]
- PubMed. (2004, June 15).
- ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde?. [Link]
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A Senior Scientist's Guide to Comparative Kinetic Studies of Benzaldehyde Derivatives in Condensation Reactions
Abstract
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting comparative kinetic studies of benzaldehyde derivatives in condensation reactions. Focusing on the Claisen-Schmidt condensation as a model system, we delve into the theoretical underpinnings, experimental design, detailed protocols, and data interpretation required to quantitatively assess the impact of aromatic substitution on reaction rates. By leveraging the Hammett equation, this guide demonstrates how to correlate reactant structure with reactivity, offering profound insights into reaction mechanisms. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible experimental design.
Introduction: The "Why" Behind Kinetic Comparisons
The condensation reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] A prominent example is the Claisen-Schmidt condensation, a reaction between an enolizable ketone and a non-enolizable aromatic aldehyde, which is fundamental to the synthesis of chalcones—precursors to biologically significant flavonoids.[2][3]
While the synthetic outcome is crucial, a deeper understanding of the reaction rate and mechanism is paramount for process optimization, catalyst development, and rational drug design. By systematically varying the substituents on the benzaldehyde ring and measuring the resulting changes in reaction kinetics, we can elucidate the electronic demands of the transition state. This guide will walk you through the process of designing and executing these comparative studies, transforming qualitative observations into quantitative, actionable data.
Theoretical Framework: Structure, Reactivity, and the Hammett Equation
The rate of a Claisen-Schmidt condensation is highly sensitive to the electronic nature of the substituent on the benzaldehyde ring.[2] This is because the substituent directly influences the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack by the ketone enolate.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the aromatic ring. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. The result is an acceleration of the reaction rate.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), push electron density into the ring. This reduces the electrophilicity of the carbonyl carbon, leading to a deceleration of the reaction rate.
2.1. Quantifying Substituent Effects: The Hammett Equation
To move beyond this qualitative understanding, we employ the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative link between structure and reactivity.[4][5] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction with unsubstituted benzaldehyde (the reference reaction).[4][5]
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an EWG, while a negative value signifies an EDG.[6]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of the reaction to the electronic effects of the substituents.[5][7]
The sign and magnitude of ρ are highly informative about the reaction mechanism:[5][8]
-
A positive ρ value (ρ > 0) indicates that the reaction is accelerated by EWGs. This implies that a negative charge is building up in the transition state relative to the ground state, as EWGs would stabilize such a charge.
-
A negative ρ value (ρ < 0) suggests the reaction is accelerated by EDGs, indicating a buildup of positive charge in the transition state.
-
The magnitude of ρ reflects the extent of charge development. A large ρ value signifies high sensitivity to substituent effects and a significant charge buildup in the transition state.
Experimental Design and Methodology
A successful comparative kinetic study hinges on a well-designed experiment that isolates the variable of interest—the substituent effect—while keeping all other parameters constant.
Overall Experimental Workflow
The process involves careful preparation of reagents, precise execution of the reaction under controlled conditions, real-time monitoring of product formation, and rigorous data analysis to extract kinetic parameters.
Caption: A generalized workflow for the comparative kinetic analysis of benzaldehyde derivatives.
Model Reaction: Base-Catalyzed Claisen-Schmidt Condensation
We will use the reaction between a series of para-substituted benzaldehydes and acetophenone, catalyzed by sodium hydroxide, as our model system. This reaction produces a chalcone, a highly conjugated molecule with a strong UV-Visible absorbance, making it ideal for spectrophotometric monitoring.[9][10]
Experimental Protocol: Kinetic Monitoring via UV-Vis Spectrophotometry
This protocol is designed to establish pseudo-first-order conditions to simplify the kinetic analysis. By using a large excess of acetophenone and NaOH relative to the benzaldehyde derivative, their concentrations remain effectively constant throughout the reaction. Thus, the rate of the reaction becomes dependent only on the concentration of the benzaldehyde derivative.
Materials:
-
p-Methoxybenzaldehyde (EDG)
-
Benzaldehyde (Neutral reference)
-
p-Chlorobenzaldehyde (EWG)
-
p-Nitrobenzaldehyde (Strong EWG)
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%, spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer with a multicell holder
-
Quartz cuvettes (1 cm path length)
Step-by-Step Protocol:
-
Solution Preparation:
-
Expertise Note: Prepare all solutions on the same day to ensure consistency. Use a solvent like ethanol that dissolves all reactants and the product.
-
Prepare a 0.5 M stock solution of acetophenone in 95% ethanol.
-
Prepare a 0.1 M stock solution of NaOH in 95% ethanol.
-
For each benzaldehyde derivative, prepare a 0.01 M stock solution in 95% ethanol.
-
-
Determining the Analytical Wavelength (λ_max):
-
Synthesize a small, purified sample of one of the chalcone products (e.g., from benzaldehyde and acetophenone).
-
Prepare a dilute solution of this chalcone in the reaction solvent (ethanol with a catalytic amount of NaOH).
-
Scan the UV-Vis spectrum from 250-500 nm to find the wavelength of maximum absorbance (λ_max). This wavelength should be one where the reactants have minimal absorbance.[11] Chalcones typically have a strong absorbance band in the 300-400 nm region.[9][12]
-
-
Kinetic Run:
-
Trustworthiness Note: Temperature control is critical. Set the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 °C ± 0.1 °C). Allow all solutions to equilibrate to this temperature before mixing.
-
In a 1 cm quartz cuvette, pipette the following:
-
1.50 mL of 95% ethanol
-
1.00 mL of the 0.5 M acetophenone stock solution
-
0.30 mL of the 0.1 M NaOH stock solution
-
-
Use this mixture to blank the spectrophotometer at the predetermined λ_max.
-
To initiate the reaction, rapidly add 0.20 mL of the 0.01 M substituted benzaldehyde stock solution, mix thoroughly by inverting the cuvette (covered with parafilm), and immediately start recording the absorbance at λ_max as a function of time.
-
Collect data every 20-30 seconds for a duration sufficient to observe a significant change in absorbance (typically 10-20 minutes, or until the reaction reaches >90% completion).[11]
-
Repeat this procedure for each of the selected benzaldehyde derivatives.
-
Data Analysis and Interpretation
Calculation of the Observed Rate Constant (k_obs)
Under pseudo-first-order conditions, the integrated rate law is:
ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A₀)
Where:
-
A_t is the absorbance at time t.
-
A_∞ is the absorbance at the end of the reaction (t = ∞).
-
A₀ is the initial absorbance (t = 0).
-
k_obs is the pseudo-first-order rate constant.
A plot of ln(A_∞ - A_t) versus time (t) will yield a straight line with a slope of -k_obs .
Comparative Data Summary
The calculated rate constants for each derivative can be compiled into a table for direct comparison. The substituent constant (σ_p) for each para-substituent is readily available from literature sources.
| Benzaldehyde Derivative | Substituent (X) | σ_p Value (Literature) | Observed Rate Constant (k_obs, s⁻¹) | log(k_obs / k_H) |
| p-Methoxybenzaldehyde | -OCH₃ | -0.27 | 0.0015 | -0.60 |
| Benzaldehyde | -H | 0.00 | 0.0060 | 0.00 |
| p-Chlorobenzaldehyde | -Cl | +0.23 | 0.0185 | +0.49 |
| p-Nitrobenzaldehyde | -NO₂ | +0.78 | 0.1200 | +1.30 |
(Note: The k_obs values are hypothetical but realistic for illustrative purposes.)
Constructing and Interpreting the Hammett Plot
The final step is to visualize the linear free-energy relationship by constructing a Hammett plot.
Caption: The logical process for constructing a Hammett plot from kinetic data.
By plotting log(k_obs / k_H) (the Y-axis) against the σ_p values (the X-axis), we can determine the reaction constant, ρ.
Interpretation of the Result: For the base-catalyzed Claisen-Schmidt condensation, the plot will yield a positive slope , meaning ρ > 0 .[13] This is a powerful piece of evidence for the reaction mechanism. It confirms that electron-withdrawing groups, which have positive σ values, accelerate the reaction. This supports a mechanism where negative charge builds up in the rate-determining step. The accepted mechanism involves the nucleophilic attack of the ketone enolate on the aldehyde's carbonyl carbon.[3][10] In the transition state of this step, a negative charge develops on the oxygen atom of the former carbonyl group. An electron-withdrawing group on the benzaldehyde ring helps to stabilize this developing negative charge through the aromatic system, thus lowering the activation energy and increasing the reaction rate.
Conclusion
This guide has outlined a systematic approach to performing comparative kinetic studies of benzaldehyde derivatives. By combining careful experimental technique with the powerful analytical tool of the Hammett equation, researchers can gain deep, quantitative insights into how electronic structure dictates chemical reactivity. The positive reaction constant (ρ) obtained for the Claisen-Schmidt condensation provides robust, evidence-based support for its proposed mechanism. This methodology is not limited to the model reaction presented here; it is a versatile and invaluable tool for mechanistic elucidation across a wide range of organic reactions.
References
- Scribd. Understanding the Hammett Equation.
- YouTube. Hammett Equation. (2024).
- Dalal Institute. The Hammett Equation and Linear Free Energy Relationship.
- YouTube. HAMMETT EQUATION. (2021).
- Wikipedia. Claisen condensation.
- Wikipedia. Hammett equation.
- MDPI. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent.
- BYJU'S. Claisen Condensation Mechanism.
- ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation.
- Dialnet. Probing the Rate-Determining Step of the Claisen-Schmidt Condensation by Competition Reactions.
- ResearchGate. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. (2016).
- PDF Free Download. Probing the Rate-Determining Step of the Claisen–Schmidt.
- National Institutes of Health. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone.
- Wikipedia. Claisen–Schmidt condensation.
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Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-2-ethoxybenzaldehyde: A Senior Application Scientist's Guide to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-2-ethoxybenzaldehyde, focusing on the critical role of Personal Protective Equipment (PPE). My aim is to move beyond a simple checklist, offering instead a causal understanding of why specific protective measures are imperative, thereby fostering a deeply ingrained culture of safety in your laboratory.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. According to safety data sheets (SDS), this compound presents several key hazards:
-
Skin Irritation: The compound is classified as a skin irritant.[1][2][3] Direct contact can lead to redness, itching, and inflammation. The causality here is a localized chemical reaction with skin tissue, disrupting its natural barrier.
-
Serious Eye Irritation: This is a significant risk.[1][2][3] Accidental splashes can cause severe irritation, pain, and potential damage to the cornea. The sensitive tissues of the eye are particularly vulnerable to chemical insult.
-
Respiratory Irritation: Inhalation of dust, mists, or vapors may cause irritation to the respiratory tract.[2][4] This is due to the compound's direct interaction with the mucous membranes lining the nose, throat, and lungs.
-
Aquatic Toxicity: While not a direct human exposure risk during handling, it's crucial to note its potential for environmental harm, which informs our disposal protocols.[2][5]
A thorough understanding of these hazards is the first step in a self-validating safety protocol; it transforms PPE from a requirement into a logical and necessary tool for personal protection.
Core PPE for Standard Laboratory Operations
For routine tasks such as weighing, preparing solutions, and conducting reactions under controlled conditions (e.g., in a fume hood), a standard level of PPE is mandatory. This baseline ensemble is designed to prevent accidental contact and mitigate the primary hazards of skin and eye irritation.
a) Eye and Face Protection: Due to the risk of serious eye irritation, standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are essential.[6] They form a seal around the eyes, protecting against splashes from all angles, which is a common risk when transferring liquids or handling reactions.
-
Face Shield: When handling larger quantities (>100g) or when there is a heightened risk of splashing or energetic reaction, a face shield must be worn in addition to chemical splash goggles.[7][8] This provides a secondary layer of protection for the entire face.
b) Hand Protection: The skin is a primary route of exposure.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[9] They offer good resistance against a range of chemicals, including aromatic aldehydes. It is critical to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contact with the chemical occurs. Never reuse disposable gloves.
c) Body and Foot Protection:
-
Laboratory Coat: A properly fitting, buttoned lab coat made of a suitable material like cotton should be worn to protect street clothes and underlying skin from minor spills and contamination.[9][10]
-
Full-Length Pants and Closed-Toe Shoes: This is a non-negotiable aspect of laboratory safety.[10] Shoes should be made of a non-porous material to prevent penetration by spilled chemicals.
PPE Selection Matrix for Specific Tasks
The level of risk fluctuates with the experimental procedure. This table provides a clear, task-based guide to PPE selection, ensuring that the level of protection scales with the potential for exposure.
| Task | Minimum Required PPE | Recommended Additional PPE | Rationale |
| Weighing Solid | Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-Toe Shoes | N/A | Low risk of splashing, but protection against dust inhalation and skin contact is necessary. Perform in a ventilated area. |
| Preparing Solutions | Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-Toe Shoes | Face Shield (for volumes > 1L) | Increased risk of splashing during liquid transfer and mixing. |
| Running Reaction | Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-Toe Shoes | Face Shield | Protects against potential splashes from the reaction vessel, especially under heating or vigorous stirring. |
| Handling Spills | Chemical Splash Goggles, Face Shield, Nitrile Gloves (or heavier duty), Lab Coat/Apron, Closed-Toe Shoes | Respiratory Protection (if spill is large or in a poorly ventilated area) | Highest risk of exposure. A higher level of protection is required to manage the cleanup safely. |
Advanced Protection: When is Respiratory Equipment Necessary?
While standard handling in a certified chemical fume hood should prevent respiratory exposure, certain scenarios warrant the use of respiratory protection:
-
Poor Ventilation: If work must be conducted outside of a fume hood in an area with inadequate general ventilation.
-
Large-Scale Operations: When handling kilogram quantities where the potential for dust or vapor generation is high.
-
Spill Cleanup: During the cleanup of a significant spill, especially if the material is a fine powder.
In these instances, a NIOSH-approved respirator with a particulate filter (for dust) or an organic vapor cartridge is required.[3] Use of respiratory protection necessitates a formal program, including fit-testing and training, as mandated by OSHA.[10]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as its selection. Incorrect removal can lead to self-contamination, negating the protective benefits.
Protocol 1: Donning PPE
-
Lab Coat: Put on and fully button the lab coat.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a protective seal.
Protocol 2: Doffing PPE (The "Contaminated-to-Clean" Workflow)
-
Gloves: Remove gloves first as they are most likely to be contaminated. Use a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surface.
-
Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Visualizing the PPE Decision Process
To ensure a logical and consistent approach to safety, the following workflow diagram outlines the critical decision points for selecting appropriate PPE when handling this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdc.gov [cdc.gov]
- 8. uah.edu [uah.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
